Dihydroartemisinin
Description
.alpha.-dihydroartemisinin is an Antimalarial.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(1R,4S,5R,8S,9R,10R,12R,13R)-1,5,9-trimethyl-11,14,15,16-tetraoxatetracyclo[10.3.1.04,13.08,13]hexadecan-10-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24O5/c1-8-4-5-11-9(2)12(16)17-13-15(11)10(8)6-7-14(3,18-13)19-20-15/h8-13,16H,4-7H2,1-3H3/t8-,9-,10+,11+,12-,13-,14-,15-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJDCWCLMFKKGEE-KDTBHNEXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2C(C(OC3C24C1CCC(O3)(OO4)C)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC[C@H]2[C@H]([C@@H](O[C@H]3[C@@]24[C@H]1CC[C@](O3)(OO4)C)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5045962 | |
| Record name | alpha-Dihydroartemisinin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5045962 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
81496-81-3, 71939-50-9 | |
| Record name | α-Dihydroartemisinin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=81496-81-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Artenimol [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081496813 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | alpha-Dihydroartemisinin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5045962 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,12-Epoxy-12H-pyrano[4,3-j]-1,2-benzodioxepin-10-ol, decahydro-3,6,9-trimethyl-, (3R,5aS,6R,8aS,9R,10S,12R,12aR) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.128.242 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3,12-Epoxy-12H-pyrano[4,3-j]-1,2-benzodioxepin-10-ol, decahydro-3,6,9-trimethyl-, (3R,5aS,6R,8aS,9R,10R,12R,12aR) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | .ALPHA.-DIHYDROARTEMISININ | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X0UIV26ABX | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Advent of Dihydroartemisinin: A Technical Chronicle of a Potent Antimalarial
A Whitepaper on the Discovery, Mechanism, and Experimental Framework of a Keystone Malaria Treatment
Executive Summary
The discovery of artemisinin and its subsequent, more potent derivative, dihydroartemisinin (DHA), represents a monumental achievement in the global fight against malaria. This technical guide delves into the historical context of this discovery, born out of a critical military need, and meticulously outlines the scientific journey from ancient herbal texts to a cornerstone of modern chemotherapy. We provide an in-depth analysis of the experimental protocols that were pivotal in the extraction of artemisinin and its chemical conversion to this compound. Furthermore, this document details the mechanism of action of DHA, its pharmacokinetic profile, and its comparative efficacy. All quantitative data are presented in structured tables for clarity, and key processes are visualized through detailed diagrams to provide a comprehensive resource for researchers, scientists, and drug development professionals.
Historical Context: Project 523 and the Rediscovery of an Ancient Remedy
The story of this compound begins with its precursor, artemisinin. In 1967, amidst the Vietnam War, the People's Republic of China established a covert military initiative, Project 523, with the urgent goal of finding a treatment for chloroquine-resistant malaria, which was inflicting heavy casualties. This nationwide project involved over 500 scientists from numerous institutes.
A key breakthrough came from the team led by Dr. Youyou Tu at the Institute of Chinese Materia Medica. Her group systematically scoured ancient Chinese medical texts and folk remedies for potential leads. A crucial clue was found in a 4th-century text, "A Handbook of Prescriptions for Emergencies" by Ge Hong, which described the use of sweet wormwood, Artemisia annua, for treating fevers. The text uniquely mentioned a cold-soaking method for preparation. This was a vital insight, as conventional boiling methods were destroying the active compound.
In 1971, Dr. Tu's team successfully isolated the active ingredient using a cold ether extraction method and demonstrated its potent antimalarial activity. The compound was named qinghaosu, now known as artemisinin. Following this success, research efforts were directed towards creating more soluble and potent derivatives, leading to the synthesis of this compound in 1972. DHA is the reduced form of artemisinin and is also its primary active metabolite in the human body. For her pivotal role in this discovery, Youyou Tu was awarded the 2015 Nobel Prize in Physiology or Medicine.
Experimental Protocols
Extraction of Artemisinin from Artemisia annua
The initial successful extraction of artemisinin was a critical step that hinged on avoiding heat, as suggested by ancient texts. The following is a generalized protocol based on the early methods:
-
Plant Material Preparation: Dried leaves of Artemisia annua are coarsely ground to increase the surface area for solvent penetration.
-
Solvent Extraction: The ground plant material is macerated in a suitable solvent, such as diethyl ether or hexane, at a low temperature. The mixture is steeped for a prolonged period with occasional agitation to ensure thorough extraction.
-
Filtration and Concentration: The mixture is filtered to remove solid plant debris. The resulting filtrate, containing artemisinin and other plant compounds, is then concentrated under reduced pressure at a low temperature to avoid degradation of the active compound.
-
Purification: The crude extract is further purified, often through recrystallization or column chromatography, to isolate pure, crystalline artemisinin.
Synthesis of this compound from Artemisinin
This compound is synthesized via the chemical reduction of the lactone group in artemisinin to a lactol. The most common laboratory-scale method utilizes sodium borohydride.
-
Reaction Setup: Artemisinin is dissolved in a suitable solvent, typically methanol, in a reaction vessel. The solution is cooled to between 0°C and 5°C in an ice bath.
-
Addition of Reducing Agent: Sodium borohydride (NaBH₄) is added portion-wise to the cooled solution over a period of 20-30 minutes while stirring. Maintaining the low temperature is crucial to control the reaction rate and prevent side reactions.
-
Reaction Monitoring: The reaction is allowed to proceed for several hours at low temperature. The progress of the reduction is monitored using thin-layer chromatography (TLC) to confirm the consumption of the artemisinin starting material.
-
Workup and Isolation: Once the reaction is complete, the mixture is neutralized with glacial acetic acid. The this compound is then typically precipitated by the addition of cold water. The resulting white precipitate is collected by filtration, washed with water, and dried to yield this compound.
In Vitro Antimalarial Activity Assay (Isotopic Microtest)
The in vitro efficacy of antimalarial compounds is often determined using an isotopic microtest, which measures the inhibition of parasite growth by quantifying the incorporation of a radiolabeled nucleic acid precursor.
-
Parasite Culture: A culture of Plasmodium falciparum is maintained in human erythrocytes in a suitable culture medium (e.g., RPMI 1640) supplemented with human serum. The parasites are synchronized to the ring stage of development.
-
Drug Dilution: The test compound (this compound) is serially diluted in the culture medium in a 96-well microtiter plate.
-
Incubation: The synchronized parasite culture is added to each well of the microtiter plate. A radiolabeled precursor, typically [³H]-hypoxanthine, is also added to each well. The plate is then incubated for 24-48 hours under a specific gas mixture (5% CO₂, 5% O₂, 90% N₂).
-
Harvesting and Scintillation Counting: After incubation, the cells are harvested onto a filter mat using a cell harvester, and the amount of incorporated radioactivity is measured using a scintillation counter.
-
Data Analysis: The 50% inhibitory concentration (IC₅₀) is calculated by plotting the percentage of inhibition of [³H]-hypoxanthine incorporation against the logarithm of the drug concentration. The IC₅₀ value represents the concentration of the drug that inhibits parasite growth by 50%.
Quantitative Data
In Vitro Efficacy of this compound and Comparators
The following table summarizes the 50% inhibitory concentration (IC₅₀) values of this compound and other common antimalarial drugs against various strains of Plasmodium falciparum.
| Drug | P. falciparum Strain | Geometric Mean IC₅₀ (nM) | Reference |
| This compound | Clinical Isolates (Cameroon) | 1.11 | [1] |
| This compound | Chloroquine-Sensitive Isolates | 1.25 | [1] |
| This compound | Chloroquine-Resistant Isolates | 0.979 | [1] |
| This compound | Dd2 | 7.6 | [2] |
| This compound | 3D7 | 3.2 | [2] |
| Chloroquine | Clinical Isolates (Cameroon) | Varies (Sensitive vs. Resistant) | [1] |
| Quinine | Clinical Isolates (Cameroon) | Varies | [1] |
| Mefloquine | Clinical Isolates (Cameroon) | Varies | [1] |
Pharmacokinetic Properties of this compound
This table outlines the key pharmacokinetic parameters of this compound in adult patients.
| Pharmacokinetic Parameter | Value | Reference |
| Apparent Volume of Distribution (V/F) | 1.5 - 3.8 L/kg | [3] |
| Oral Clearance (CL/F) | 1.1 - 2.9 L/h/kg | [3] |
| Terminal Elimination Half-life (t₁/₂) | 0.83 - 1.9 hours | [3] |
| Bioavailability (Oral) | Varies (generally low) | [4] |
Visualizing Key Processes
The Discovery and Development Workflow
The journey from a traditional medicinal plant to a modern pharmaceutical agent is a multi-step process. The following diagram illustrates a generalized workflow for natural product drug discovery, mirroring the path taken for artemisinin and this compound.
Caption: A generalized workflow for natural product drug discovery.
Mechanism of Action: The Generation of Reactive Oxygen Species
The antimalarial activity of this compound is contingent upon its endoperoxide bridge. The proposed mechanism involves the iron-mediated cleavage of this bridge within the malaria parasite, leading to the generation of cytotoxic reactive oxygen species (ROS).
Caption: The proposed mechanism of action for this compound.
Conclusion
The discovery and development of this compound stand as a testament to the power of integrating traditional knowledge with modern scientific rigor. From its origins in a secret military project to its current status as a first-line antimalarial, DHA has saved countless lives. Its unique mechanism of action, centered on the iron-mediated cleavage of its endoperoxide bridge, offers a potent weapon against Plasmodium falciparum. This guide has provided a detailed overview of the history, experimental protocols, and quantitative data associated with this vital medication, offering a valuable resource for the scientific community dedicated to combating malaria and developing the next generation of therapeutics.
References
- 1. In vitro activity of this compound against clinical isolates of Plasmodium falciparum in Yaounde, Cameroon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mechanisms of in vitro resistance to this compound in Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Plasmodium falciparum antimalarial drug susceptibility on the north-western border of Thailand during five years of extensive use of artesunate–mefloquine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Oral Bioavailability Comparison of Artemisinin, Deoxyartemisinin, and 10-Deoxoartemisinin Based on Computer Simulations and Pharmacokinetics in Rats - PMC [pmc.ncbi.nlm.nih.gov]
Dihydroartemisinin mechanism of action in malaria
An In-Depth Technical Guide on the Core Mechanism of Action of Dihydroartemisinin in Malaria Audience: Researchers, scientists, and drug development professionals.
Executive Summary
This compound (DHA), the active metabolite of all artemisinin compounds, remains a cornerstone of antimalarial therapy. Its efficacy stems from a unique, multifaceted mechanism of action centered on its endoperoxide bridge. This guide elucidates the core molecular processes initiated by DHA in Plasmodium falciparum. The primary activation step involves intra-parasitic, heme-derived ferrous iron (Fe²⁺), which cleaves the endoperoxide bridge, generating a cascade of highly reactive carbon-centered radicals and reactive oxygen species (ROS). These radicals indiscriminately alkylate a plethora of parasite proteins and other biomolecules, leading to widespread proteotoxic and oxidative stress. Key downstream consequences include the inhibition of the parasite's proteasome system, disruption of calcium homeostasis through potential interaction with PfATP6, interference with the heme detoxification pathway, and damage to proteins involved in critical metabolic processes like glycolysis and antioxidant defense. This pleiotropic targeting explains DHA's rapid parasiticidal activity and the complex nature of resistance development.
Core Mechanism: Heme-Mediated Activation and Oxidative Stress
The defining feature of this compound is the 1,2,4-trioxane heterocycle, containing an endoperoxide bridge essential for its antimalarial activity.[1] The parasite's intraerythrocytic stages are particularly susceptible because they degrade large amounts of host hemoglobin, releasing heme, which is rich in iron.[1][2][3]
Activation by Ferrous Heme
The prevailing mechanism posits that DHA is activated by reduced ferrous heme (Fe²⁺-heme) or other forms of ferrous iron within the parasite's acidic food vacuole.[1][2][4][5] This interaction reductively cleaves the endoperoxide bridge, a process that is significantly more efficient with heme compared to inorganic iron.[2][6] This activation step is critical; derivatives lacking the endoperoxide bridge are inactive.[7] The dependence on hemoglobin digestion for activation explains why DHA is most potent against the trophozoite stages of the parasite, which are characterized by high metabolic activity and hemoglobin degradation.[3]
Generation of Reactive Species
Cleavage of the endoperoxide bridge is not a benign event. It initiates a chemical rearrangement that produces highly cytotoxic intermediates, primarily potent carbon-centered radicals.[1][2][8] These radicals are the primary effectors of parasiticidal action.[2] A secondary consequence of this process can be the generation of reactive oxygen species (ROS), which further contributes to a state of severe oxidative stress within the parasite.[1][4][9][10]
Caption: DHA activation pathway within the parasite's food vacuole.
Induction of Oxidative and Proteotoxic Stress
The flood of radicals generated by activated DHA overwhelms the parasite's antioxidant defenses.[9] This leads to extensive, non-specific damage to a wide array of biological macromolecules.[11] Key consequences include:
-
Lipid Peroxidation: Damage to cellular membranes, disrupting their integrity and function.[10]
-
Protein Damage: Widespread, covalent modification (alkylation) of parasite proteins, leading to loss of function and aggregation.[7][11][12]
-
Depletion of Antioxidants: A significant reduction in the levels of reduced glutathione (GSH) and the activity of antioxidant enzymes like glutathione peroxidase (GPx) and catalase has been observed following DHA treatment.[9][13]
Molecular Targets and Downstream Effects
While initial damage is widespread, research has identified several key cellular processes and specific proteins that are significantly impacted by DHA, leading to parasite death. The action of DHA is considered promiscuous, targeting a broad spectrum of proteins rather than a single target.[8][11]
Promiscuous Protein Alkylation
The carbon-centered radicals produced from DHA activation are powerful alkylating agents.[2][7] Chemical proteomics using activity-based probes has identified hundreds of parasite proteins that are covalently modified by DHA.[8] These targets are not random; they are enriched in essential metabolic pathways, including:
-
Glycolysis
-
Hemoglobin degradation
-
Antioxidant defense
-
Protein synthesis[8]
This multi-target alkylation leads to a catastrophic failure of multiple, essential cellular functions simultaneously.
Inhibition of the Proteasome and Induction of ER Stress
A critical consequence of widespread protein damage is the overwhelming of the ubiquitin-proteasome system, which is responsible for degrading damaged or unfolded proteins. DHA has been shown to kill parasites via a dual mechanism of causing protein damage while also directly compromising the function of the 26S proteasome.[12][14][15] This dual assault leads to the accumulation of polyubiquitinated proteins, inducing severe endoplasmic reticulum (ER) stress and activating the unfolded protein response (UPR), which ultimately triggers cell death.[12][15][16]
Disruption of Calcium Homeostasis: The Role of PfATP6
Plasmodium falciparum sarco/endoplasmic reticulum Ca²⁺-ATPase (PfATP6) is a calcium pump essential for maintaining calcium homeostasis in the parasite.[1] Several studies have proposed PfATP6 as a specific target of artemisinins.[1][17][18][19] Inhibition of PfATP6 by DHA would disrupt intracellular calcium levels, causing further cellular stress.[1] However, this remains a topic of debate, as other studies have failed to show direct inhibition, and the promiscuous alkylating nature of DHA suggests that PfATP6 may be just one of many targets affected.[17][18][20]
Interference with Heme Detoxification
During hemoglobin digestion, the parasite releases toxic free heme, which it detoxifies by polymerizing it into inert hemozoin crystals.[2] Activated DHA can alkylate heme itself, forming heme-artemisinin adducts.[2][5][21] These adducts may interfere with the hemozoin crystallization process, leading to a buildup of toxic heme that further enhances oxidative stress and damages the parasite.[2][5]
Caption: The multifaceted cellular effects of this compound.
Modulation of Host Immune Response
Beyond its direct parasiticidal effects, DHA has been shown to modulate the host's immune response. Studies indicate that DHA can induce M1 macrophage polarization by up-regulating NLRP12 expression.[22][23] This enhances phagocytosis and the clearance of infected red blood cells, contributing to the overall therapeutic effect.[22][23] Furthermore, DHA can activate the Toll signaling pathway in Anopheles mosquitoes, which reduces their susceptibility to Plasmodium infection, suggesting a potential role in transmission blocking.[24][25][26]
Quantitative Analysis of DHA Activity
The potency of DHA is well-documented through various in vitro assays. The data highlight its rapid activity at low nanomolar concentrations and its impact on the parasite's internal environment.
Table 1: In Vitro Efficacy of this compound against P. falciparum
| Parameter | Value/Observation | Strain/Condition | Reference |
|---|---|---|---|
| IC₅₀ | 1–5 nM | P. falciparum | [10] |
| Susceptibility | >25-fold decrease in resistant clones | Dd2 (in vitro selected) | [27][28] |
| Stage Specificity | Most active against trophozoites | P. falciparum | [3] |
| Resistance Marker | Mutations in Kelch 13 (K13) protein | Clinical isolates | [29] |
| Nuclear Effect | Induces pyknosis (chromatin condensation)| FCR-3/FMG strain |[30] |
Table 2: Effect of DHA on Parasite Antioxidant Systems
| Parameter | Concentration | Effect | Reference |
|---|---|---|---|
| Reduced Glutathione (GSH) | 0.5 and 1.0 ng/mL | Significantly lower levels | [9][13] |
| Catalase Activity | 0.5 and 1.0 ng/mL | Significantly lower activity | [9][13] |
| Glutathione Peroxidase (GPx) Activity | 0.5 and 1.0 ng/mL | Significantly lower activity |[9][13] |
Key Experimental Methodologies
The elucidation of DHA's mechanism of action has relied on a combination of parasitological, biochemical, and chemical biology techniques.
In Vitro Parasite Culture and Drug Susceptibility Assays
-
Protocol: P. falciparum is cultured in vitro in human erythrocytes using RPMI 1640 medium supplemented with human serum or Albumax. Cultures are maintained in a controlled gas environment (5% CO₂, 5% O₂, 90% N₂) at 37°C. For susceptibility testing, synchronous parasite cultures (typically at the ring stage) are exposed to serial dilutions of DHA for 48-72 hours. Parasite growth inhibition is quantified using various methods.
-
Quantification (pLDH Assay): The parasite lactate dehydrogenase (pLDH) assay is commonly used.[31] After incubation, parasite-specific LDH activity is measured spectrophotometrically by monitoring the enzymatic oxidation of NADH to NAD⁺. The decrease in absorbance at 340 nm is proportional to parasite viability. IC₅₀ values are calculated from dose-response curves.[31]
Measurement of Oxidative Stress
-
Protocol: To measure ROS generation, parasites are treated with DHA for a short period (e.g., 2 hours). The fluorescent probe 2′,7′-dichlorofluorescein diacetate (DCFH-DA) is then added to the culture. DCFH-DA is cell-permeable and is deacetylated by intracellular esterases to non-fluorescent DCFH. In the presence of ROS, DCFH is oxidized to the highly fluorescent 2′,7′-dichlorofluorescein (DCF).
-
Quantification: The fluorescence intensity is measured using flow cytometry or a fluorescence plate reader, providing a quantitative measure of ROS levels within the parasite.[3]
Target Identification using Chemical Proteomics
-
Protocol: This advanced method uses an activity-based protein profiling (ABPP) probe, which is a modified DHA molecule containing a "clickable" tag (e.g., an alkyne group).[8][32]
-
Live P. falciparum parasites are treated with the alkyne-DHA probe, which becomes activated and covalently binds (alkylates) its protein targets in situ.
-
Parasites are lysed, and the proteome is extracted.
-
A reporter tag, such as biotin-azide, is attached to the probe-labeled proteins via a copper-catalyzed "click chemistry" reaction.
-
The biotin-tagged proteins are selectively enriched from the complex proteome using streptavidin-coated beads.
-
Enriched proteins are digested (e.g., with trypsin) and identified using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[8]
-
Caption: Workflow for identifying DHA protein targets via chemical proteomics.
Conclusion
The mechanism of action of this compound against Plasmodium falciparum is a complex and powerful process of chemical warfare on a microscopic scale. It is not a "magic bullet" aimed at a single target, but rather a "cluster bomb" that, once activated by parasitic heme, unleashes a torrent of reactive radicals. This results in widespread, indiscriminate alkylation of essential proteins, leading to catastrophic proteotoxic stress, inhibition of the proteasome, and severe oxidative damage. This multi-targeted, pleiotropic mechanism underpins its rapid parasiticidal activity and has, until recently, slowed the development of high-level clinical resistance. A thorough understanding of this multifaceted mechanism is critical for monitoring resistance, designing effective combination therapies, and developing the next generation of antimalarial agents.
References
- 1. What is the mechanism of Artemisinin? [synapse.patsnap.com]
- 2. P. falciparum artemisinin resistance: the effect of heme, protein damage, and parasite cell stress response - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Artemisinin activity against Plasmodium falciparum requires hemoglobin uptake and digestion - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. journals.asm.org [journals.asm.org]
- 6. Heme Mediates Cytotoxicity from Artemisinin and Serves as a General Anti-Proliferation Target - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Alkylation of proteins by artemisinin. Effects of heme, pH, and drug structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pnas.org [pnas.org]
- 9. Effect of this compound on the antioxidant capacity of P. falciparum-infected erythrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Micromolar this compound Concentrations Elicit Lipoperoxidation in Plasmodium falciparum-Infected Erythrocytes [mdpi.com]
- 11. This compound - Wikipedia [en.wikipedia.org]
- 12. research.monash.edu [research.monash.edu]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Artemisinin kills malaria parasites by damaging proteins and inhibiting the proteasome - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Antimalarial Mechanisms and Resistance Status of Artemisinin and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Selective Inhibition of Plasmodium falciparum ATPase 6 by Artemisinins and Identification of New Classes of Inhibitors after Expression in Yeast - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. biorxiv.org [biorxiv.org]
- 20. journals.asm.org [journals.asm.org]
- 21. Artemisinin-Based Drugs Target the Plasmodium falciparum Heme Detoxification Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Mechanism of this compound in activating macrophages to enhance host resistance to malaria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. media.malariaworld.org [media.malariaworld.org]
- 24. This compound suppresses the susceptibility of Anopheles stephensi to Plasmodium yoelii by activating the Toll signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 25. malariaworld.org [malariaworld.org]
- 26. researchgate.net [researchgate.net]
- 27. Mechanisms of in vitro resistance to this compound in Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Mechanisms of in vitro resistance to this compound in Plasmodium falciparum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. researchgate.net [researchgate.net]
- 30. This compound Disrupts Zinc Homeostasis in Plasmodium falciparum To Potentiate Its Antimalarial Action via Pyknosis - PMC [pmc.ncbi.nlm.nih.gov]
- 31. Stability of the Antimalarial Drug this compound under Physiologically Relevant Conditions: Implications for Clinical Treatment and Pharmacokinetic and In Vitro Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 32. mesamalaria.org [mesamalaria.org]
Dihydroartemisinin structure and chemical properties
An In-depth Technical Guide to Dihydroartemisinin: Structure, Properties, and Mechanisms
Introduction
This compound (DHA), also known as artenimol, is a semi-synthetic derivative of artemisinin, a compound isolated from the plant Artemisia annua. It is the active metabolite of all artemisinin compounds, including artesunate and artemether, and is a potent antimalarial drug in its own right.[1] Accumulating research also points to its potential as a chemotherapeutic agent for cancer.[1][2] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and mechanisms of action of this compound, tailored for researchers, scientists, and drug development professionals.
Chemical Structure and Properties
DHA is a sesquiterpene lactone characterized by a unique 1,2,4-trioxane ring, which is essential for its biological activity.[3] The reduction of the lactone group in artemisinin to a lactol (hemiacetal) yields this compound.[1]
Caption: Chemical structure of this compound (DHA).
Physicochemical and Pharmacokinetic Properties
The physicochemical and pharmacokinetic properties of this compound are summarized in the table below. These properties, particularly its low water solubility, present challenges for formulation and clinical application.
| Property | Value |
| Molecular Formula | C₁₅H₂₄O₅[1][4] |
| Molecular Weight | 284.35 g/mol [1][2] |
| Appearance | White crystalline powder/needle-like crystals, odorless, bitter taste[5][6] |
| Melting Point | 140 - 165 °C (Range from various sources)[2][5][6][7] |
| Solubility | Water: < 0.1 g/L (practically insoluble)[1][2][6] Organic Solvents: Soluble in chloroform, acetone, ethanol, ethyl acetate, and ethyl ether[2][5][6] |
| pKa | 12.61 ± 0.70 (Predicted)[8] |
| Bioavailability | ~12%[1] |
| Metabolism | Hepatic (Liver)[1] |
| Elimination Half-life | Approximately 0.83 to 1.9 hours[1][9] |
| Excretion | Primarily through bile[1] |
Mechanism of Action
The primary mechanism of action for DHA, particularly in its antimalarial capacity, involves the iron-mediated cleavage of its endoperoxide bridge. This process is highly effective against Plasmodium falciparum parasites, which are rich in iron-containing heme groups within infected red blood cells.[1][3]
-
Activation : Intracellular iron (Fe²⁺), derived from the parasite's digestion of hemoglobin, catalyzes the cleavage of the endoperoxide bridge in the DHA molecule.[1][3]
-
Radical Generation : This cleavage generates highly reactive oxygen species (ROS) and carbon-centered free radicals.[1][3]
-
Cellular Damage : These radicals indiscriminately damage a wide range of biological macromolecules, including proteins and lipids, through alkylation.[1] This leads to widespread oxidative stress, disruption of essential cellular processes, and ultimately, parasite death.[1][10]
A similar iron-dependent mechanism is proposed for its anticancer activity, where the higher iron content in cancer cells compared to normal cells leads to selective cytotoxicity.[11]
Caption: Iron-mediated activation and mechanism of action of DHA.
Signaling Pathways Modulated by this compound
In the context of its anticancer effects, DHA has been shown to modulate numerous signaling pathways, leading to the inhibition of cell proliferation, angiogenesis, and metastasis, as well as the induction of apoptosis and autophagy.
Inhibited Pathways:
-
PI3K/AKT/mTOR: DHA inhibits this critical survival pathway, leading to reduced cell proliferation and protein synthesis.[12][13]
-
NF-κB: By suppressing the NF-κB pathway, DHA downregulates the expression of genes involved in inflammation, cell survival, and proliferation.[12][13]
-
Wnt/β-catenin: Inhibition of this pathway can suppress tumor growth and induce apoptosis.[12]
-
TGF-β: DHA can inhibit the TGF-β signaling pathway, which plays a role in tumor metastasis.[10][12]
Activated Pathways:
-
Apoptotic Pathways: DHA induces apoptosis through both the death receptor-mediated and mitochondrion-mediated caspase-dependent pathways.[10][12] It increases the ratio of Bax/Bcl-2, leading to the activation of the caspase cascade.[10]
-
MAPK Pathways (JNK1/2, p38): Activation of these stress-activated protein kinase pathways contributes to the induction of apoptosis.[12][14]
Caption: Major signaling pathways modulated by this compound.
Experimental Protocols
Quantification of this compound in Human Blood via LC-MS/MS
Quantification of artemisinins in whole blood is challenging due to the iron-rich matrix which can degrade the peroxide bridge. The following protocol outlines a validated method to overcome this.[15]
Objective: To accurately measure the concentration of DHA in human whole blood samples.
Methodology:
-
Sample Collection & Stabilization:
-
Collect whole blood in tubes containing an appropriate anticoagulant (e.g., EDTA).
-
Immediately after collection, add potassium dichromate to the blood to deactivate the Fe²⁺ in hemoglobin.
-
Add deferoxamine to chelate any free Fe³⁺, preventing its conversion back to Fe²⁺.[15]
-
-
Sample Preparation (Solid-Phase Extraction):
-
Spike samples with an internal standard.
-
Precipitate proteins using a suitable organic solvent (e.g., acetonitrile).
-
Centrifuge to pellet the precipitated proteins.
-
Load the supernatant onto a pre-conditioned solid-phase extraction (SPE) cartridge.
-
Wash the cartridge to remove interferences.
-
Elute DHA and the internal standard with an appropriate elution solvent.
-
Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the mobile phase.
-
-
LC-MS/MS Analysis:
-
Chromatography: Perform reverse-phase high-pressure liquid chromatography (RP-HPLC) using a C8 or C18 column.[16][17]
-
Mobile Phase: A typical mobile phase consists of a gradient of acetonitrile and an aqueous buffer like 10 mM ammonium acetate.[16][17]
-
Mass Spectrometry: Utilize a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode for high selectivity and sensitivity.
-
Quantification: Generate a calibration curve using standards of known concentrations to quantify DHA in the unknown samples.
-
Caption: Workflow for the quantification of DHA in blood by LC-MS/MS.
In Vitro Induction of P. falciparum Dormancy
This protocol is used to study artemisinin resistance, where a subpopulation of parasites can enter a dormant state to survive drug pressure.
Objective: To induce a dormant or quiescent state in early ring-stage P. falciparum parasites in vitro.
Methodology:
-
Parasite Culture: Culture P. falciparum (e.g., GB4 or 803 lines) in human red blood cells using standard in vitro culture conditions.[18]
-
Synchronization (Optional but Recommended): For some protocols, synchronize the parasite culture to the early ring stage (<6 hours old) using methods like sorbitol treatment.[18]
-
DHA Treatment:
-
Expose asynchronous or synchronized parasite cultures to a high concentration of DHA (e.g., 700 nM).[18]
-
The exposure is typically a short pulse of 6 hours.[18]
-
Alternatively, a protocol of four consecutive daily pulses (4DP) for 6 hours each can be employed to effectively select for dormant parasites.[18]
-
-
Drug Removal and Recovery:
-
After the treatment period, wash the cells thoroughly with a complete medium to remove the drug.
-
Continue to culture the parasites under normal conditions.
-
-
Monitoring Recrudescence:
-
Monitor the culture daily for the re-emergence of viable parasites using Giemsa-stained blood smears and microscopy or flow cytometry. The time to recrudescence is a key indicator of the dormancy phenotype.
-
Conclusion
This compound remains a cornerstone of antimalarial therapy and shows significant promise in oncology. Its unique endoperoxide bridge is central to its bioactivity, initiating a cascade of oxidative damage in target cells. A thorough understanding of its chemical properties, mechanism of action, and impact on cellular signaling pathways is critical for optimizing its current therapeutic uses and developing novel applications. The experimental protocols provided herein serve as a foundation for researchers engaged in the study of this multifaceted compound.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound - LKT Labs [lktlabs.com]
- 3. nbinno.com [nbinno.com]
- 4. Dihydro Artemisinin-d3 | C15H24O5 | CID 57369467 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound | 81496-82-4 [chemicalbook.com]
- 6. latoxan.com [latoxan.com]
- 7. Artenimol | C15H24O5 | CID 3000518 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Page loading... [wap.guidechem.com]
- 9. Population Pharmacokinetics of this compound and Piperaquine in Pregnant and Nonpregnant Women with Uncomplicated Malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | this compound: A Potential Drug for the Treatment of Malignancies and Inflammatory Diseases [frontiersin.org]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. academic.oup.com [academic.oup.com]
- 14. This compound transiently activates the JNK/SAPK signaling pathway in endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Quantification of this compound, artesunate and artemisinin in human blood: overcoming the technical challenge of protecting the peroxide bridge - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. scispace.com [scispace.com]
- 17. researchgate.net [researchgate.net]
- 18. Isolation and characterization of Plasmodium falciparum blood-stage persisters by improved selection protocols using this compound alone - PMC [pmc.ncbi.nlm.nih.gov]
Dihydroartemisinin: The Core Active Metabolite of Artemisinin Compounds
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
Artemisinin, a sesquiterpene lactone isolated from the plant Artemisia annua, and its semi-synthetic derivatives are the cornerstone of modern antimalarial therapy, particularly for treating multidrug-resistant Plasmodium falciparum malaria.[1][2] The therapeutic efficacy of most artemisinin-based compounds, including artesunate and artemether, is primarily attributed to their rapid and extensive conversion in the body to a single, more potent, and pharmacologically active metabolite: dihydroartemisinin (DHA).[3][4][5][6][7] This guide provides a detailed examination of the metabolic activation of artemisinin to DHA, its pharmacokinetic profile, the experimental methodologies used for its study, and its molecular mechanisms of action.
Metabolic Conversion of Artemisinin to this compound
The biotransformation of artemisinin and its main derivatives into DHA is a critical step for their antimalarial activity. This conversion primarily occurs in the liver, mediated by the cytochrome P450 (CYP) enzyme system.
Enzymatic Pathways
In vitro studies using human liver microsomes and recombinant CYP enzymes have identified CYP2B6 as the principal enzyme responsible for the metabolism of artemisinin.[3][8][9] A secondary contribution is made by CYP3A4 , which may become more significant in individuals with lower expression levels of CYP2B6.[3][8][9] While CYP2A6 can also metabolize artemisinin, its role in vivo is considered to be of minor importance.[8]
Artemisinin derivatives such as artemether and artesunate are also rapidly metabolized to DHA. Artemether is demethylated to DHA by CYP3A4 and CYP3A5.[3] Artesunate, a water-soluble derivative, is rapidly hydrolyzed to DHA through both chemical and enzymatic processes catalyzed by blood esterases.[5][10][11] This rapid conversion makes artesunate essentially a prodrug for DHA.[5]
Figure 1: Metabolic conversion of artemisinin and its derivatives to this compound (DHA).
Pharmacokinetics of Artemisinin and this compound
The pharmacokinetic profiles of artemisinin and its derivatives are characterized by rapid absorption, fast conversion to DHA, and short elimination half-lives. DHA itself is also eliminated quickly.[3][12] This rapid clearance is considered a factor in the favorable safety profile of artemisinins.[3]
Quantitative Pharmacokinetic Data
The following table summarizes key pharmacokinetic parameters for artemether (a prodrug) and its active metabolite DHA following oral administration. Note that parameters can show significant inter-individual variability.
| Parameter | Artemether | This compound (from Artemether) | Reference |
| Tmax (Time to Peak Concentration) | 1.56 ± 0.68 hr | 1.69 ± 0.59 hr | [13] |
| Cmax (Peak Plasma Concentration) | 184 ± 100 ng/mL | 126 ± 46 ng/mL | [13] |
| T½ (Elimination Half-life) | 2.00 ± 0.71 hr | 1.80 ± 0.31 hr | [13] |
| Vd/F (Apparent Volume of Distribution) | 666 ± 220 L | 702 ± 220 L | [13] |
| CL/F (Apparent Oral Clearance) | 257 ± 140 L/hr | 269 ± 57 L/hr | [13] |
Data presented as mean ± standard deviation. These values are from a study in healthy Pakistani male volunteers after a single oral dose of artemether-lumefantrine.[13]
Following intravenous administration of artesunate, the parent compound has a very short half-life, often less than 15 minutes.[11] DHA concentrations typically peak within 25 minutes and are eliminated with a half-life of 30 to 60 minutes.[11]
Experimental Protocols
The study of artemisinin metabolism and quantification relies on precise in vitro and analytical methodologies.
In Vitro Metabolism Studies
Objective: To identify the specific CYP450 enzymes responsible for artemisinin metabolism.
Methodology:
-
System: The experiment utilizes microsomes from human B-lymphoblastoid cell lines that have been genetically engineered to express individual human CYP450 cDNAs (e.g., CYP2B6, CYP3A4, CYP2A6).[8] Pooled human liver microsomes (HLM) are used as a more physiologically relevant system.[8]
-
Incubation: Artemisinin is incubated with the specific recombinant CYP enzymes or HLM in the presence of an NADPH-generating system, which is required for CYP enzyme activity.
-
Inhibition Assay: To confirm the role of specific enzymes in HLM, selective chemical inhibitors are co-incubated with artemisinin.
-
Analysis: The rate of artemisinin disappearance (metabolism) is measured over time using analytical techniques such as LC-MS/MS.
-
Data Modeling: A tree-based regression model can be used to evaluate the relative contribution of individual CYP450 isoenzymes to artemisinin metabolism by correlating disappearance rates with specific CYP450 activities in a panel of characterized HLMs.[8]
Quantification of Artemisinin and DHA in Biological Matrices
Objective: To accurately measure the concentration of artemisinin, artesunate, and DHA in human plasma or blood for pharmacokinetic studies.
Methodology:
-
Sample Collection and Stabilization (for whole blood): A major challenge in quantifying artemisinins in whole blood is their degradation by the ferrous iron (Fe²⁺) in hemoglobin.[14] To prevent this, a stabilization technique is employed at the time of collection:
-
Sample Preparation (Extraction):
-
Protein Precipitation: A simple and common method involves adding a solvent like acetonitrile to the plasma sample to precipitate proteins. Artemisinin can be used as an internal standard.[16]
-
Solid-Phase Extraction (SPE): For cleaner extracts, SPE is used. Plasma samples are loaded onto SPE cartridges (e.g., Supelclean LC-18). The analytes (artesunate, DHA) are retained on the cartridge while interferences are washed away. The purified analytes are then eluted with an appropriate solvent.[17]
-
-
Analytical System: High-Performance Liquid Chromatography (HPLC) coupled with a sensitive detector is the standard.
-
Chromatographic Separation: A reverse-phase column (e.g., C4, C8, or C18) is used to separate the parent drug, its metabolite, and the internal standard.[16][17] The mobile phase typically consists of a mixture of an organic solvent (e.g., acetonitrile) and an acidic buffer.[17]
-
Detection:
-
Electrochemical Detection (ECD): Operates in the reductive mode and offers high sensitivity for artemisinins.[17]
-
Tandem Mass Spectrometry (LC-MS/MS): Provides excellent selectivity and sensitivity and is considered the gold standard for bioanalysis.[14][16] It allows for low limits of detection, often below 1 ng/mL.[16]
-
-
-
Quantification: A calibration curve is constructed using standards of known concentrations. The peak area ratio of the analyte to the internal standard is used to determine the concentration in the unknown samples.
Figure 2: General experimental workflow for the quantification of DHA in biological samples.
Mechanism of Action and Cellular Signaling
The biological activity of DHA, like all artemisinins, is dependent on its endoperoxide bridge.[1][4]
Antimalarial Mechanism
The widely accepted mechanism of action involves the activation of the endoperoxide bridge by intraparasitic ferrous iron (Fe²⁺), which is abundant in the parasite's food vacuole from the digestion of hemoglobin.[4][10] This cleavage generates a cascade of highly reactive oxygen species (ROS) and carbon-centered radicals.[4][10] These radicals then damage a wide array of parasite macromolecules, including proteins and lipids, leading to oxidative stress and parasite death.[1][2][10] Recent evidence suggests a two-pronged mechanism where DHA causes protein damage and simultaneously inhibits the parasite's proteasome, preventing the clearance of these damaged proteins and leading to a lethal buildup of cellular stress.[2]
Modulation of Host Signaling Pathways (Anticancer Activity)
Beyond its antimalarial effects, DHA has demonstrated significant anticancer activity, which has attracted considerable research interest.[18][19][20] This activity is mediated through the modulation of numerous cellular signaling pathways that are critical for tumor cell proliferation, survival, and metastasis.
DHA has been shown to inhibit several key pro-survival and proliferative pathways, including:
-
mTOR Signaling: DHA can inhibit the mammalian target of rapamycin (mTOR) pathway, a central regulator of cell growth and proliferation, by blocking mTORC1-mediated signaling to S6K1 and 4E-BP1.[19]
-
NF-κB Pathway: By inhibiting the nuclear factor-kappaB (NF-κB) pathway, DHA can downregulate the expression of target genes involved in inflammation, cell survival, and proliferation, such as c-myc and cyclin D1.[18][19]
-
Hedgehog (Hh) Signaling: DHA can suppress the Hh pathway, which is aberrantly activated in several cancers and plays a role in tumorigenesis.[18][21]
-
Other Pathways: Additional inhibited pathways include Wnt/β-catenin, PI3K/AKT, and JAK/STAT signaling.[18]
Conversely, DHA can activate pathways that promote programmed cell death (apoptosis), such as:
-
Caspase-dependent Apoptosis: DHA can induce both the death receptor-mediated (extrinsic) and mitochondrion-mediated (intrinsic) apoptotic pathways.[18]
-
Stress-activated Pathways: It can activate stress-related kinases like JNK1/2 and p38 MAPK, which are involved in cellular responses to stress and can trigger apoptosis.[18]
Figure 3: Major signaling pathways modulated by this compound (DHA) in cancer cells.
Conclusion
This compound is unequivocally the principal active metabolite responsible for the therapeutic effects of artemisinin and its clinically important derivatives, artesunate and artemether. Its formation is rapidly catalyzed primarily by hepatic CYP2B6 enzymes. The pharmacokinetic profile of DHA is characterized by rapid formation and elimination, which contributes to the drug's safety but also necessitates combination therapy to prevent recrudescence in malaria treatment. The mechanism of action, centered on iron-mediated cleavage of its endoperoxide bridge, leads to potent and promiscuous cytotoxicity in malaria parasites. Furthermore, the ability of DHA to modulate a wide range of critical signaling pathways has established it as a promising lead compound for anticancer drug development, warranting further investigation by researchers and drug development professionals.
References
- 1. mdpi.com [mdpi.com]
- 2. Antimalarial and anticancer properties of artesunate and other artemisinins: current development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ClinPGx [clinpgx.org]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. Making sure you're not a bot! [gupea.ub.gu.se]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Identification of the human cytochrome P450 enzymes involved in the in vitro metabolism of artemisinin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Identification of the human cytochrome P450 enzymes involved in the in vitro metabolism of artemisinin. | Semantic Scholar [semanticscholar.org]
- 10. journals.asm.org [journals.asm.org]
- 11. ProQuest - ProQuest [proquest.com]
- 12. [PDF] Population pharmacokinetics of artesunate and its active metabolite this compound | Semantic Scholar [semanticscholar.org]
- 13. Pharmacokinetics of artemether and this compound in healthy Pakistani male volunteers treated with artemether-lumefantrine - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Quantification of this compound, artesunate and artemisinin in human blood: overcoming the technical challenge of protecting the peroxide bridge - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. A Simplified Liquid Chromatography-Mass Spectrometry Assay for Artesunate and this compound, Its Metabolite, in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 17. An analytical method with a single extraction procedure and two separate high performance liquid chromatographic systems for the determination of artesunate, this compound and mefloquine in human plasma for application in clinical pharmacological studies of the drug combination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. academic.oup.com [academic.oup.com]
- 20. This compound: A Potential Drug for the Treatment of Malignancies and Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 21. This compound induces apoptosis and inhibits proliferation, migration, and invasion in epithelial ovarian cancer via inhibition of the hedgehog signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
The Pharmacological Profile of Dihydroartemisinin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dihydroartemisinin (DHA), the active metabolite of artemisinin and its derivatives, is a cornerstone of modern antimalarial therapy.[1][2] Its potent and rapid schizonticidal activity against Plasmodium species has saved countless lives.[2] Beyond its established role in combating malaria, a growing body of evidence highlights the significant anticancer properties of DHA, positioning it as a promising candidate for oncological applications. This technical guide provides an in-depth overview of the pharmacological profile of DHA, detailing its mechanisms of action, pharmacokinetics, and pharmacodynamics. It further outlines key experimental protocols for its study and visualizes the complex signaling pathways it modulates.
Mechanism of Action
DHA's pharmacological activity is primarily attributed to its endoperoxide bridge. The activation of this bridge, catalyzed by ferrous iron (Fe²⁺), generates reactive oxygen species (ROS) and carbon-centered radicals.[1] This process underlies its effects in both malaria parasites and cancer cells.
Antimalarial Action
In the context of malaria, DHA's mechanism is initiated within infected red blood cells, where the parasite degrades host hemoglobin, releasing large amounts of heme and free iron.[1] The iron-mediated cleavage of DHA's endoperoxide bridge unleashes a torrent of cytotoxic free radicals.[1] These radicals then indiscriminately alkylate and damage a wide array of parasite macromolecules, including proteins and lipids, leading to oxidative stress and parasite death.[1][3] Key targets include proteins involved in essential metabolic pathways and the parasite's own calcium ATPase (PfATP6).[3]
Anticancer Activity
The anticancer mechanism of DHA mirrors its antimalarial action, exploiting the higher intracellular iron concentrations often found in cancer cells compared to normal cells. This preferential accumulation of iron makes cancer cells more susceptible to the iron-dependent activation of DHA and subsequent ROS-induced damage.[2] DHA has been shown to inhibit cancer cell proliferation, induce apoptosis (programmed cell death), and suppress metastasis.[2][4] It achieves this by modulating a multitude of signaling pathways critical for cancer cell survival and progression.
Pharmacokinetics
DHA is the active metabolite of all clinically used artemisinin derivatives, such as artesunate and artemether.[1][5] It is also available as a drug in its own right, often in combination with a longer-acting partner drug like piperaquine.[5] The pharmacokinetic profile of DHA is characterized by rapid absorption and elimination.
| Parameter | Route of Administration | Species | Value | Reference |
| Tmax (Time to Peak Concentration) | Oral | Human | ~1-2 hours | [6] |
| Cmax (Peak Plasma Concentration) | Oral | Human | Varies with dose and formulation | [7] |
| t½ (Half-life) | Intravenous | Human | 30-60 minutes | [2] |
| Oral | Human | 0.5-1.5 hours | [2] | |
| Intravenous | Rat | 0.95 hours | [8] | |
| Bioavailability | Oral | Human | >80% (from Artesunate) | [2] |
| Intramuscular | Rat | 85% | [8] | |
| Oral | Rat | 19-35% | [8] | |
| Clearance | Intravenous | Human | 0.5-1.5 L/kg/hr | [2] |
| Oral | Rat | 55-64 mL/min/kg | [8] | |
| Volume of Distribution (Vd) | Intravenous | Human | 0.5-1.0 L/kg | [2] |
| Intravenous | Rat | 0.50 L | [8] |
Table 1: Summary of this compound Pharmacokinetic Parameters
Pharmacodynamics
The pharmacodynamic effects of DHA are potent against both malaria parasites and various cancer cell lines, as demonstrated by low IC50 (half-maximal inhibitory concentration) values.
Antimalarial Potency
DHA exhibits high potency against different strains of Plasmodium falciparum, including those resistant to other antimalarial drugs.
| Parameter | P. falciparum Strain | IC50 Value (nM) | Reference |
| IC50 | Clinical Isolates (Cameroon) | Geometric Mean: 1.11 | [9] |
| Chloroquine-sensitive isolates | Geometric Mean: 1.25 | [9] | |
| Chloroquine-resistant isolates | Geometric Mean: 0.979 | [9] | |
| NF54 (K13 WT) | 4.2 ± 0.5 | [10] | |
| R561H (K13 mutant) | 14.1 ± 4.0 | [10] | |
| A675V (K13 mutant) | 7.4 ± 3.3 | [10] | |
| C469F (K13 mutant) | 6.9 ± 1.5 | [10] |
Table 2: In Vitro Antimalarial Activity of this compound (IC50)
Anticancer Potency
DHA has demonstrated significant cytotoxic effects across a range of human cancer cell lines.
| Parameter | Cancer Cell Line | IC50 Value (µM) | Reference |
| IC50 | SW 948 (Colon Cancer) | ~30 (at 48h) | |
| SH-SY5Y (Neuroblastoma) | Not specified, but effective at 0.5-2 µM | [11] | |
| Multiple Myeloma Cell Lines | Dose-dependent effects observed | [12][13] | |
| Falcipain-2 Inhibition | 0.29–10.63 | [14] |
Table 3: In Vitro Anticancer Activity of this compound (IC50)
Key Signaling Pathways Modulated by this compound
DHA exerts its anticancer effects by modulating a complex network of intracellular signaling pathways that govern cell proliferation, survival, and death.
Figure 1: Signaling pathways modulated by this compound in cancer cells.
Experimental Protocols
In Vitro Antimalarial Susceptibility Testing (pLDH Assay)
This assay determines the 50% inhibitory concentration (IC50) of DHA against P. falciparum.
Methodology:
-
Parasite Culture: Asynchronous P. falciparum cultures are maintained in RPMI 1640 medium supplemented with human serum and erythrocytes at 37°C in a low oxygen environment.
-
Drug Dilution: A stock solution of DHA is prepared and serially diluted in complete medium in a 96-well plate.
-
Incubation: Parasite culture with a defined parasitemia and hematocrit is added to the wells containing the drug dilutions and control wells. The plates are incubated for 48-72 hours.
-
pLDH Assay: Parasite growth is quantified by measuring the activity of parasite lactate dehydrogenase (pLDH), an enzyme released by viable parasites. The optical density is measured spectrophotometrically.
-
Data Analysis: The IC50 value is calculated by plotting the percentage of growth inhibition against the drug concentration.
Figure 2: Workflow for the in vitro pLDH antimalarial assay.
Cell Viability and Cytotoxicity Assessment (MTT Assay)
The MTT assay is a colorimetric method used to assess the cytotoxic effect of DHA on cancer cells.[5][15]
Methodology:
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.[5]
-
Drug Treatment: The cells are then treated with various concentrations of DHA and incubated for a defined period (e.g., 24, 48, or 72 hours).[5]
-
MTT Addition: MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well.[5] Viable cells with active metabolism convert the yellow MTT into purple formazan crystals.
-
Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.[15]
-
Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader at a wavelength of 500-600 nm. The intensity of the color is proportional to the number of viable cells.
Figure 3: Workflow for the MTT cytotoxicity assay.
Analysis of Apoptosis Signaling by Western Blot
Western blotting is used to detect changes in the expression of key proteins involved in the apoptotic pathways following DHA treatment.
Methodology:
-
Cell Treatment and Lysis: Cancer cells are treated with DHA for a specified time. The cells are then harvested and lysed to extract total proteins.[12]
-
Protein Quantification: The concentration of the extracted protein is determined using a suitable method (e.g., BCA assay).[16]
-
SDS-PAGE: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[12]
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).[12]
-
Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific to the apoptosis-related proteins of interest (e.g., Bcl-2, Bax, cleaved caspases).[12]
-
Detection: The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., HRP). The protein bands are visualized using a chemiluminescent substrate.
-
Analysis: The intensity of the bands is quantified to determine the relative expression levels of the target proteins.
Figure 4: Workflow for Western blot analysis of apoptosis-related proteins.
Conclusion
This compound possesses a remarkable pharmacological profile, characterized by potent antimalarial and anticancer activities. Its mechanism of action, centered on iron-dependent generation of cytotoxic radicals, provides a unique therapeutic strategy. The extensive research into its pharmacokinetics, pharmacodynamics, and effects on cellular signaling pathways continues to unveil its full therapeutic potential. The experimental protocols outlined in this guide provide a foundation for further investigation into this versatile and life-saving molecule. As research progresses, DHA and its derivatives hold significant promise for the development of novel therapeutic interventions for both infectious diseases and cancer.
References
- 1. Antimalarial and anticancer properties of artesunate and other artemisinins: current development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Review of the clinical pharmacokinetics of artesunate and its active metabolite this compound following intravenous, intramuscular, oral or rectal administration - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound induces apoptosis and inhibits proliferation, migration, and invasion in epithelial ovarian cancer via inhibition of the hedgehog signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound inhibits colon cancer cell viability by inducing apoptosis through up-regulation of PPARγ expression - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Population Pharmacokinetics of this compound and Piperaquine in Pregnant and Nonpregnant Women with Uncomplicated Malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The pharmacokinetics and bioavailability of this compound, arteether, artemether, artesunic acid and artelinic acid in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. In vitro activity of this compound against clinical isolates of Plasmodium falciparum in Yaounde, Cameroon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Anti-proliferation and apoptosis-inducing effects of this compound on SH-SY5Y cells and metabolomic analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. scienceopen.com [scienceopen.com]
- 13. This compound Modulates Apoptosis and Autophagy in Multiple Myeloma through the P38/MAPK and Wnt/β-Catenin Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthesis and Antimalarial Activity of Novel Dihydro-Artemisinin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 15. scielo.br [scielo.br]
- 16. Anti-proliferation and apoptosis-inducing effects of this compound on SH-SY5Y cells and metabolomic analysis - Xu - Translational Pediatrics [tp.amegroups.org]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Synthesis of Dihydroartemisinin from Artemisinin
Abstract
This compound (DHA), the active metabolite of all artemisinin compounds, serves as a crucial intermediate in the synthesis of numerous life-saving antimalarial drugs.[1] Its efficient and scalable synthesis from the parent compound, artemisinin, is of paramount importance for the pharmaceutical industry. This technical guide provides a comprehensive overview of the prevalent methods for the reduction of artemisinin to this compound, with a focus on detailed experimental protocols, quantitative data analysis, and visual representations of the chemical pathways and workflows.
Introduction
Artemisinin, a sesquiterpene lactone containing a unique 1,2,4-trioxane bridge, is the cornerstone of modern malaria treatment. This compound, its semi-synthetic derivative, not only exhibits greater potency than the parent compound but is also the precursor for other essential artemisinin-based drugs such as artemether, arteether, and artesunate.[2] The synthesis of DHA involves the selective reduction of the lactone functional group in artemisinin to a lactol (a hemiacetal).[2] This conversion is a critical step in the manufacturing of artemisinin-based combination therapies (ACTs), the standard of care for uncomplicated malaria.
This guide will delve into the most widely employed synthetic routes, providing detailed methodologies and comparative data to aid researchers and drug development professionals in optimizing this pivotal chemical transformation.
Chemical Transformation: From Lactone to Lactol
The core of the synthesis is the reduction of the lactone ring in the artemisinin molecule. This transformation must be conducted under mild conditions to preserve the pharmacologically active endoperoxide bridge.
Synthetic Methodologies
Several reducing agents and reaction conditions have been successfully employed for the synthesis of this compound. The most common and economically viable method utilizes sodium borohydride in an alcoholic solvent.
Sodium Borohydride Reduction
The reduction of artemisinin using sodium borohydride (NaBH₄) is the most frequently cited method due to its high yield, mild reaction conditions, and the relative safety and low cost of the reagent.[1][2]
Experimental Protocol:
A general procedure for the NaBH₄ reduction is as follows:
-
Dissolution: Artemisinin is suspended in methanol (MeOH) in a reaction vessel.
-
Cooling: The suspension is cooled to a temperature between 0 and 5°C using an ice bath.
-
Addition of Reducing Agent: Sodium borohydride is added portion-wise to the stirred suspension over a period of 20-30 minutes, maintaining the temperature between 0 and 5°C.[3][4]
-
Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) until the complete consumption of artemisinin.[4] The total reaction time is typically around 1 to 3 hours.[3]
-
Neutralization: The reaction is quenched by the addition of glacial acetic acid or a mixture of acetic acid and methanol until the pH of the mixture is between 5 and 6.[3][4]
-
Work-up and Isolation: Two primary work-up procedures are reported:
-
Precipitation: The neutralized reaction mixture is concentrated, and cold water is added to precipitate the this compound. The precipitate is then collected by filtration, washed with water, and dried.[3]
-
Extraction: The neutralized mixture is evaporated to dryness. The resulting residue is then extracted multiple times with ethyl acetate. The combined organic extracts are dried over sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the product.
-
Quantitative Data for Sodium Borohydride Reduction:
| Parameter | Value | Reference |
| Reagents | ||
| Artemisinin | 1 equivalent | [3] |
| Sodium Borohydride | 1.5 - 2.5 equivalents | [3][4] |
| Solvent | Methanol | [3][4] |
| Reaction Conditions | ||
| Temperature | 0 - 5 °C | [3][4] |
| Reaction Time | 1 - 3 hours | [3] |
| Yield and Purity | ||
| Yield | 79% - 97.15% | [3][4] |
| Melting Point | 143 - 145 °C | [3] |
Other Reduction Methods
While NaBH₄ is the most common, other reducing agents have also been utilized.
-
Potassium Borohydride (KBH₄) and Lithium Borohydride (LiBH₄): These reagents can also be used for the reduction under similar conditions to NaBH₄.[1][4]
-
Diisobutylaluminium Hydride (DIBAL-H): This reducing agent can also be employed, typically in a solvent like dichloromethane at very low temperatures (-78°C).[4] However, this method is often associated with lower yields and higher costs.
-
Catalytic Hydrogenation: A method using a Nickel/Titanium dioxide (Ni/TiO₂) catalyst for the hydrogenation of artemisinin has been reported. This process is carried out at a higher temperature (100°C) and pressure (5 bar) in methanol. The reported yield for this method was significantly lower at 16.58%.[5]
Comparative Data of Reduction Methods:
| Method | Reducing Agent | Solvent | Temperature | Yield | Reference |
| Borohydride Reduction | NaBH₄, KBH₄, LiBH₄ | Methanol | 0 - 5 °C | >90% | [1][4] |
| DIBAL-H Reduction | DIBAL-H | Dichloromethane | -78 °C | Moderate | [4] |
| Catalytic Hydrogenation | H₂ with Ni/TiO₂ catalyst | Methanol | 100 °C | 16.58% | [5] |
Experimental Workflow and Logic
The synthesis of this compound from artemisinin follows a logical and sequential workflow.
Conclusion
The reduction of artemisinin to this compound is a well-established and efficient chemical transformation. The use of sodium borohydride in methanol stands out as the most practical and high-yielding method for both laboratory-scale synthesis and industrial production. The detailed protocols and comparative data presented in this guide are intended to provide researchers and drug development professionals with the necessary information to confidently and successfully perform this critical synthesis. Further optimization of reaction conditions and work-up procedures can be explored to enhance scalability and cost-effectiveness. The development of continuous flow processes for this reduction is also an area of active research, promising increased efficiency and safety for large-scale manufacturing.[6][7]
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Artemisinin and a new generation of antimalarial drugs | Feature | RSC Education [edu.rsc.org]
- 3. Synthesis and Antimalarial Activity of Novel Dihydro-Artemisinin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A simplified and scalable synthesis of artesunate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. japsonline.com [japsonline.com]
- 6. research.manchester.ac.uk [research.manchester.ac.uk]
- 7. GB2494676A - Reduction of artemisinin to this compound and suitable apparatus - Google Patents [patents.google.com]
Early Investigations into the Antimalarial Properties of Dihydroartemisinin: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the foundational research on the antimalarial activity of Dihydroartemisinin (DHA), the active metabolite of artemisinin and its derivatives. The document focuses on early in vitro, in vivo, and clinical studies that were instrumental in establishing DHA as a potent antimalarial agent. It includes a compilation of quantitative data, detailed experimental methodologies, and a visualization of the proposed mechanism of action.
Quantitative Antimalarial Activity of this compound
Early research quantified the potent activity of this compound against Plasmodium falciparum in various settings. The following tables summarize key findings from in vitro susceptibility testing, in vivo efficacy studies in rodent models, and early clinical trials in regions with drug-resistant malaria.
Table 1: In Vitro Antimalarial Activity of this compound against Plasmodium falciparum
| P. falciparum Strain/Isolate | Chloroquine Susceptibility | IC50 (nM) of this compound | Reference |
| Kenyan Isolates (n=115) | Mixed | 2 (median; IQR: 1-3) | [1] |
| Cameroonian Isolates (n=65) | Mixed | 1.11 (geometric mean) | [2] |
| Chloroquine-sensitive (Cameroon) | Sensitive | 1.25 (geometric mean) | [2] |
| Chloroquine-resistant (Cameroon) | Resistant | 0.979 (geometric mean) | [2] |
| 3D7 | Sensitive | 2.0 ± 0.1 | [1] |
| V1S | Resistant | 2 ± 1 | [1] |
| Dd2 | Resistant | ~7.6 | [3] |
| 7G8 | Resistant | ~7.6 | [3] |
| HB3 | Sensitive | ~3.2 | [3] |
| D10 | Sensitive | ~3.2 | [3] |
| Indian Field Isolates | Resistant | 2.98 - 4.16 (Resistance Index vs 3D7) | [4] |
IC50 (50% inhibitory concentration) values represent the concentration of a drug that is required for 50% inhibition of parasite growth in vitro.
Table 2: In Vivo Antimalarial Efficacy of this compound in Plasmodium berghei-Infected Mice*
| Mouse Model | Treatment Regimen | Efficacy Endpoint | Result | Reference |
| P. berghei ANKA | 2 mg/kg | ED50 | Achieved | [5] |
| P. berghei | 10 mg/kg/day for 3 days (intramuscular) | Cure Rate | 47% | |
| P. berghei ANKA | Combination with Gymnema inodorum extract (60/40 ratio) | Parasite Inhibition | 88.95% | [5] |
ED50 (50% effective dose) is the dose of a drug that produces a therapeutic effect in 50% of the population.
Table 3: Early Clinical Trials of this compound for Uncomplicated P. falciparum Malaria*
| Location | Treatment Regimen | Number of Patients | Cure Rate (28-day follow-up) | Mean Parasite Clearance Time (hours) | Mean Fever Clearance Time (hours) | Reference |
| Hainan, China | 480 mg over 5 days | 40 | 79.5% | 58.7 ± 20.9 | 26.1 ± 10.2 | [6] |
| Hainan, China | 640 mg over 7 days | 40 | 97.3% | 59.4 ± 20.9 | 21.1 ± 11.8 | [6] |
| Thailand | 480 mg over 7 days (120 mg initial, then 60 mg/day) | 53 | 90% | 40.4 ± 14.1 | 37.0 ± 30.2 | [7] |
Experimental Protocols
The following sections detail the methodologies employed in the early evaluation of this compound's antimalarial activity.
In Vitro Susceptibility Testing of P. falciparum
Objective: To determine the 50% inhibitory concentration (IC50) of this compound against various strains and clinical isolates of P. falciparum.
Methodology: Isotopic Microtest [2]
-
Parasite Culture:
-
P. falciparum isolates are cultured in vitro using a modified Trager and Jensen method.
-
The culture medium consists of RPMI 1640 supplemented with 25 mM HEPES buffer, 25 mM sodium bicarbonate, and 10% (v/v) heat-inactivated human serum.
-
Erythrocytes are maintained at a 5% hematocrit.
-
Cultures are incubated at 37°C in a gas mixture of 5% CO2, 5% O2, and 90% N2.
-
-
Drug Preparation and Plate Coating:
-
This compound is dissolved in dimethyl sulfoxide (DMSO) to create a stock solution.
-
Serial dilutions of the drug are prepared in the culture medium.
-
100 µL of each drug dilution is added to the wells of a 96-well microtiter plate.
-
-
In Vitro Assay:
-
Infected erythrocytes are diluted to a parasitemia of 0.5-1% in the culture medium.
-
100 µL of the parasite suspension is added to each well of the pre-dosed microtiter plate.
-
The plates are incubated for 42-48 hours under the conditions described in step 1.
-
[3H]-hypoxanthine (0.5 µCi per well) is added to each well for the final 18-24 hours of incubation to measure parasite nucleic acid synthesis.
-
-
Data Analysis:
-
The plates are harvested, and the amount of incorporated [3H]-hypoxanthine is measured using a liquid scintillation counter.
-
The IC50 value is determined by a nonlinear regression analysis of the dose-response curve.
-
In Vivo Efficacy Testing in a Murine Model
Objective: To assess the in vivo antimalarial activity of this compound using the Plasmodium berghei-infected mouse model.
Methodology: 4-Day Suppressive Test (Peter's Test) [8]
-
Animal Model and Infection:
-
Swiss albino mice (typically 18-22g) are used.
-
Mice are infected intraperitoneally with P. berghei ANKA strain (1 x 10^7 infected erythrocytes).
-
-
Drug Administration:
-
Treatment commences 2-4 hours post-infection.
-
This compound is formulated in a suitable vehicle (e.g., 7% Tween 80 and 3% ethanol).
-
The drug is administered orally or subcutaneously once daily for four consecutive days (Day 0 to Day 3).
-
-
Assessment of Parasitemia:
-
On day 4, thin blood smears are prepared from the tail blood of each mouse.
-
The smears are stained with Giemsa.
-
The percentage of parasitized red blood cells is determined by microscopic examination.
-
-
Data Analysis:
-
The average parasitemia of the treated group is compared to that of an untreated control group.
-
The percentage of parasite suppression is calculated using the formula: ((A-B)/A) x 100, where A is the average parasitemia in the control group and B is the average parasitemia in the treated group.
-
The 50% effective dose (ED50) is calculated from the dose-response data.
-
Proposed Mechanism of Action and Experimental Workflow
The antimalarial activity of this compound is believed to be initiated by the cleavage of its endoperoxide bridge, a reaction catalyzed by intraparasitic iron, primarily from digested hemoglobin in the form of heme.[9] This activation leads to the generation of reactive oxygen species (ROS) and carbon-centered radicals, which subsequently damage parasite macromolecules, leading to parasite death.
Diagram: Proposed Mechanism of this compound Activation
Caption: Iron-mediated activation of this compound leading to parasite death.
Diagram: Experimental Workflow for In Vitro Antimalarial Assay
Caption: Workflow for determining the in vitro antimalarial activity of DHA.
References
- 1. In Vitro Activities of Piperaquine, Lumefantrine, and this compound in Kenyan Plasmodium falciparum Isolates and Polymorphisms in pfcrt and pfmdr1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vitro activity of this compound against clinical isolates of Plasmodium falciparum in Yaounde, Cameroon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mechanisms of in vitro resistance to this compound in Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vitro susceptibility of Indian Plasmodium falciparum isolates to different antimalarial drugs & antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mmv.org [mmv.org]
- 6. journals.plos.org [journals.plos.org]
- 7. Treatment of acute, uncomplicated, falciparum malaria with oral this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Screening of Traditionally Used Plants for In Vivo Antimalarial Activity in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Molecular Mechanism of Action of Artemisinin—The Debate Continues - PMC [pmc.ncbi.nlm.nih.gov]
Dihydroartemisinin: A Catalyst for Reactive Oxygen Species Production in Therapeutic Applications
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Dihydroartemisinin (DHA), a semi-synthetic derivative of artemisinin, is a potent antimalarial agent that has garnered significant attention for its anticancer properties. A central mechanism underpinning its therapeutic efficacy is the induction of reactive oxygen species (ROS) production, leading to oxidative stress and subsequent cell death in pathological contexts. This technical guide provides a comprehensive overview of the molecular mechanisms by which DHA stimulates ROS generation, details the experimental protocols to measure this phenomenon, and presents key quantitative data and signaling pathways in a structured format for researchers, scientists, and drug development professionals.
Introduction
Reactive oxygen species are a group of highly reactive chemical molecules derived from oxygen. While essential for various physiological processes at low concentrations, their overproduction can lead to cellular damage and is implicated in the progression of various diseases, including cancer. This compound has been shown to exploit this vulnerability in cancer cells, which often exhibit a higher basal level of ROS and a compromised antioxidant defense system compared to normal cells. The endoperoxide bridge within the DHA molecule is crucial for its activity; its cleavage, often catalyzed by intracellular ferrous iron, generates cytotoxic ROS. This guide delves into the core mechanisms of DHA-induced ROS production and its downstream consequences.
Mechanisms of DHA-Induced ROS Production
The primary mechanism of DHA-induced ROS production involves the iron-mediated cleavage of its endoperoxide bridge. This reaction generates carbon-centered radicals that can subsequently react with molecular oxygen to form superoxide anions and other reactive species.
Several key cellular compartments and pathways are implicated in this process:
-
Mitochondria: As the primary site of cellular respiration, mitochondria are a major source of endogenous ROS. DHA can disrupt the mitochondrial electron transport chain, leading to an increase in superoxide production.[1] This is often accompanied by a loss of mitochondrial membrane potential.[1][2][3][4]
-
Ferroptosis: DHA is a known inducer of ferroptosis, an iron-dependent form of programmed cell death characterized by the accumulation of lipid peroxides.[5][6][7] DHA can inhibit glutathione peroxidase 4 (GPX4), a key enzyme involved in the detoxification of lipid hydroperoxides, thereby promoting lipid ROS accumulation.[6][7][8]
-
Endoplasmic Reticulum (ER) Stress: DHA-induced ROS can lead to ER stress, activating the unfolded protein response (UPR).[5][9][10] This can further amplify ROS production and trigger apoptotic pathways.
-
Inhibition of Antioxidant Systems: DHA can directly or indirectly suppress cellular antioxidant defense mechanisms. For instance, it has been shown to inhibit the expression of peroxiredoxin 2 (PRDX2) and prostaglandin G/H synthase 1 (PTGS1), leading to enhanced ROS levels.[9][11]
Signaling Pathways Activated by DHA-Induced ROS
The surge in intracellular ROS triggered by DHA activates a cascade of signaling pathways that collectively contribute to cell death.
A key pathway involves the activation of Mitogen-Activated Protein Kinases (MAPKs) such as c-Jun N-terminal kinase (JNK) and p38.[9][11] Additionally, the Signal Transducer and Activator of Transcription 3 (STAT3) pathway can be modulated by DHA-induced ROS.[11] In the context of ferroptosis, the ATF4-CHOP signaling pathway is often activated.[5]
Quantitative Data on DHA-Induced ROS Production
The following tables summarize quantitative data from various studies on the effect of DHA on ROS production and cell viability in different cancer cell lines.
Table 1: Effect of this compound on ROS Production in Cancer Cells
| Cell Line | DHA Concentration (µM) | Treatment Duration (h) | Fold Increase in ROS | Measurement Method | Reference |
| T-ALL (Jurkat) | 10 | Not Specified | Significant Increase | DCFH-DA Flow Cytometry | [5] |
| T-ALL (Molt-4) | 10 | Not Specified | Significant Increase | DCFH-DA Flow Cytometry | [5] |
| Osteosarcoma (MG-63) | 10, 20, 40 | 6 | Dose-dependent Increase | DCFH-DA Flow Cytometry | [12][13] |
| Osteosarcoma (MNNG/HOS) | 10, 20, 40 | 6 | Dose-dependent Increase | DCFH-DA Flow Cytometry | [12][13] |
| Bladder Cancer (EJ-138) | 10, 20, 40 | 48 | Dose-dependent Increase | DCFH-DA Microplate Reader | [2] |
| Bladder Cancer (HTB-9) | 10, 20, 40 | 48 | Dose-dependent Increase | DCFH-DA Microplate Reader | [2] |
| Multiple Myeloma (ARP1) | 5, 10, 20 | 48 | Dose-dependent Increase | DCFH-DA Flow Cytometry | [14] |
| Multiple Myeloma (H929) | 5, 10, 20 | 48 | Dose-dependent Increase | DCFH-DA Flow Cytometry | [14] |
Table 2: Effect of this compound on Cancer Cell Viability
| Cell Line | DHA Concentration (µM) | Treatment Duration (h) | % Inhibition of Cell Viability | Reference |
| T-ALL (Jurkat) | 5, 10, 20, 40, 80 | 24 | Dose-dependent | [5] |
| T-ALL (Molt-4) | 5, 10, 20, 40, 80 | 24 | Dose-dependent | [5] |
| Glioblastoma (U87) | 20, 40, 60, 80, 100 | 24 | Dose-dependent | [6] |
| Glioblastoma (A172) | 20, 40, 60, 80, 100 | 24 | Dose-dependent | [6] |
| Osteosarcoma (MG-63) | 0-128 | 24, 48, 72 | Dose- and time-dependent | [12] |
| Osteosarcoma (MNNG/HOS) | 0-128 | 24, 48, 72 | Dose- and time-dependent | [12] |
| Bladder Cancer (EJ-138) | 10, 20, 40, 80, 160 | 48 | Dose-dependent | [2] |
| Bladder Cancer (HTB-9) | 10, 20, 40, 80, 160 | 48 | Dose-dependent | [2] |
| Colorectal Cancer (HCT-116) | 10, 20, 40 | 24, 48 | Dose- and time-dependent | [4] |
Experimental Protocols for Measuring ROS Production
The most common method for measuring intracellular ROS levels is the 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) assay.
DCFH-DA Assay using Flow Cytometry
This protocol provides a general framework for measuring ROS in cultured cells treated with DHA.
Materials:
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
This compound (DHA) stock solution
-
2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) stock solution (e.g., 10 mM in DMSO)
-
Trypsin-EDTA
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed the cells of interest in 6-well plates at an appropriate density and allow them to adhere overnight.
-
DHA Treatment: Treat the cells with various concentrations of DHA for the desired duration. Include a vehicle control (e.g., DMSO).
-
DCFH-DA Staining: After treatment, remove the medium and wash the cells with PBS. Add serum-free medium containing 10-20 µM DCFH-DA to each well and incubate for 30 minutes at 37°C in the dark.
-
Cell Harvest: Wash the cells twice with PBS to remove excess probe. Harvest the cells by trypsinization.
-
Flow Cytometry Analysis: Resuspend the cells in PBS and analyze immediately using a flow cytometer. Excite the cells at 488 nm and measure the emission at 525 nm. The mean fluorescence intensity of the cell population is proportional to the intracellular ROS level.
DCFH-DA Assay using a Microplate Reader
This method is suitable for high-throughput screening.
Procedure:
-
Cell Seeding: Seed cells in a 96-well black-walled, clear-bottom plate.
-
DHA Treatment: Treat cells with DHA as described above.
-
DCFH-DA Staining: After treatment, replace the medium with a solution of DCFH-DA (e.g., 20 µM) in a suitable buffer like Hank's Balanced Salt Solution (HBSS).[2] Incubate for 30 minutes at 37°C in the dark.[2]
-
Fluorescence Measurement: After washing with HBSS, measure the fluorescence intensity using a microplate reader with excitation at ~485 nm and emission at ~528 nm.[2]
Important Considerations:
-
Controls: Always include appropriate controls, such as untreated cells, cells treated with a known ROS inducer (e.g., H₂O₂), and cells pre-treated with an antioxidant like N-acetylcysteine (NAC) before DHA treatment to confirm the role of ROS.[2][4][15]
-
Probe Specificity: DCFH-DA is a general indicator of oxidative stress and can be oxidized by various ROS.[16] For more specific detection of certain ROS, other probes may be necessary.
-
Light Sensitivity: DCFH-DA and its oxidized form, DCF, are light-sensitive. Protect samples from light as much as possible.[15]
Conclusion
This compound's ability to induce robust ROS production is a cornerstone of its therapeutic potential, particularly in oncology. By understanding the intricate molecular mechanisms and signaling pathways involved, researchers can better devise strategies to enhance its efficacy and overcome potential resistance. The experimental protocols and quantitative data presented in this guide offer a solid foundation for further investigation into the multifaceted role of DHA in redox biology and drug development. The continued exploration of DHA's impact on cellular redox homeostasis holds great promise for the development of novel therapeutic interventions.
References
- 1. Docosahexaenoic Acid Induces Oxidative DNA Damage and Apoptosis, and Enhances the Chemosensitivity of Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound Induces Apoptosis in Human Bladder Cancer Cell Lines Through Reactive Oxygen Species, Mitochondrial Membrane Potential, and Cytochrome C Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Single-cell analysis of this compound-induced apoptosis through reactive oxygen species-mediated caspase-8 activation and mitochondrial pathway in ASTC-a-1 cells using fluorescence imaging techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound induces apoptosis in colorectal cancer cells through the mitochondria-dependent pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound induces ferroptosis in T cell acute lymphoblastic leukemia cells by downregulating SLC7A11 and activating the ATF4‑CHOP signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound initiates ferroptosis in glioblastoma through GPX4 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. [PDF] this compound initiates ferroptosis in glioblastoma through GPX4 inhibition | Semantic Scholar [semanticscholar.org]
- 8. Ferroptosis triggered by this compound facilitates chlorin e6 induced photodynamic therapy against lung cancerthrough inhibiting GPX4 and enhancing ROS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound, a potential PTGS1 inhibitor, potentiated cisplatin-induced cell death in non-small cell lung cancer through activating ROS-mediated multiple signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. This compound enhances the anti-tumor activity of oxaliplatin in colorectal cancer cells by altering PRDX2-reactive oxygen species-mediated multiple signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Iron Promotes this compound Cytotoxicity via ROS Production and Blockade of Autophagic Flux via Lysosomal Damage in Osteosarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Production and Detection of Reactive Oxygen Species (ROS) in Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Guidelines for measuring reactive oxygen species and oxidative damage in cells and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
Foundational Research on Dihydroartemisinin's Anticancer Properties: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Core Objective: This technical guide provides an in-depth overview of the foundational research concerning the anticancer properties of Dihydroartemisinin (DHA). It consolidates quantitative data, details key experimental methodologies, and visualizes the core signaling pathways involved in DHA's mechanism of action.
Quantitative Data Summary
This compound (DHA) has demonstrated significant cytotoxic effects across a wide range of cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the potency of a substance in inhibiting a specific biological or biochemical function, are summarized below. These values have been compiled from various studies to provide a comparative overview of DHA's efficacy.
Table 1: IC50 Values of this compound (DHA) in Various Human Cancer Cell Lines
| Cancer Type | Cell Line | IC50 (µM) | Incubation Time (hours) |
| Lung Cancer | PC9 | 19.68 | 48 |
| NCI-H1975 | 7.08 | 48 | |
| Liver Cancer | Hep3B | 29.4 | 24 |
| Huh7 | 32.1 | 24 | |
| PLC/PRF/5 | 22.4 | 24 | |
| HepG2 | 40.2 | 24 | |
| Colon Cancer | SW1116 (early-stage) | 63.79 ± 9.57 | 24 |
| SW480 (early-stage) | 65.19 ± 5.89 | 24 | |
| SW620 (late-stage) | 15.08 ± 1.70 | 24 | |
| DLD-1 (late-stage) | 38.46 ± 4.15 | 24 | |
| HCT116 (late-stage) | 21.45 | 48 | |
| COLO205 (late-stage) | - | - | |
| Leukemia | HL-60 | 2 | 48 |
| Ovarian Cancer | A2780 | ~10 (significant apoptosis) | - |
| OVCAR-3 | <10 (significant apoptosis) | - |
Note: IC50 values can vary between studies due to differences in experimental conditions such as cell density, passage number, and specific assay used.
Experimental Protocols
This section details the methodologies for key experiments frequently cited in the study of DHA's anticancer effects.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present.
Protocol:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells per well and incubate for 24 hours to allow for cell attachment.
-
DHA Treatment: Treat the cells with various concentrations of DHA (e.g., 0, 6.25, 12.5, 25, 50, 100 µM) and a vehicle control (e.g., DMSO). Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Reagent Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate for 10 minutes.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the cell viability as a percentage of the control group. The IC50 value is determined by plotting cell viability against the log of the DHA concentration.
Apoptosis Analysis by Flow Cytometry (Annexin V/PI Staining)
This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Protocol:
-
Cell Treatment: Seed cells in 6-well plates and treat with DHA at the desired concentrations for the specified time.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells twice with cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer at a concentration of 1x10⁶ cells/mL. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI).
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within 1 hour.
-
Annexin V-negative, PI-negative: Live cells
-
Annexin V-positive, PI-negative: Early apoptotic cells
-
Annexin V-positive, PI-positive: Late apoptotic/necrotic cells
-
Cell Cycle Analysis by Flow Cytometry (Propidium Iodide Staining)
This protocol is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Protocol:
-
Cell Treatment and Harvesting: Treat cells with DHA as described above and harvest.
-
Fixation: Wash the cells with PBS and fix them in ice-cold 70% ethanol overnight at -20°C.
-
Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in a staining solution containing Propidium Iodide (PI) and RNase A.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer. The data is then analyzed using cell cycle analysis software to determine the percentage of cells in each phase.[1][2][3][4]
Western Blot Analysis for Protein Expression
Western blotting is used to detect specific proteins in a sample. This is crucial for investigating the signaling pathways affected by DHA.
Protocol:
-
Protein Extraction: Treat cells with DHA, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Separate 20-40 µg of protein per lane on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., Bcl-2, Bax, Caspase-3, p-ERK, etc.) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
In Vivo Xenograft Tumor Model
This model is used to evaluate the antitumor efficacy of DHA in a living organism.
Protocol:
-
Cell Implantation: Subcutaneously inject cancer cells (e.g., 5x10⁶ cells) into the flank of immunodeficient mice (e.g., nude mice).
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
DHA Administration: Randomly assign mice to treatment and control groups. Administer DHA (e.g., via intraperitoneal injection or oral gavage) at a predetermined dose and schedule. The control group receives the vehicle.
-
Tumor Measurement: Measure tumor volume and body weight regularly (e.g., every 2-3 days). Tumor volume can be calculated using the formula: (length x width²)/2.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry, western blot).
Signaling Pathways and Mechanisms of Action
DHA exerts its anticancer effects through a multitude of signaling pathways. The following diagrams, generated using the DOT language, illustrate some of the key mechanisms.
Induction of Apoptosis
DHA induces apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. It modulates the expression of Bcl-2 family proteins, leading to mitochondrial outer membrane permeabilization, cytochrome c release, and subsequent caspase activation.
Caption: DHA-induced apoptosis signaling pathways.
Induction of Ferroptosis
Ferroptosis is an iron-dependent form of programmed cell death characterized by the accumulation of lipid peroxides. DHA can induce ferroptosis by inhibiting GPX4, a key enzyme in the antioxidant glutathione system, and by increasing intracellular reactive oxygen species (ROS).
Caption: Mechanism of DHA-induced ferroptosis.
Inhibition of Angiogenesis
DHA can inhibit angiogenesis, the formation of new blood vessels, which is crucial for tumor growth and metastasis. It achieves this by targeting key signaling pathways in endothelial cells, such as the NF-κB and ERK pathways, leading to the downregulation of pro-angiogenic factors like VEGFR2.
Caption: DHA's inhibitory effect on angiogenesis signaling.
Cell Cycle Arrest
DHA can induce cell cycle arrest, primarily at the G2/M phase, in various cancer cells. This is often associated with the modulation of key cell cycle regulatory proteins. For instance, in colorectal cancer, DHA has been shown to target the CDK1/CCNB1/PLK1 signaling axis.
References
Methodological & Application
Dihydroartemisinin In Vitro Assay Protocols: A Comprehensive Guide for Researchers
FOR IMMEDIATE RELEASE
[City, State] – [Date] – Dihydroartemisinin (DHA), a semi-synthetic derivative of artemisinin, is a potent antimalarial agent that has garnered significant interest for its anticancer properties. This document provides detailed application notes and protocols for in vitro assays to evaluate the efficacy and mechanisms of action of DHA. It is intended for researchers, scientists, and drug development professionals working in the fields of oncology and pharmacology.
Mechanism of Action
This compound's primary mechanism of action is believed to involve the cleavage of its endoperoxide bridge by intracellular iron, leading to the generation of reactive oxygen species (ROS).[1] This surge in ROS induces oxidative stress, damaging cellular macromolecules and triggering various cell death pathways. In cancer cells, which often have higher iron concentrations than normal cells, this targeted activity makes DHA a promising therapeutic candidate.
In Vitro Cytotoxicity Assays
A fundamental step in evaluating the anticancer potential of DHA is to determine its cytotoxic effects on various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key parameter derived from these assays, indicating the concentration of DHA required to inhibit the growth of 50% of the cell population.
Data Presentation: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | Incubation Time (h) | IC50 (µM) |
| MCF-7 | Breast Cancer | 24 | 129.1 |
| MDA-MB-231 | Breast Cancer | 24 | 62.95 |
| A549 | Lung Cancer | 48 | ~20-40 |
| H1299 | Lung Cancer | 48 | Not specified |
| PC9 | Lung Cancer | 48 | 19.68 |
| NCI-H1975 | Lung Cancer | 48 | 7.08 |
| Hep3B | Liver Cancer | 24 | 29.4 |
| Huh7 | Liver Cancer | 24 | 32.1 |
| PLC/PRF/5 | Liver Cancer | 24 | 22.4 |
| HepG2 | Liver Cancer | 24 | 40.2 |
| SW1116 | Early-stage Colorectal Cancer | 24 | 63.79 ± 9.57 |
| SW480 | Early-stage Colorectal Cancer | 24 | 65.19 ± 5.89 |
| SW620 | Late-stage Colorectal Cancer | 24 | 15.08 ± 1.70 |
| DLD-1 | Late-stage Colorectal Cancer | 24 | ~20-38 |
| HCT116 | Late-stage Colorectal Cancer | 24 | 38.46 ± 4.15 |
| COLO205 | Late-stage Colorectal Cancer | 24 | ~20-38 |
| HL-60 | Leukemia | 48 | 2 |
| Mia PaCa-2 | Pancreatic Cancer | 48 | >2 |
| PC-3 | Prostate Cancer | 48 | >2 |
| LS180 | Colon Cancer | 48 | >2 |
Experimental Protocol: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
This compound (DHA)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 2 x 10^6 cells per well and culture overnight.
-
Treat the cells with various concentrations of DHA for 24 or 48 hours.
-
Following the incubation period, add MTT solution to each well and incubate for an additional 4 hours.
-
Remove the supernatant and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Cell viability is calculated as a percentage of the untreated control.
Apoptosis and Cell Cycle Analysis
DHA has been shown to induce apoptosis (programmed cell death) and cause cell cycle arrest in cancer cells.
Experimental Protocol: Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cancer cell line of interest
-
DHA
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed approximately 4-6 x 10^5 cells in 6-cm dishes and treat with the desired concentrations of DHA for 24 hours.[2]
-
Harvest both floating and adherent cells and wash with phosphate-buffered saline (PBS).
-
Resuspend the cells in 100 µL of Annexin V Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 10 µL of Propidium Iodide (PI) to the cell suspension.
-
Incubate the cells for 15 minutes in the dark at room temperature.
-
Add 400 µL of Annexin V Binding Buffer.
-
Analyze the stained cells using a flow cytometer. Early apoptotic cells will be Annexin V-FITC positive and PI negative, while late apoptotic/necrotic cells will be positive for both stains.
Experimental Protocol: Cell Cycle Analysis by Propidium Iodide Staining
This method is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Materials:
-
Cancer cell line of interest
-
DHA
-
Ice-cold 70% ethanol
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Treat cells with different concentrations of DHA for 48 hours.
-
Harvest the cells, wash with cold PBS, and fix in ice-cold 70% ethanol overnight at 4°C.
-
Centrifuge the fixed cells and resuspend the pellet in PBS.
-
Incubate the cells with RNase A at 37°C for 30 minutes.
-
Stain the cells with propidium iodide for 30 minutes at 4°C in the dark.
-
Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in each phase of the cell cycle.[3]
Signaling Pathway Analysis
DHA exerts its anticancer effects by modulating several key signaling pathways involved in cell proliferation, survival, and angiogenesis.
This compound's Impact on Key Signaling Pathways
DHA has been shown to inhibit the NF-κB and PI3K/Akt/mTOR signaling pathways, which are often aberrantly activated in cancer and promote cell survival and proliferation. By inhibiting these pathways, DHA can suppress the expression of downstream targets involved in tumor growth and angiogenesis, such as VEGF.
Experimental Workflow for In Vitro Analysis of this compound
The following diagram outlines a general workflow for the in vitro assessment of DHA's anticancer effects.
Conclusion
The protocols and data presented in this document provide a solid foundation for the in vitro investigation of this compound's anticancer properties. By utilizing these standardized assays, researchers can effectively evaluate the cytotoxic, pro-apoptotic, and cell cycle-modulating effects of DHA, as well as elucidate its impact on key cellular signaling pathways. This comprehensive approach is crucial for advancing our understanding of DHA's therapeutic potential and for the development of novel cancer therapies.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound Inhibits mTORC1 Signaling by Activating the AMPK Pathway in Rhabdomyosarcoma Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound Suppresses the Tumorigenesis and Cycle Progression of Colorectal Cancer by Targeting CDK1/CCNB1/PLK1 Signaling - PMC [pmc.ncbi.nlm.nih.gov]
Dihydroartemisinin Cytotoxicity Assay in Cancer Cell Lines: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dihydroartemisinin (DHA), a semi-synthetic derivative of artemisinin, is a potent antimalarial agent that has garnered significant attention for its anticancer properties.[1][2][3] Extensive research has demonstrated that DHA exhibits selective cytotoxicity against a wide array of cancer cell lines while showing minimal toxicity to normal cells.[4][5][6] Its anticancer mechanisms are multifaceted, involving the induction of apoptosis (programmed cell death), cell cycle arrest, and the inhibition of key signaling pathways crucial for tumor growth, proliferation, and metastasis.[1][3][4] This document provides detailed application notes and experimental protocols for assessing the cytotoxic effects of this compound on cancer cell lines.
Mechanism of Action
DHA's anticancer activity is primarily attributed to its endoperoxide bridge, which reacts with intracellular iron to generate reactive oxygen species (ROS).[1] Cancer cells, with their higher metabolic rate and increased iron uptake, are particularly susceptible to this ROS-mediated damage.[1] This oxidative stress triggers a cascade of events leading to cell death.
Key mechanisms of DHA-induced cytotoxicity include:
-
Induction of Apoptosis: DHA can induce apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[5] It modulates the expression of key apoptotic proteins, such as increasing the Bax/Bcl-2 ratio and activating caspases.[5]
-
Cell Cycle Arrest: DHA has been shown to cause cell cycle arrest at different phases, most notably the G2/M phase, thereby inhibiting cancer cell proliferation.[2][7][8]
-
Inhibition of Signaling Pathways: DHA can modulate various signaling pathways that are often dysregulated in cancer, including the PI3K/Akt/mTOR, MAPK, and Hedgehog pathways.[4][9][10][11]
-
Inhibition of Angiogenesis and Metastasis: DHA can also suppress tumor growth by inhibiting the formation of new blood vessels (angiogenesis) and preventing the spread of cancer cells (metastasis).[1][4]
Quantitative Data: IC50 Values of this compound in Various Cancer Cell Lines
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following table summarizes the reported IC50 values for DHA in a range of cancer cell lines. It is important to note that these values can vary depending on the cell line, exposure time, and the specific assay used.
| Cancer Type | Cell Line | IC50 (µM) | Exposure Time (hours) |
| Colorectal Cancer | HCT116 | 21.45 | 48 |
| SW620 | 15.08 ± 1.70 | 24 | |
| DLD-1 | 38.46 ± 4.15 | 24 | |
| COLO205 | 25.93 ± 2.89 | 24 | |
| SW480 | 65.19 ± 5.89 | 24 | |
| SW1116 | 63.79 ± 9.57 | 24 | |
| HT29 | 10.95 | 24 | |
| HCT-116 | 11.85 | 24 | |
| Lung Cancer | PC9 | 19.68 | 48 |
| NCI-H1975 | 7.08 | 48 | |
| Liver Cancer | HepG2 | 40.2 | 24 |
| Hep3B | 29.4 | 24 | |
| Huh7 | 32.1 | 24 | |
| PLC/PRF/5 | 22.4 | 24 | |
| Gastric Cancer | BGC-823 | 8.30 | Not Specified |
| Leukemia | HL-60 | <1 | 48 |
Note: The data presented in this table is a compilation from multiple sources for comparative purposes.[2][12][13][14] Experimental conditions may vary between studies.
Experimental Protocols
Cell Viability and Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)
-
This compound (DHA)
-
Dimethyl sulfoxide (DMSO)
-
MTT solution (5 mg/mL in PBS)
-
96-well plates
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 2 x 10^6 cells/well and incubate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.[6]
-
DHA Treatment: Prepare a stock solution of DHA in DMSO. Make serial dilutions of DHA in complete culture medium to achieve the desired final concentrations. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of DHA. Include a vehicle control (medium with DMSO) and a blank control (medium only).
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.[6]
-
MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 4 hours at 37°C.[6][15]
-
Formazan Solubilization: Carefully remove the supernatant and add 150-200 µL of DMSO to each well to dissolve the formazan crystals.[6][15] Shake the plate for 10 minutes on an orbital shaker to ensure complete dissolution.[16]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[15][16]
-
Data Analysis: Calculate the percentage of cell viability using the following formula:
-
% Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
Plot the percentage of cell viability against the DHA concentration to determine the IC50 value.
-
Caption: Workflow of the MTT cytotoxicity assay.
Apoptosis Assay by Flow Cytometry (Annexin V/PI Staining)
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in apoptotic cells. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells and is used to identify necrotic or late apoptotic cells.
Materials:
-
Cancer cell lines
-
DHA
-
6-well plates
-
Binding Buffer
-
Annexin V-FITC
-
Propidium Iodide (PI)
-
Flow cytometer
Protocol:
-
Cell Treatment: Seed cells in 6-well plates and treat with DHA at the desired concentrations for the specified time.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the floating cells from the supernatant.
-
Washing: Wash the cells twice with cold PBS by centrifugation.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a new tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.
Caption: Workflow for apoptosis detection by flow cytometry.
Cell Cycle Analysis by Flow Cytometry
This protocol is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.
Materials:
-
Cancer cell lines
-
DHA
-
6-well plates
-
PBS
-
70% Ethanol (ice-cold)
-
RNase A
-
Propidium Iodide (PI)
-
Flow cytometer
Protocol:
-
Cell Treatment: Seed cells in 6-well plates and treat with various concentrations of DHA for the desired duration.
-
Cell Harvesting: Harvest the cells by trypsinization.
-
Washing: Wash the cells with ice-cold PBS.
-
Fixation: Fix the cells by adding them dropwise into ice-cold 70% ethanol while gently vortexing. Incubate at -20°C for at least 2 hours (or overnight).
-
Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in a staining solution containing PI and RNase A.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the DNA content of the cells by flow cytometry.
Signaling Pathways Affected by this compound
DHA has been shown to modulate several critical signaling pathways involved in cancer progression. Understanding these interactions is key to elucidating its mechanism of action.
Caption: Major signaling pathways modulated by this compound.
Conclusion
This compound demonstrates significant potential as an anticancer agent, exhibiting cytotoxicity across a broad spectrum of cancer cell lines. The protocols and data presented in these application notes provide a framework for researchers to investigate the efficacy and mechanisms of DHA in their specific cancer models. Further research into its synergistic effects with conventional chemotherapeutics and its in vivo efficacy is warranted to translate these promising preclinical findings into clinical applications.[4][5]
References
- 1. This compound: A Potential Natural Anticancer Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound Suppresses the Tumorigenesis and Cycle Progression of Colorectal Cancer by Targeting CDK1/CCNB1/PLK1 Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | this compound: A Potential Drug for the Treatment of Malignancies and Inflammatory Diseases [frontiersin.org]
- 4. This compound as a Sensitizing Agent in Cancer Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound induces apoptosis and sensitizes human ovarian cancer cells to carboplatin therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound inhibits colon cancer cell viability by inducing apoptosis through up-regulation of PPARγ expression - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound (DHA) induces ferroptosis and causes cell cycle arrest in head and neck carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. This compound induces apoptosis and inhibits proliferation, migration, and invasion in epithelial ovarian cancer via inhibition of the hedgehog signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. This compound induces apoptosis in human gastric cancer cell line BGC-823 through activation of JNK1/2 and p38 MAPK signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. Synthesis of a series of novel this compound monomers and dimers containing chalcone as a linker and their anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. iosrphr.org [iosrphr.org]
- 16. MTT assay protocol | Abcam [abcam.com]
Application Note: Quantification of Dihydroartemisinin in Biological Samples using Liquid Chromatography-Mass Spectrometry (LC-MS)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dihydroartemisinin (DHA), the active metabolite of artesunate and other artemisinin derivatives, is a cornerstone of modern malaria treatment. Accurate quantification of DHA in biological matrices is critical for pharmacokinetic studies, therapeutic drug monitoring, and ensuring optimal dosing regimens to combat drug resistance. This application note provides a detailed protocol for the sensitive and selective quantification of DHA in biological samples, primarily human plasma, using Liquid Chromatography coupled with Mass Spectrometry (LC-MS) or tandem Mass Spectrometry (LC-MS/MS). The methodologies described are based on established and validated procedures within the scientific literature.
Experimental Protocols
This section details the necessary materials and procedures for the quantification of DHA. The following protocols are a synthesis of validated methods and offer a robust starting point for researchers.
Materials and Reagents
-
Analytes and Internal Standards:
-
Solvents and Chemicals:
-
Biological Matrix:
-
Consumables:
Sample Preparation
The choice of sample preparation method depends on the desired level of cleanliness, sensitivity, and throughput. Three common methods are detailed below. It is crucial to keep samples on ice throughout the preparation process to ensure the stability of DHA.[1]
Protocol 1: Protein Precipitation (PP)
This is a rapid and straightforward method suitable for high-throughput analysis.
-
To 100 µL of plasma sample in a polypropylene tube, add 4 µL of the internal standard (IS) working solution.[3]
-
Add 200 µL of ice-cold acetonitrile to precipitate the proteins.[3]
-
Vortex the mixture for 1-2 minutes.
-
Centrifuge at high speed (e.g., 10,000 rpm) for 5-10 minutes.
-
Transfer the clear supernatant to an LC vial for injection.
Protocol 2: Liquid-Liquid Extraction (LLE)
LLE offers a cleaner extract compared to protein precipitation.
-
To 0.5 mL of plasma, add the internal standard solution.[5][8]
-
Add 1 mL of an extraction solvent mixture, such as dichloromethane and tert-methyl butyl ether (8:2 v/v).[4][5][8]
-
Centrifuge to separate the organic and aqueous layers.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase or acetonitrile and inject it into the LC-MS system.[5][8]
Protocol 3: Solid-Phase Extraction (SPE)
SPE provides the cleanest samples, minimizing matrix effects, and is often used for achieving the lowest limits of quantification.
-
To 100 µL of plasma, add 150 µL of the internal standard solution.[1]
-
Condition an SPE cartridge (e.g., Oasis HLB µElution plate) with 750 µL of methanol followed by 200 µL of water.[1]
-
Load the plasma sample onto the conditioned cartridge.
-
Wash the cartridge to remove interferences (e.g., with water).
-
Elute DHA and the IS with an appropriate organic solvent, such as acetonitrile-methyl acetate (9:1).[2]
-
Inject the eluate directly or after evaporation and reconstitution.
LC-MS/MS Conditions
The following are typical LC-MS/MS parameters for DHA analysis. Optimization may be required depending on the specific instrumentation used.
Liquid Chromatography (LC) Parameters
| Parameter | Typical Value |
| Column | Acquity UPLC BEH C18 (50 x 2.1 mm, 1.7 µm) or equivalent[1][9] |
| Mobile Phase A | 10 mM Ammonium acetate in water, pH 3.5 (adjusted with acetic acid)[1][9] or 0.1% Formic acid in water |
| Mobile Phase B | Acetonitrile[1][2] |
| Gradient | Isocratic or gradient elution. An example of an isocratic method is 50:50 (A:B).[1][9] A gradient can also be used, for instance, starting at 50% B and ramping up to 100% B.[2] |
| Flow Rate | 0.3 - 0.4 mL/min[1][2][3] |
| Injection Volume | 5 - 10 µL[1][2] |
| Column Temperature | Ambient or controlled (e.g., 40°C) |
| Run Time | Typically less than 10 minutes[1] |
Mass Spectrometry (MS) Parameters
| Parameter | Typical Value |
| Ionization Mode | Positive Electrospray Ionization (ESI+)[1][2] |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Precursor Ion (Q1) | DHA: m/z 302 ([M+NH4]+)[1][3] |
| Product Ion (Q3) | DHA: m/z 163[1] |
| Precursor Ion (Q1) | SIL-DHA (DHA-d3): m/z 305 or 307[1][2] |
| Product Ion (Q3) | SIL-DHA (DHA-d3): m/z 166 or 272[1][2] |
| Dwell Time | ~0.2 seconds[1] |
| Source Temperature | 300°C[2] |
| IonSpray Voltage | 5500 V[2] |
| Collision Gas | Argon[1] |
Method Validation
A full validation of the bioanalytical method should be performed according to regulatory guidelines (e.g., FDA or EMA).[3] Key validation parameters are summarized below.
| Parameter | Acceptance Criteria |
| Selectivity | No significant interfering peaks at the retention times of DHA and the IS in blank plasma.[1] |
| Linearity | Calibration curve should have a correlation coefficient (r²) > 0.99.[1] |
| Lower Limit of Quantification (LLOQ) | The lowest concentration on the calibration curve with acceptable precision (≤20% CV) and accuracy (±20%).[1] |
| Accuracy and Precision | Intra- and inter-day precision (%CV) should be ≤15% (≤20% at LLOQ), and accuracy (% bias) should be within ±15% (±20% at LLOQ).[1] |
| Recovery | Consistent and reproducible recovery of the analyte and IS. |
| Matrix Effect | Should be assessed to ensure that the matrix does not interfere with the ionization of the analyte and IS. The coefficient of variation of the matrix factor should be ≤15%.[1] |
| Stability | DHA stability should be evaluated under various conditions: freeze-thaw cycles, short-term at room temperature, long-term at -80°C, and post-preparative stability in the autosampler.[3][10] |
Data Presentation
The following tables summarize quantitative data from validated methods for DHA analysis.
Table 1: Linearity and LLOQ
| Method Reference | Linearity Range (ng/mL) | Correlation Coefficient (r²) | LLOQ (ng/mL) |
| Arlinda et al., 2021[1][9] | 1 - 1,000 | > 0.995 | 1 |
| Huang et al. | Not Specified | > 0.99 | 0.5 |
| Naik et al., 2010[3][11] | 1.52 - 1422 | > 0.999 | 1.52 |
| Thuy et al., 2002[4] | 10 - 3,200 | > 0.99 | 10 |
Table 2: Accuracy and Precision
| Method Reference | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (% Bias) |
| Arlinda et al., 2021[1] | LLOQ, Low, Mid, High | < 15% (20% at LLOQ) | < 15% (20% at LLOQ) | Within ±15% (±20% at LLOQ) |
| Naik et al., 2010[3][11] | LLOQ, QC Low, QC Mid, QC High | ≤ 10.7% | ≤ 10.7% | ± 12.4% |
Table 3: Stability Data
| Stability Test | Condition | Duration | Stability |
| Freeze-Thaw | 3 cycles | -80°C to Room Temp | Stable[3][10] |
| Short-Term | Room Temperature | Up to 6 hours | Stable[3] |
| Long-Term | -80°C | Up to 1 year | Stable[3] |
| Post-Preparative | Autosampler (10°C) | 24 hours | Stable[3] |
Visualizations
The following diagrams illustrate the experimental workflow for DHA quantification.
Caption: Experimental workflow for DHA quantification.
Conclusion
The LC-MS/MS methods described provide a sensitive, selective, and robust approach for the quantification of this compound in biological samples. Proper sample preparation and adherence to validated chromatographic and mass spectrometric conditions are essential for obtaining accurate and reproducible results. These protocols serve as a comprehensive guide for researchers and professionals involved in the development and clinical application of artemisinin-based therapies.
References
- 1. cellbiopharm.com [cellbiopharm.com]
- 2. Determination of artemether and this compound in human plasma with a new hydrogen peroxide stabilization method - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Simplified Liquid Chromatography-Mass Spectrometry Assay for Artesunate and this compound, Its Metabolite, in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development and validation of a liquid chromatography-mass spectrometry method for the simultaneous quantification of artesunate and this compound in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Estimation of this compound in human plasma using a highly sensitive LTQ Orbitrap mass spectrometer with Xcalibur software - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Quantification of artemisinin in human plasma using liquid chromatography coupled to tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Estimation of this compound in human plasma using a highly sensitive LTQ Orbitrap mass spectrometer with Xcalibur software [frontiersin.org]
- 9. Validation of a Liquid Chromatography/Tandem Mass Spectrometry Assay for the Quantification of Plasma this compound | Arlinda | Molecular and Cellular Biomedical Sciences [cellbiopharm.com]
- 10. A simple sensitive UFLC-MS/MS method for the simultaneous quantification of artesunate, this compound and quercetin in rat plasma and its applica ... - RSC Advances (RSC Publishing) DOI:10.1039/C9RA07707C [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
Dihydroartemisinin in Animal Models for Malaria Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of dihydroartemisinin (DHA), the active metabolite of artemisinin derivatives, in various animal models of malaria. This document outlines detailed protocols for key experiments, summarizes quantitative data on DHA efficacy, and visualizes the compound's mechanism of action through its effects on critical signaling pathways.
Application Notes
This compound is a cornerstone of artemisinin-based combination therapies (ACTs), the first-line treatment for uncomplicated Plasmodium falciparum malaria. Preclinical evaluation of DHA and novel antimalarial compounds in relevant animal models is crucial for understanding their pharmacokinetic and pharmacodynamic properties, assessing efficacy, and elucidating mechanisms of action and resistance.
Murine malaria models, primarily utilizing various Plasmodium species such as P. berghei, P. yoelii, and P. chabaudi in different mouse strains, are the most widely used systems for these investigations. The choice of parasite and mouse strain is critical as it can significantly influence the disease pathology, with some combinations leading to hyperparasitemia and others to more complex syndromes like experimental cerebral malaria (ECM).
Key applications of DHA in these models include:
-
Efficacy Studies: Determining the dose-dependent effects of DHA on parasite clearance, reduction in parasitemia, and improvement in survival rates.
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: Characterizing the absorption, distribution, metabolism, and excretion of DHA to optimize dosing regimens.
-
Mechanism of Action Studies: Investigating the molecular pathways targeted by DHA, including its role in inducing oxidative stress in the parasite and modulating the host immune response.
-
Adjuvant Therapy Evaluation: Assessing the synergistic effects of DHA when combined with other antimalarial drugs or compounds aimed at mitigating disease severity, such as neuroprotective agents in ECM.
Quantitative Data Summary
The following tables summarize the efficacy and pharmacokinetic parameters of this compound in murine malaria models from various studies.
Table 1: Efficacy of this compound Against Plasmodium berghei in Mice
| Mouse Strain | Parasite Strain | DHA Dose | Route of Administration | Treatment Schedule | Key Findings |
| Swiss | P. berghei | 10, 30, 100 mg/kg | - | Single dose | Dose-dependent decrease in parasitemia (2.5, 5, and 12-fold, respectively)[1]. |
| C57BL/6N | P. berghei ANKA | 3 mg/kg | Intraperitoneal | 5 days | Delayed mortality in experimental cerebral malaria[2]. |
| Swiss Albino | P. berghei | 4 mg/kg (in DHAP) | - | - | Comparable parasitemia suppression to sulfadoxine-pyrimethamine[1]. |
| - | P. berghei | 10 mg/kg | Intramuscular | 3 consecutive days | 47% cure rate, while artemisinin and artesunate at the same dose had 100% recrudescence[3]. |
Table 2: Pharmacokinetic Parameters of this compound in Mice
| Mouse Strain | Condition | DHA Dose | Route of Administration | Half-life (t½) |
| - | Malaria-infected | 100 mg/kg | Intraperitoneal | 25 min |
| - | Control | 100 mg/kg | Intraperitoneal | 19 min |
Experimental Protocols
This section provides detailed methodologies for key experiments involving the use of this compound in murine malaria models.
Protocol 1: Induction of Experimental Cerebral Malaria (ECM)
This protocol is adapted from studies using the Plasmodium berghei ANKA (PbA) strain in susceptible mouse strains like C57BL/6 to induce a neurological syndrome that mimics aspects of human cerebral malaria.
Materials:
-
Plasmodium berghei ANKA infected red blood cells (iRBCs)
-
C57BL/6 mice (6-8 weeks old)
-
Alsever's solution or other suitable cryopreservation medium
-
Phosphate-buffered saline (PBS)
-
Syringes and needles (27-30G)
Procedure:
-
Parasite Stock Preparation: Thaw a cryopreserved vial of PbA-infected red blood cells.
-
Inoculation of Donor Mouse: Inject a donor C57BL/6 mouse intraperitoneally (i.p.) with the thawed parasite stock.
-
Monitoring of Parasitemia in Donor: Monitor the parasitemia in the donor mouse daily by preparing a thin blood smear from the tail vein and staining with Giemsa (see Protocol 4).
-
Preparation of Inoculum: Once the parasitemia in the donor mouse reaches 5-10%, collect blood via cardiac puncture into a tube containing an anticoagulant (e.g., heparin).
-
Infection of Experimental Mice: Inoculate experimental C57BL/6 mice i.p. with 1 x 10^6 PbA-infected red blood cells suspended in PBS.
-
Monitoring of ECM Development: From day 5 post-infection, monitor the mice for clinical signs of ECM at least twice daily (see Protocols 2 and 3). The onset of ECM typically occurs between days 6 and 12 post-infection.
Protocol 2: Assessment of Neurological Symptoms using the Rapid Murine Coma and Behavior Scale (RMCBS)
The RMCBS is a quantitative scoring system to objectively assess the progression of murine cerebral malaria. A single mouse can be evaluated in under 3 minutes. The scale consists of 10 parameters, each scored from 0 (lowest function) to 2 (highest function), for a total possible score of 20[3][4][5].
Procedure:
The assessment is divided into two 90-second steps:
Step 1 (Initial 90 seconds):
-
Gait: Observe the mouse's walking pattern.
-
Hygiene: Assess grooming behavior.
-
Body Position: Note the posture of the mouse.
-
Exploratory Behavior: Observe the mouse's activity and exploration of its environment.
-
Balance: Test the mouse's ability to maintain balance.
Step 2 (Subsequent 90 seconds):
-
Limb Strength: Evaluate the strength of the forelimbs and hindlimbs.
-
Touch Escape: Assess the mouse's reaction to a light touch.
-
Pinna Reflex: Test the reflex of the ear to a stimulus.
-
Toe Pinch: Observe the withdrawal response to a gentle pinch of the toe.
-
Aggression: Note any aggressive behaviors.
A score below 5 indicates a moribund state, at which point the animal should be euthanized[5].
Protocol 3: Neurological Assessment using the SHIRPA Protocol
SHIRPA (SmithKline Beecham, Harwell, Imperial College, Royal London Hospital, Phenotype Assessment) is a comprehensive screening protocol to assess mouse phenotype, including neurological function. A modified version is often used for ECM studies[6][7].
Procedure:
The protocol involves a series of observational tests categorized into functional domains:
-
Behavioral Observation in a Viewing Jar:
-
Observe spontaneous activity, body position, tremors, and grooming.
-
-
Arena Assessment:
-
Transfer the mouse to an open field arena.
-
Score transfer arousal, locomotor activity, piloerection, gait, pelvic and tail elevation, and startle response.
-
-
Supine Restraint:
-
Gently restrain the mouse on its back.
-
Assess trunk curl, limb grasping, and righting reflex.
-
-
Reflex and Sensory Testing:
-
Pinna Reflex: Touch the inner surface of the ear with a probe.
-
Corneal Reflex: Lightly touch the cornea with a fine hair.
-
Toe Pinch: Gently pinch the webbing between the toes.
-
Wire Maneuver: Allow the mouse to grasp a horizontal wire and observe its ability to hang and climb.
-
-
Muscle Tone and Strength:
-
Assess limb tone and grip strength.
-
Each parameter is scored, and the cumulative score provides a quantitative measure of neurological deficit.
Protocol 4: Quantification of Parasitemia by Giemsa Staining
This protocol details the preparation and staining of thin blood smears for the microscopic quantification of parasitemia.
Materials:
-
Microscope slides
-
Methanol (absolute)
-
Giemsa stain stock solution
-
Buffered water (pH 7.2)
-
Immersion oil
-
Microscope with 100x oil immersion objective
Procedure:
-
Blood Smear Preparation:
-
Collect a small drop of blood from the tail vein of the mouse onto a clean microscope slide.
-
Using a second slide as a spreader, create a thin blood film with a feathered edge.
-
Allow the smear to air dry completely.
-
-
Fixation:
-
Fix the thin smear by dipping the slide in absolute methanol for 30 seconds.
-
Let the slide air dry.
-
-
Staining:
-
Prepare a fresh working solution of Giemsa stain (e.g., 10% Giemsa stock in buffered water).
-
Place the slide in a staining jar containing the working solution for 10-20 minutes. The optimal staining time may vary depending on the stain batch.
-
-
Washing:
-
Gently rinse the slide with buffered water to remove excess stain.
-
-
Drying:
-
Allow the slide to air dry in a vertical position.
-
-
Microscopic Examination:
-
Place a drop of immersion oil on the feathered edge of the smear.
-
Using a 100x oil immersion objective, count the number of parasitized red blood cells (pRBCs) per 1,000 total red blood cells (RBCs).
-
Calculate the percentage of parasitemia: (% Parasitemia) = (Number of pRBCs / Total number of RBCs counted) x 100.
-
Signaling Pathways and Experimental Workflows
This compound Mechanism of Action
The antimalarial activity of this compound is primarily attributed to its endoperoxide bridge. In the presence of heme-iron within the parasite-infected red blood cell, this bridge is cleaved, generating reactive oxygen species (ROS). This leads to oxidative stress and damage to parasite proteins and other macromolecules, ultimately causing parasite death.
Beyond its direct parasiticidal effects, DHA also exhibits immunomodulatory properties by influencing various host signaling pathways.
Caption: this compound's dual mechanism of action in malaria.
Experimental Workflow for Efficacy Testing
The following diagram illustrates a typical workflow for evaluating the efficacy of this compound in a murine model of malaria.
Caption: Workflow for DHA efficacy testing in a murine malaria model.
References
- 1. malariaworld.org [malariaworld.org]
- 2. researchgate.net [researchgate.net]
- 3. Comparison of in vivo and in vitro antimalarial activity of artemisinin, this compound and sodium artesunate in the Plasmodium berghei-rodent model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Rodent malaria parasite culture protocol [protocols.io]
- 6. researchgate.net [researchgate.net]
- 7. MPD: Jaxpheno7: project protocol [phenome.jax.org]
Dihydroartemisinin Nanoparticle Formulations for Drug Delivery: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the formulation, characterization, and evaluation of Dihydroartemisinin (DHA) nanoparticles. DHA, a potent derivative of artemisinin, has garnered significant interest for its anti-cancer properties, but its clinical application is often hindered by poor water solubility and limited bioavailability.[1] Nanoparticle-based drug delivery systems offer a promising strategy to overcome these limitations by enhancing solubility, improving pharmacokinetic profiles, and enabling targeted delivery.[2]
I. Overview of this compound Nanoparticle Formulations
Various nanocarriers have been explored for the delivery of DHA, each with unique physicochemical properties and potential applications. This document focuses on some of the most promising formulations, including self-assembled nanocomplexes, solid lipid nanoparticles (SLNs), and polymeric micelles.
Data Presentation: Physicochemical Properties of DHA Nanoparticles
The following table summarizes the key quantitative data from various studies on DHA nanoparticle formulations, providing a comparative overview of their characteristics.
| Nanoparticle Type | Preparation Method | Particle Size (nm) | Zeta Potential (mV) | Encapsulation Efficiency (%) | Drug Loading (%) | Reference(s) |
| DHA Prodrug Self-Assembled Nanocomplexes (DHANPs) | Molecular Self-Assembly | 145.9 ± 2.11 | -16.0 ± 0.52 | 92.37 ± 3.68 | 76.98 ± 3.07 | [3][4] |
| DHA-Lumefantrine Solid Lipid Nanoparticles (SLNs) | Modified Single Solvent Extraction (w/o/w) | 308.4 ± 3.8 | -16.0 ± 1.3 | 93.92 ± 0.47 (DHA) | 11.87 ± 0.0 (DHA) | [5] |
| DHA/MPEG-PCL Nanoparticles | Self-Assembly | 30.28 ± 0.27 | Not Reported | 74.9 ± 0.56 | ~10 | [1] |
| DHA@ZIF-8 Nanoparticles | Facile Synthesis | Not Reported | Not Reported | 77.2 | Not Reported | [6] |
| DHA Solid Lipid Nanoparticles (SLNs) | Emulsion Solvent Evaporation | ~240.7 | +17.0 | 62.3 | 13.9 | [7] |
II. Experimental Protocols
This section provides detailed methodologies for the preparation and evaluation of DHA nanoparticles.
Protocol 1: Preparation of DHA Prodrug Self-Assembled Nanocomplexes (DHANPs)
This protocol is based on the molecular self-assembly technology described by Ren et al.[3]
Materials:
-
DHA-C12 prodrug
-
D-α-Tocopheryl polyethylene glycol 1000 succinate (TPGS)
-
Ethanol
-
Distilled water
Procedure:
-
Prepare a DHA-C12 prodrug solution in ethanol at a concentration of 10 mg/mL.[3]
-
Prepare a TPGS solution in ethanol at a concentration of 2 mg/mL.[3]
-
Slowly inject 400 µL of the DHA-C12 ethanol solution and the TPGS solution into distilled water under gentle stirring.[3]
-
The solution will turn into a light blue opalescent suspension, indicating the formation of DHANPs.[3]
-
Store the resulting DHANP suspension at 4°C for future use.[3]
Protocol 2: Preparation of DHA-Loaded Solid Lipid Nanoparticles (SLNs) by Single Emulsion Solvent Evaporation
This protocol is adapted from the method described by Omwoyo et al.[8][9]
Materials:
-
This compound (DHA)
-
Stearic acid
-
Ethyl acetate
-
Polyvinyl alcohol (PVA)
-
Heparin
-
Distilled water
Procedure:
-
Organic Phase Preparation: Dissolve 50 mg of stearic acid and 10 mg of DHA in 10 mL of ethyl acetate.[8]
-
Aqueous Phase Preparation: Prepare an aqueous solution containing 2% (w/v) PVA and 1% (w/v) heparin in distilled water.[8]
-
Emulsification: Add the organic phase to the aqueous phase and emulsify the mixture using a high-speed homogenizer at 8,000-10,000 rpm for 10-15 minutes to form an oil-in-water (o/w) emulsion.[8][9]
-
Solvent Evaporation: Evaporate the ethyl acetate from the emulsion under reduced pressure to allow for the formation of SLNs.
-
Collection and Storage: The resulting SLN suspension can be stored at 4°C. For long-term storage, the SLNs can be lyophilized.
Protocol 3: In Vitro Characterization of DHA Nanoparticles
A. Particle Size and Zeta Potential Analysis:
-
Dilute the nanoparticle suspension with deionized water to an appropriate concentration.
-
Measure the particle size, polydispersity index (PDI), and zeta potential using a dynamic light scattering (DLS) instrument (e.g., Malvern Zetasizer).
B. Determination of Encapsulation Efficiency (EE) and Drug Loading (DL):
-
Centrifuge the nanoparticle suspension at a high speed (e.g., 12,000 rpm for 20 minutes) to separate the nanoparticles from the supernatant containing the free drug.[8]
-
Carefully collect the supernatant.
-
Quantify the amount of free DHA in the supernatant using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC).
-
Calculate the EE and DL using the following formulas:[8]
-
EE (%) = [(Total amount of DHA - Amount of free DHA) / Total amount of DHA] x 100
-
DL (%) = [(Total amount of DHA - Amount of free DHA) / Total weight of nanoparticles] x 100
-
C. In Vitro Drug Release Study:
-
Place a known amount of the DHA nanoparticle formulation into a dialysis bag (with an appropriate molecular weight cut-off, e.g., 8-14 kDa).[10]
-
Immerse the dialysis bag in a release medium (e.g., phosphate-buffered saline (PBS), pH 7.4, containing a surfactant like 0.5% w/w Tween 80 to ensure sink conditions) at 37°C with gentle shaking.[10]
-
At predetermined time intervals, withdraw a small aliquot of the release medium and replace it with an equal volume of fresh, pre-warmed medium.[10]
-
Quantify the concentration of released DHA in the collected samples using HPLC.
-
Plot the cumulative percentage of drug release against time.
Protocol 4: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol provides a general guideline for assessing the cytotoxicity of DHA nanoparticles against cancer cell lines.[10]
Materials:
-
Cancer cell line of interest (e.g., HeLa, MCF-7)
-
Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
DHA nanoparticle suspension
-
Free DHA solution (as a control)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO) or other suitable solvent to dissolve formazan crystals
-
96-well plates
-
Microplate reader
Procedure:
-
Seed the cancer cells in a 96-well plate at a density of approximately 5 x 10^4 cells/well and allow them to adhere overnight.[10]
-
Remove the culture medium and replace it with fresh medium containing serial dilutions of the DHA nanoparticles, free DHA, and empty nanoparticles (as a negative control).
-
Incubate the plates for a specified period (e.g., 48 hours).[10]
-
After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.[10]
-
Remove the medium containing MTT and add a suitable solvent (e.g., DMSO) to dissolve the formazan crystals.
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Calculate the cell viability as a percentage relative to the untreated control cells.
Protocol 5: In Vivo Antitumor Efficacy Study
This protocol outlines a general procedure for evaluating the antitumor efficacy of DHA nanoparticles in a tumor-bearing mouse model.[11][12]
Materials:
-
Immunocompromised mice (e.g., nude mice, SCID mice)
-
Cancer cell line for tumor induction
-
DHA nanoparticle formulation
-
Control solutions (e.g., saline, free DHA)
-
Calipers for tumor measurement
Procedure:
-
Tumor Inoculation: Subcutaneously inject a suspension of cancer cells into the flank of each mouse.
-
Tumor Growth Monitoring: Allow the tumors to grow to a palpable size (e.g., 50-100 mm³).
-
Animal Grouping and Treatment: Randomly divide the mice into different treatment groups (e.g., saline control, free DHA, DHA nanoparticles).
-
Drug Administration: Administer the respective treatments to the mice via a suitable route (e.g., intravenous injection) at a predetermined dosing schedule.
-
Tumor Measurement: Measure the tumor dimensions using calipers every few days and calculate the tumor volume using the formula: Volume = (length x width²) / 2 .
-
Body Weight Monitoring: Monitor the body weight of the mice throughout the study as an indicator of systemic toxicity.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histological examination).
-
Data Analysis: Plot the tumor growth curves for each group and perform statistical analysis to determine the significance of the antitumor effects.
III. Visualization of Workflows and Signaling Pathways
Experimental Workflow
The following diagram illustrates a typical experimental workflow for the development and evaluation of DHA nanoparticle formulations.
Caption: Experimental workflow for DHA nanoparticle formulation and evaluation.
Key Signaling Pathways in DHA's Anticancer Activity
This compound exerts its anticancer effects by modulating multiple signaling pathways within tumor cells. The diagram below highlights some of the key pathways that are inhibited or activated by DHA.
Caption: Key signaling pathways modulated by this compound in cancer cells.
References
- 1. youtube.com [youtube.com]
- 2. Formulation of Functionalized PLGA-PEG Nanoparticles for In Vivo Targeted Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vivo and in vitro evaluation of this compound prodrug nanocomplexes as a nano-drug delivery system: characterization, pharmacokinetics and pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vivo and in vitro evaluation of this compound prodrug nanocomplexes as a nano-drug delivery system: characterization, pharmacokinetics and pharmacodynamics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. MOF nanoparticles with encapsulated this compound as a controlled drug delivery system for enhanced cancer therapy and mechanism analysis - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]
- 7. mdpi.com [mdpi.com]
- 8. NANOPARTICLE-BASED formulation of this compound-lumefantrine duo-drugs: Preclinical Evaluation and enhanced antimalarial efficacy in a mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Self-assembled this compound nanoparticles as a platform for cervical cancer chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Best Practices for Preclinical In Vivo Testing of Cancer Nanomedicines - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: In Vivo Efficacy of Dihydroartemisinin in Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dihydroartemisinin (DHA), a semi-synthetic derivative of artemisinin, is a potent antimalarial agent that has garnered significant interest for its anti-cancer properties.[1] Preclinical studies have demonstrated its efficacy in a variety of cancer types, attributed to its ability to induce programmed cell death (apoptosis, autophagy, and ferroptosis), inhibit tumor metastasis and angiogenesis, and modulate the tumor microenvironment.[1] This document provides detailed application notes and protocols for conducting in vivo efficacy studies of this compound using xenograft models, based on findings from multiple research studies.
Quantitative Data Summary
The following tables summarize the in vivo efficacy of this compound across different cancer xenograft models. It is important to note that experimental conditions such as cell line, mouse strain, DHA dosage, and administration route vary between studies, which can influence the observed outcomes.
| Cancer Type | Cell Line | Mouse Strain | DHA Dosage & Route | Treatment Duration | Key Findings | Reference |
| Pancreatic Cancer | BxPC-3 | Nude BALB/c | 50 mg/kg/day, intraperitoneal | 21 days | Dose-dependent inhibition of tumor growth. | [2] |
| Pancreatic Cancer | BxPC-3 | Athymic Nude | 60 mg/kg/day, intraperitoneal | 24 days | Significantly enhanced apoptosis when combined with Apo2L/TRAIL. | [3] |
| Ovarian Cancer | A2780 | Athymic Nude (BALB/c, nu/nu) | 10 & 25 mg/kg/day, intraperitoneal | 21 days | 24% and 41% tumor growth inhibition, respectively. | [4] |
| Ovarian Cancer | OVCAR-3 | Athymic Nude (BALB/c, nu/nu) | 10 & 25 mg/kg/day, intraperitoneal | 21 days | 28% and 52% tumor growth inhibition, respectively. | [4] |
| Ovarian Cancer | SKOV3 | Nude | Not Specified | 21 days | Significant tumor retardation when combined with curcumin. | [5] |
| Colorectal Cancer | SW 948 | Not Specified | 20 mg/kg/day, intraperitoneal | 1 month | Reduced tumor growth and inflammation. | [6] |
| Breast Cancer | MCF-7 | Not Specified | Not Specified | Not Specified | DHA inhibited tumor burden. Combination with SD-208 showed better effects. | [7] |
| Hepatocellular Carcinoma | HepG2 | Not Specified | Not Specified | Not Specified | Enhanced anti-tumor effects when combined with cisplatin or oxaliplatin. | [8] |
Experimental Protocols
Preparation of this compound for In Vivo Administration
Materials:
-
This compound (DHA) powder
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sterile syringes and needles
Protocol:
-
Weigh the required amount of DHA powder in a sterile microcentrifuge tube.
-
Dissolve the DHA powder in a minimal amount of DMSO to create a stock solution. Sonication may be used to aid dissolution.[9]
-
For intraperitoneal injection, dilute the DHA stock solution with sterile PBS to the final desired concentration. The final concentration of DMSO should be kept low (typically <10%) to avoid toxicity to the animals.
-
Vortex the solution thoroughly before each injection to ensure a homogenous suspension.
-
Prepare the formulation fresh before each administration or as stability data permits.
Establishment of Subcutaneous Xenograft Model
Materials:
-
Cancer cell line of interest (e.g., BxPC-3, A2780, etc.)
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS), sterile
-
Trypsin-EDTA
-
Hemocytometer or automated cell counter
-
Matrigel (optional, can improve tumor take rate)[10]
-
Immunocompromised mice (e.g., Athymic Nude, SCID)
-
Sterile syringes (1 mL) and needles (27-30 gauge)
-
70% ethanol
Protocol:
-
Culture the selected cancer cells in their appropriate medium until they reach 80-90% confluency in the logarithmic growth phase.[10]
-
Harvest the cells by trypsinization, followed by neutralization with medium containing serum.
-
Wash the cells twice with sterile PBS by centrifugation (e.g., 1500 rpm for 5 minutes).[10]
-
Resuspend the cell pellet in sterile PBS or serum-free medium and perform a cell count to determine the cell concentration.
-
Adjust the cell concentration to the desired density for injection (typically 1 x 10⁶ to 5 x 10⁶ cells in 100-200 µL).
-
(Optional) If using Matrigel, mix the cell suspension with an equal volume of Matrigel on ice. Keep the mixture on ice to prevent premature polymerization.[10]
-
Anesthetize the mouse according to approved institutional animal care and use committee (IACUC) protocols.
-
Disinfect the injection site (typically the flank or dorsal side) with 70% ethanol.
-
Gently pinch the skin and subcutaneously inject 100-200 µL of the cell suspension.[10]
-
Monitor the animals regularly for tumor growth.
In Vivo Efficacy Study and Tumor Measurement
Materials:
-
Tumor-bearing mice
-
Prepared this compound solution
-
Digital calipers
-
Animal balance
-
Sterile syringes and needles for injection
Protocol:
-
Once tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into control and treatment groups.[11]
-
Record the initial tumor volume and body weight of each mouse.
-
Administer DHA to the treatment group according to the predetermined dosage and schedule (e.g., daily intraperitoneal injections). The control group should receive the vehicle solution.
-
Measure the tumor dimensions (length and width) using digital calipers every 2-3 days.[12]
-
Calculate the tumor volume using the formula: Volume = (Length × Width²) / 2 .[13][14]
-
Monitor and record the body weight of the mice as an indicator of toxicity.
-
Continue the treatment for the specified duration (e.g., 21 days).
-
At the end of the study, euthanize the mice according to IACUC guidelines and excise the tumors for further analysis (e.g., weight measurement, histological analysis).
Statistical Analysis
Tumor growth inhibition (TGI) is a common metric for assessing anti-tumor efficacy. It can be calculated using the following formula:
TGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] × 100
Statistical significance between the control and treated groups should be determined using appropriate statistical tests, such as a t-test or ANOVA, with p < 0.05 considered statistically significant.[15][16][17]
Visualizations
Experimental Workflow
Caption: Experimental workflow for in vivo efficacy studies of DHA.
This compound Signaling Pathways in Cancer
Caption: Major signaling pathways inhibited by this compound.
References
- 1. Development of nanoscale drug delivery systems of this compound for cancer therapy: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound inhibits growth of pancreatic cancer cells in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound Enhances Apo2L/TRAIL-Mediated Apoptosis in Pancreatic Cancer Cells via ROS-Mediated Up-Regulation of Death Receptor 5 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound induces apoptosis and sensitizes human ovarian cancer cells to carboplatin therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. karger.com [karger.com]
- 6. US6346631B1 - Process for the preparation of arteethers from this compound - Google Patents [patents.google.com]
- 7. This compound inhibits the tumorigenesis and metastasis of breast cancer via downregulating CIZ1 expression associated with TGF-β1 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. This compound | Antimalarial Drugs | TargetMol [targetmol.com]
- 10. yeasenbio.com [yeasenbio.com]
- 11. Establishment of Patient-derived Xenografts in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Tumor Volume Estimation and Quasi-Continuous Administration for Most Effective Bevacizumab Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Tumor volume in subcutaneous mouse xenografts measured by microCT is more accurate and reproducible than determined by 18F-FDG-microPET or external caliper - PMC [pmc.ncbi.nlm.nih.gov]
- 15. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 16. STATISTICAL INFERENCE FOR TUMOR GROWTH INHIBITION T/C RATIO - PMC [pmc.ncbi.nlm.nih.gov]
- 17. repo.uni-hannover.de [repo.uni-hannover.de]
Dihydroartemisinin: Application Notes and Protocols for Cell Culture Studies on Drug-Resistant Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dihydroartemisinin (DHA), a semi-synthetic derivative of artemisinin, is a potent anti-malarial drug that has garnered significant attention for its anti-cancer properties. Of particular interest to the oncology research community is its ability to overcome drug resistance, a major obstacle in cancer therapy. This document provides detailed application notes and experimental protocols for utilizing DHA in cell culture studies focused on drug-resistant cancer cell lines.
DHA has been shown to exhibit cytotoxic effects against a wide array of cancer cell types and can act synergistically with conventional chemotherapeutic agents. Its multifaceted mechanism of action involves the induction of apoptosis, inhibition of proliferation, and modulation of key signaling pathways that are often dysregulated in drug-resistant cancers. These pathways include, but are not limited to, STAT3, NF-κB, and mTOR signaling.
These application notes are intended to serve as a comprehensive guide for researchers investigating the potential of DHA to circumvent drug resistance and to provide standardized protocols for reproducible in vitro studies.
Data Presentation
Table 1: Comparative IC50 Values of this compound (DHA) in Drug-Sensitive and -Resistant Cancer Cell Lines
The following table summarizes the half-maximal inhibitory concentration (IC50) values of DHA in various cancer cell lines, highlighting its efficacy in both drug-sensitive parental lines and their drug-resistant counterparts.
| Cell Line | Cancer Type | Resistant To | DHA IC50 (μM) - Sensitive | DHA IC50 (μM) - Resistant | Reference(s) |
| A549 | Lung Cancer | Cisplatin | 69.42 - 88.03 | Not explicitly stated for DHA alone, but DHA hybrids show high potency (5.72 - 9.84 µM) in A549/DDP cells. | [1][2] |
| MCF-7 | Breast Cancer | Doxorubicin | ~400 nM (for Doxorubicin) | ~700 nM (for Doxorubicin). DHA IC50 not specified in direct comparison. | [3] |
| PANC-1 | Pancreatic Cancer | Gemcitabine | Not specified | Not specified | [4] |
| HCT116 | Colon Cancer | This compound | Not specified | Not specified | |
| SKOV3 | Ovarian Cancer | Cisplatin | Not specified | DHA enhances cisplatin's effect, suggesting activity in resistant cells. |
Note: Direct comparative IC50 values for DHA in sensitive vs. resistant lines are not always available in a single study. The data presented is compiled from various sources and experimental conditions may differ.
Experimental Protocols
Establishment of Drug-Resistant Cell Lines
Objective: To generate a drug-resistant cancer cell line from a parental sensitive line for subsequent experiments with DHA.
Principle: Drug-resistant cell lines are typically established by continuous exposure to gradually increasing concentrations of a specific chemotherapeutic agent. This process selects for cells that have acquired resistance mechanisms.
Protocol:
-
Initial Seeding: Plate the parental cancer cell line at a low density in a T-25 flask.
-
Drug Exposure: Begin by exposing the cells to the chemotherapeutic agent at a concentration equal to the IC20 (the concentration that inhibits 20% of cell growth).
-
Gradual Dose Escalation: Once the cells have adapted and are proliferating steadily, increase the drug concentration in a stepwise manner (e.g., 1.5 to 2-fold increments).
-
Monitoring and Maintenance: At each step, monitor cell viability and morphology. If significant cell death occurs, maintain the culture at the current concentration until a stable population emerges.
-
Selection of Resistant Population: Continue this process until the cells can proliferate in a drug concentration that is 3-5 times the initial IC50 of the parental line.
-
Verification of Resistance: Confirm the drug-resistant phenotype by performing a cell viability assay (e.g., MTT assay) and comparing the IC50 of the resistant line to the parental line.
-
Cryopreservation: It is crucial to cryopreserve aliquots of the resistant cells at various stages of development.
Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effects of DHA on both drug-sensitive and drug-resistant cancer cell lines.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Materials:
-
Drug-sensitive and drug-resistant cell lines
-
Complete cell culture medium
-
This compound (DHA)
-
MTT solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well plates
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete medium. Incubate overnight at 37°C in a 5% CO₂ incubator.
-
DHA Treatment: Prepare serial dilutions of DHA in complete medium. Remove the old medium from the wells and add 100 µL of the DHA solutions at various concentrations. Include a vehicle control (medium with the same concentration of DMSO used to dissolve DHA).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
Objective: To quantify the induction of apoptosis by DHA in drug-resistant and sensitive cells.
Principle: This flow cytometry-based assay uses Annexin V, which binds to phosphatidylserine (PS) exposed on the outer leaflet of the cell membrane during early apoptosis, and Propidium Iodide (PI), a fluorescent dye that intercalates with DNA in cells with compromised membranes (late apoptotic and necrotic cells).
Materials:
-
Drug-sensitive and drug-resistant cell lines
-
Complete cell culture medium
-
This compound (DHA)
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
6-well plates
-
Flow cytometer
Protocol:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with various concentrations of DHA for the desired time period (e.g., 24 or 48 hours).
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the floating cells from the supernatant.
-
Washing: Wash the cells twice with ice-cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer provided in the kit at a concentration of 1 x 10⁶ cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.
-
Data Interpretation:
-
Annexin V-negative/PI-negative: Live cells
-
Annexin V-positive/PI-negative: Early apoptotic cells
-
Annexin V-positive/PI-positive: Late apoptotic/necrotic cells
-
Annexin V-negative/PI-positive: Necrotic cells
-
Western Blot Analysis for Signaling Proteins
Objective: To investigate the effect of DHA on the expression of key proteins involved in drug resistance and cell survival signaling pathways (e.g., P-glycoprotein, STAT3, p-STAT3, NF-κB p65, mTOR).[5][6][7][8]
Protocol:
-
Cell Lysis: After treatment with DHA, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford protein assay.
-
Sample Preparation: Mix equal amounts of protein (20-40 µg) with Laemmli sample buffer and boil for 5-10 minutes.
-
SDS-PAGE: Separate the protein samples on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody specific for the target protein (e.g., anti-P-gp, anti-STAT3, anti-p-STAT3, anti-NF-κB p65, anti-mTOR) overnight at 4°C.
-
Washing: Wash the membrane three times with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Wash the membrane three times with TBST.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
P-glycoprotein Functional Assay (Rhodamine 123 Efflux Assay)
Objective: To assess the effect of DHA on the function of the P-glycoprotein (P-gp) efflux pump.[9][10][11][12][13]
Principle: Rhodamine 123 is a fluorescent substrate of P-gp. In cells with high P-gp activity, Rhodamine 123 is actively pumped out, resulting in low intracellular fluorescence. Inhibition of P-gp function leads to the accumulation of Rhodamine 123 and increased fluorescence.
Protocol:
-
Cell Seeding: Seed drug-resistant cells (with known P-gp overexpression) and their sensitive counterparts in a 24-well plate.
-
DHA Pre-treatment: Treat the cells with DHA at various concentrations for a predetermined time (e.g., 1-24 hours). Include a known P-gp inhibitor (e.g., verapamil) as a positive control.
-
Rhodamine 123 Loading: Wash the cells with PBS and then incubate them with a low concentration of Rhodamine 123 (e.g., 1-5 µM) in serum-free medium for 30-60 minutes at 37°C.
-
Efflux Period: After loading, wash the cells with ice-cold PBS to remove extracellular dye. Add fresh, pre-warmed medium (with or without DHA/inhibitor) and incubate for an additional 30-90 minutes to allow for efflux.
-
Fluorescence Measurement: Lyse the cells and measure the intracellular Rhodamine 123 fluorescence using a fluorescence microplate reader or analyze the cells by flow cytometry.
-
Data Analysis: Compare the fluorescence intensity in DHA-treated cells to the untreated control. An increase in fluorescence indicates inhibition of P-gp function.
Visualizations
Caption: Experimental workflow for studying DHA in drug-resistant cells.
Caption: Signaling pathways modulated by DHA to overcome drug resistance.
Caption: Proposed mechanism of DHA-mediated reversal of drug resistance.
References
- 1. frontiersin.org [frontiersin.org]
- 2. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 3. scispace.com [scispace.com]
- 4. Oridonin overcomes the gemcitabine resistant PANC-1/Gem cells by regulating GST pi and LRP/1 ERK/JNK signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bio-rad.com [bio-rad.com]
- 6. origene.com [origene.com]
- 7. Western Blot Protocols and Recipes | Thermo Fisher Scientific - HK [thermofisher.com]
- 8. Western Blot Protocol | Proteintech Group [ptglab.com]
- 9. Flow cytometric analysis of P-glycoprotein function using rhodamine 123 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Rhodamine efflux patterns predict P-glycoprotein substrates in the National Cancer Institute drug screen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. [Flow cytometric analysis of P-glycoprotein function by rhodamine 123 dye-efflux assay in human leukemia cells] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Evaluation of P-Glycoprotein Inhibitory Potential Using a Rhodamine 123 Accumulation Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols: High-Content Screening for Dihydroartemisinin Synergistic Drug Combinations
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dihydroartemisinin (DHA), a potent anti-malarial drug, has demonstrated significant anticancer activity through various molecular mechanisms, including the induction of apoptosis, autophagy, and endoplasmic reticulum (ER) stress.[1] However, monotherapy with DHA often faces challenges such as poor stability and bioavailability.[1] Combining DHA with other therapeutic agents to achieve synergistic effects presents a promising strategy to enhance its anti-tumor efficacy.[1][2] High-content screening (HCS) is a powerful, image-based technology that enables the simultaneous analysis of multiple cellular parameters in a high-throughput manner, making it an ideal platform for identifying and quantifying synergistic drug interactions.[3][4]
These application notes provide detailed protocols for utilizing HCS to screen for drug combinations that act synergistically with this compound. The workflow covers experimental design, cell preparation, automated imaging, and data analysis to identify promising combination therapies for further preclinical development.
Experimental Protocols
Materials and Reagents
Table 1: Key Materials and Reagents
| Material/Reagent | Supplier (Example) | Purpose |
| This compound (DHA) | Sigma-Aldrich | Primary drug |
| Candidate synergistic drugs | In-house library or commercial | Secondary drugs for combination |
| Cancer cell line (e.g., MCF-7, A549) | ATCC | Biological model |
| Cell culture medium (e.g., DMEM) | Thermo Fisher Scientific | Cell growth and maintenance |
| Fetal Bovine Serum (FBS) | Thermo Fisher Scientific | Supplement for cell culture medium |
| Penicillin-Streptomycin | Thermo Fisher Scientific | Antibiotic for cell culture |
| Trypsin-EDTA | Thermo Fisher Scientific | Cell detachment |
| 384-well, black, clear-bottom imaging plates | Corning | HCS imaging |
| Hoechst 33342 | Thermo Fisher Scientific | Nuclear stain for cell segmentation |
| CellROX™ Green Reagent | Thermo Fisher Scientific | Oxidative stress indicator |
| Annexin V-FITC | Thermo Fisher Scientific | Apoptosis marker |
| Propidium Iodide (PI) | Thermo Fisher Scientific | Necrosis/late apoptosis marker |
| Phosphate-Buffered Saline (PBS) | Thermo Fisher Scientific | Washing and buffer solution |
| 4% Paraformaldehyde (PFA) in PBS | Electron Microscopy Sciences | Cell fixation |
| 0.1% Triton™ X-100 in PBS | Sigma-Aldrich | Cell permeabilization |
| Dimethyl sulfoxide (DMSO) | Sigma-Aldrich | Solvent for drugs |
Cell Line Selection and Culture
Select a cancer cell line relevant to the research focus (e.g., MCF-7 for breast cancer, A549 for lung cancer). Culture the cells in the recommended medium supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO₂. Ensure cells are in the logarithmic growth phase and sub-cultured regularly to maintain optimal health before initiating the HCS assay.
High-Content Screening Workflow
The HCS workflow for identifying synergistic drug combinations with DHA involves several key steps, from cell preparation to data analysis.
Detailed Experimental Protocol
-
Cell Seeding:
-
Drug Preparation and Treatment:
-
Prepare stock solutions of DHA and candidate drugs in DMSO.
-
Create a dose-response matrix by serially diluting the stock solutions. A common approach is a 6x6 or 8x8 matrix, including single-agent controls.
-
Add the drug combinations to the corresponding wells of the 384-well plates. Ensure the final DMSO concentration is consistent across all wells and does not exceed a cytotoxic level (typically <0.5%).
-
Include vehicle control (DMSO) and untreated control wells.
-
Incubate the plates for a predetermined duration (e.g., 48 or 72 hours).[5]
-
-
Staining for Imaging:
-
After incubation, carefully remove the culture medium.
-
Wash the cells once with 50 µL of PBS.
-
For apoptosis and viability assessment, add a staining solution containing Hoechst 33342 (for nuclear staining), Annexin V-FITC (for early apoptosis), and Propidium Iodide (for late apoptosis/necrosis) in Annexin V binding buffer.
-
Incubate for 15-30 minutes at room temperature, protected from light.
-
For fixed-cell imaging, after the PBS wash, add 50 µL of 4% PFA to each well and incubate for 15 minutes at room temperature. Wash twice with PBS and then permeabilize with 0.1% Triton™ X-100 for 10 minutes. Proceed with staining (e.g., for intracellular markers).
-
-
Automated High-Content Imaging:
-
Acquire images using a high-content imaging system (e.g., Thermo Scientific CellInsight CX7, Molecular Devices ImageXpress).[6][7]
-
Set up the imaging protocol to capture images from at least two channels (e.g., DAPI for Hoechst 33342 and FITC for Annexin V).
-
Define the number of fields to be imaged per well to ensure a representative cell population is analyzed.
-
Optimize autofocus and exposure settings for each channel to obtain high-quality images.
-
Data Presentation and Analysis
Image Analysis and Feature Extraction
Utilize the HCS software (e.g., HCS Studio, MetaXpress) to perform automated image analysis. The general steps are:
-
Cell Segmentation: Identify individual cells based on the nuclear stain (Hoechst 33342).
-
Feature Extraction: Quantify various cellular parameters for each cell, such as:
-
Cell count
-
Nuclear size and intensity
-
Annexin V intensity (apoptosis)
-
Propidium Iodide intensity (cell death)
-
CellROX™ Green intensity (oxidative stress)
-
Table 2: Example Quantitative Data from a DHA and Drug 'X' Combination Screen
| DHA (µM) | Drug 'X' (µM) | Cell Viability (%) | Apoptotic Cells (%) |
| 0 | 0 | 100 | 5 |
| 5 | 0 | 85 | 15 |
| 10 | 0 | 70 | 25 |
| 20 | 0 | 55 | 40 |
| 0 | 1 | 90 | 10 |
| 5 | 1 | 60 | 45 |
| 10 | 1 | 40 | 65 |
| 20 | 1 | 25 | 80 |
| 0 | 2 | 80 | 18 |
| 5 | 2 | 50 | 55 |
| 10 | 2 | 30 | 75 |
| 20 | 2 | 15 | 90 |
Synergy Analysis
To quantify the interaction between DHA and the candidate drug, calculate synergy scores using established models.
The Chou-Talalay method is a widely used approach to determine drug synergy.[8][9] The Combination Index (CI) is calculated based on the dose-effect relationship of each drug alone and in combination.
-
CI < 1: Synergy
-
CI = 1: Additive effect
-
CI > 1: Antagonism
The CI can be calculated using software like CompuSyn or various R packages.[9][10]
Table 3: Example Combination Index (CI) Values for DHA and Drug 'X'
| DHA (µM) | Drug 'X' (µM) | Fraction Affected (Fa) | CI Value | Synergy Interpretation |
| 5 | 1 | 0.40 | 0.85 | Synergistic |
| 10 | 1 | 0.60 | 0.72 | Synergistic |
| 20 | 1 | 0.75 | 0.65 | Synergistic |
| 5 | 2 | 0.50 | 0.78 | Synergistic |
| 10 | 2 | 0.70 | 0.61 | Strongly Synergistic |
| 20 | 2 | 0.85 | 0.53 | Strongly Synergistic |
The Bliss independence model assumes that the two drugs act independently.[10] Synergy is determined by comparing the observed combined effect to the expected effect calculated from the individual drug responses.
Expected Effect (E) = EA + EB - (EA * EB)
Where EA and EB are the fractional inhibitions of drug A and drug B alone.
-
Observed Effect > Expected Effect: Synergy
-
Observed Effect = Expected Effect: Additive
-
Observed Effect < Expected Effect: Antagonism
Synergy scores can be visualized as a 2D or 3D synergy map using tools like SynergyFinder.[11]
Signaling Pathway Visualization
DHA-Induced Apoptosis Signaling Pathway
DHA can induce apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[1][12] Key events include the generation of reactive oxygen species (ROS), activation of caspases, and modulation of Bcl-2 family proteins.[1]
DHA and mTOR Signaling Pathway
DHA has been shown to inhibit the mTOR signaling pathway, a central regulator of cell growth and proliferation.[13][14] This inhibition can contribute to its anticancer effects and potential synergies with other drugs.
Conclusion
High-content screening provides a robust and efficient platform for identifying and characterizing synergistic drug combinations with this compound. By following the detailed protocols outlined in these application notes, researchers can systematically screen compound libraries, quantify synergistic interactions, and gain insights into the underlying cellular mechanisms. This approach can accelerate the discovery of novel and more effective combination therapies for cancer treatment.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. blog.crownbio.com [blog.crownbio.com]
- 4. Tools and Protocols for High-Content Imaging and Analysis | Thermo Fisher Scientific - US [thermofisher.com]
- 5. A one step imaging assay to monitor cell cycle state and apoptosis in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mythreyaherbal.com [mythreyaherbal.com]
- 7. researchgate.net [researchgate.net]
- 8. Current Methods for Quantifying Drug Synergism - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synergistic combination of microtubule targeting anticancer fludelone with cytoprotective panaxytriol derived from panax ginseng against MX-1 cells in vitro: experimental design and data analysis using the combination index method - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Methods for High-throughput Drug Combination Screening and Synergy Scoring - PMC [pmc.ncbi.nlm.nih.gov]
- 11. SynergyFinder: a web application for analyzing drug combination dose–response matrix data - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. mTOR Signaling Pathway - GeeksforGeeks [geeksforgeeks.org]
- 14. mTOR signaling at a glance - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Dihydroartemisinin (DHA) Encapsulation in Liposomes
References
- 1. This compound induces apoptosis and inhibits proliferation, migration, and invasion in epithelial ovarian cancer via inhibition of the hedgehog signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound Inhibits mTORC1 Signaling by Activating the AMPK Pathway in Rhabdomyosarcoma Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound as a Sensitizing Agent in Cancer Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of nanoscale drug delivery systems of this compound for cancer therapy: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Repurposing Artemisinin and its Derivatives as Anticancer Drugs: A Chance or Challenge? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 8. academic.oup.com [academic.oup.com]
- 9. researchgate.net [researchgate.net]
- 10. Conventional and long-circulating liposomes of artemisinin: preparation, characterization, and pharmacokinetic profile in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Codelivery of this compound and doxorubicin in mannosylated liposomes for drug-resistant colon cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Nanostructured this compound Plus Epirubicin Liposomes Enhance Treatment Efficacy of Breast Cancer by Inducing Autophagy and Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Liposome Encapsulation of Hydrophilic and Hydrophobic Drugs [protocols.io]
- 15. eijppr.com [eijppr.com]
- 16. Development of an in vitro drug release assay that accurately predicts in vivo drug retention for liposome-based delivery systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Role of In Vitro Release Methods in Liposomal Formulation Development: Challenges and Regulatory Perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Docosahexaenoic acid liposomes for targeting chronic inflammatory diseases and cancer: an in vitro assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Dihydroartemisinin (DHA) Solubility
Welcome to the technical support center for Dihydroartemisinin (DHA). This resource is designed for researchers, scientists, and drug development professionals to address the challenges associated with the poor aqueous solubility of DHA. Here you will find troubleshooting guides and frequently asked questions to support your experimental work.
Frequently Asked Questions (FAQs)
Q1: Why is this compound (DHA) poorly soluble in aqueous solutions?
A1: this compound is a lipophilic (fat-soluble) molecule with a crystalline structure. Its chemical structure lacks significant ionizable functional groups that can interact favorably with polar water molecules. This inherent hydrophobicity is the primary reason for its low solubility in water, which in turn can lead to poor bioavailability when administered orally.[1][2][3]
Q2: What are the primary strategies to overcome the poor aqueous solubility of DHA?
A2: Several formulation strategies are employed to enhance the aqueous solubility and dissolution rate of DHA. The most common and effective methods include:
-
Inclusion Complexation: Encapsulating DHA within a cyclodextrin molecule to form a more soluble complex.[1][4]
-
Solid Dispersions: Dispersing DHA in a solid-state carrier, typically a hydrophilic polymer, to create an amorphous system with improved wettability and dissolution.[1][2][5]
-
Lipid-Based Formulations: Incorporating DHA into lipid-based systems like liposomes or solid lipid nanoparticles (SLNs), which can be dispersed in aqueous media.[3][6][7]
-
Nanoparticle Formulation: Reducing the particle size of DHA to the nanometer range, which increases the surface area for dissolution.[7][8]
Q3: How does forming an inclusion complex with cyclodextrins improve DHA solubility?
A3: Cyclodextrins are cyclic oligosaccharides with a hydrophilic outer surface and a lipophilic inner cavity. The nonpolar DHA molecule can be encapsulated within the hydrophobic core of a cyclodextrin, such as Hydroxypropyl-β-cyclodextrin (HPβCD). This forms a host-guest inclusion complex where the hydrophilic exterior of the cyclodextrin interacts with water, effectively solubilizing the entrapped DHA molecule.[4][9] The formation of a 1:1 stoichiometric complex is typical.[4]
Q4: What is the mechanism behind solid dispersions enhancing DHA's dissolution?
A4: In a solid dispersion, DHA is molecularly dispersed within a hydrophilic carrier matrix like polyvinylpyrrolidone (PVP).[1][5] This process converts the drug from its crystalline state to a more soluble, amorphous form.[1][5] The polymer carrier enhances the wettability of the drug particles and prevents their aggregation, leading to a significantly increased dissolution rate when introduced to an aqueous environment.[10]
Q5: Are there chemical derivatization strategies to improve solubility?
A5: Yes, while formulation is common, chemical modification is another approach. The development of derivatives where a solubilizing group, such as one containing a carboxylate, is joined to the DHA molecule via an ether linkage has been explored.[11] This strategy aims to create new chemical entities with improved aqueous stability and solubility.[11]
Troubleshooting Guides
Q: My this compound is precipitating out of my aqueous buffer during my experiment. What can I do?
A: DHA precipitation in aqueous media is a common issue due to its low solubility. Here are several approaches to troubleshoot this problem:
-
Prepare a Formulation: The most robust solution is to use a solubility-enhanced formulation of DHA instead of the raw powder. The most common lab-scale methods are inclusion complexes and solid dispersions.
-
Cyclodextrin Complexation: Pre-formulating DHA with Hydroxypropyl-β-cyclodextrin (HPβCD) can increase its solubility by over 80-fold.[1][4] See the protocol below for guidance.
-
Solid Dispersion: Co-dissolving DHA with a polymer like PVPK30 and then removing the solvent can create a solid dispersion with up to a 60-fold solubility enhancement.[1][5]
-
-
Use a Co-solvent: For initial experiments or creating stock solutions, a co-solvent system can be effective. DHA is soluble in solvents like ethanol and DMSO.[12] You can prepare a concentrated stock solution in one of these solvents and then dilute it into your aqueous buffer. Caution: Ensure the final concentration of the organic solvent is low enough to not interfere with your experimental system (e.g., cell culture toxicity). Always run a vehicle control with the same final solvent concentration.
-
Check pH and Temperature: DHA stability and solubility can be influenced by pH and temperature. It is more stable at a neutral or slightly acidic pH and can degrade at higher temperatures.[12] Ensure your buffer conditions are appropriate and avoid excessive heat.
Q: I need to prepare a stock solution of DHA for my experiments. What is the recommended procedure?
A: Due to its poor water solubility, preparing a stock solution directly in an aqueous buffer is not feasible.
-
Select a Solvent: Use an appropriate organic solvent. Ethanol is commonly used for preparing stock solutions for in vitro assays.[12]
-
Preparation: Accurately weigh the required amount of DHA powder and dissolve it in the chosen solvent to a known concentration (e.g., 1.0 mg/mL).[12] Ensure it is fully dissolved.
-
Storage: Store the stock solution in a sealed container at a low temperature (e.g., -20°C or -70°C) to maintain stability.[12]
-
Application: When needed, thaw the stock solution and dilute it to the final desired concentration in your pre-warmed experimental medium or buffer. Mix immediately and thoroughly to avoid precipitation.
Data Presentation: Solubility Enhancement of DHA
The following tables summarize the quantitative improvements in DHA solubility and the characteristics of various formulations as reported in the literature.
Table 1: Enhancement of this compound Aqueous Solubility
| Formulation Method | Carrier/System | Fold Increase in Solubility | Reference |
|---|---|---|---|
| Inclusion Complex | Hydroxypropyl-β-cyclodextrin (HPβCD) | 89-fold | [4][13] |
| Inclusion Complex | Hydroxypropyl-β-cyclodextrin (HPβCD) | 84-fold | [1][14] |
| Solid Dispersion | Polyvinylpyrrolidone K30 (PVPK30) | 60-fold | [5] |
| Solid Dispersion | Polyvinylpyrrolidone K30 (PVPK30) | 50-fold |[1][14] |
Table 2: Physicochemical Properties of DHA Nanoformulations
| Formulation Type | Key Components | Particle Size (nm) | Encapsulation Efficiency (%) | Drug Loading (%) | Reference |
|---|---|---|---|---|---|
| Solid Lipid Nanoparticles (SLNs) | Stearic Acid, PVA | 240.7 | 62.3 | 13.9 | [7] |
| DHA-Lumefantrine SLNs | Stearic Acid, PVA, Heparin | 308.4 | 93.9 (for DHA) | 11.9 (for DHA) | [8][15][16] |
| Conventional Liposomes | Phosphatidylcholine, Cholesterol | - | 71 | - | [3][17] |
| Stealth Liposomes | Phosphatidylcholine, Cholesterol, PEG | - | 69 | - |[3][17] |
Experimental Protocols
Protocol 1: Preparation of DHA-HPβCD Inclusion Complex
This protocol is based on methods optimized to enhance DHA solubility through complexation.[18]
Materials:
-
This compound (DHA)
-
Hydroxypropyl-β-cyclodextrin (HPβCD)
-
Distilled water
-
Magnetic stirrer with heating
-
Filtration apparatus
-
Lyophilizer (Freeze-dryer)
Methodology:
-
Molar Ratio Optimization: An optimized molar ratio of DHA to HPβCD is crucial. A ratio of 1:5 has been shown to be effective.[18]
-
Dissolution of HPβCD: Dissolve the calculated amount of HPβCD in distilled water in a flask with continuous stirring.
-
Preparation of DHA Solution: Separately, dissolve the DHA in a minimal amount of a suitable solvent like ethanol.
-
Inclusion Process: Slowly add the DHA solution dropwise to the stirring HPβCD solution.
-
Incubation: Seal the flask and maintain the mixture at a constant temperature (e.g., 50°C) with continuous stirring for a set duration (e.g., 1 hour).[18]
-
Cooling and Filtration: Allow the solution to cool to room temperature. If any un-complexed DHA precipitates, filter the solution.
-
Lyophilization: Freeze the resulting clear solution and then lyophilize it (freeze-dry) for 24-48 hours to obtain a solid, water-soluble powder of the DHA-HPβCD inclusion complex.
-
Characterization (Optional): The formation of the complex can be confirmed using techniques like Differential Scanning Calorimetry (DSC), Fourier-Transform Infrared Spectroscopy (FTIR), and X-Ray Diffraction (XRD), which will show changes in the physicochemical properties of DHA.[4][18]
Protocol 2: Preparation of DHA Solid Lipid Nanoparticles (SLNs)
This protocol outlines a modified solvent extraction method based on a double emulsion technique.[8][15]
Materials:
-
This compound (DHA)
-
Lipid (e.g., Stearic Acid)
-
Organic Solvent (e.g., Ethyl Acetate)
-
Aqueous phase containing surfactants/stabilizers (e.g., Polyvinyl alcohol (PVA), Heparin)
-
High-speed homogenizer
-
Magnetic stirrer
Methodology:
-
Prepare the Organic Phase: Dissolve a specified amount of the lipid (e.g., 50 mg of stearic acid) and DHA (e.g., 10 mg) in an organic solvent (e.g., 10 mL of ethyl acetate).[19]
-
Prepare the Aqueous Phase: Prepare an aqueous solution containing stabilizers. For example, a mixture of 2% (w/v) PVA and 1% (w/v) heparin.[19]
-
Form the Primary Emulsion (w/o): While this specific reference uses a w/o/w method, a simpler o/w method is often sufficient for lipophilic drugs. For an o/w emulsion, proceed to the next step.
-
Form the Secondary Emulsion (o/w): Add the organic phase to the aqueous phase under high-speed homogenization (e.g., 8,000-10,000 rpm) for 10-15 minutes.[16] This will create an oil-in-water emulsion.
-
Solvent Evaporation: Transfer the resulting emulsion to a magnetic stirrer and stir at room temperature for several hours to allow the organic solvent (ethyl acetate) to evaporate completely. This process leads to the precipitation of the lipid, forming solid nanoparticles with encapsulated DHA.
-
Purification: The resulting SLN suspension can be centrifuged and washed to remove excess surfactants and unencapsulated drug.
-
Characterization: Analyze the SLNs for particle size, zeta potential, encapsulation efficiency, and drug loading.[7][15]
Visualizations
Caption: Workflow for addressing DHA solubility issues.
Caption: Mechanism of solubility enhancement by HPβCD.
Caption: Experimental workflow for DHA-loaded SLNs.
References
- 1. Improving the solubility and bioavailability of this compound by solid dispersions and inclusion complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Strategy to provide a useful solution to effective delivery of this compound: development, characterization and in vitro studies of liposomal formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound-cyclodextrin complexation: solubility and stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Solid dispersions of this compound in polyvinylpyrrolidone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design of Drug Delivery Systems Containing Artemisinin and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development, characterization and antimalarial efficacy of this compound loaded solid lipid nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. scilit.com [scilit.com]
- 10. researchgate.net [researchgate.net]
- 11. Antimalarial activity of new water-soluble this compound derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Stability of the Antimalarial Drug this compound under Physiologically Relevant Conditions: Implications for Clinical Treatment and Pharmacokinetic and In Vitro Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. NANOPARTICLE-BASED formulation of this compound-lumefantrine duo-drugs: Preclinical Evaluation and enhanced antimalarial efficacy in a mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. [Preparation and characterization of this compound/ hydroxypropyl-beta-cyclodextrin inclusion complex] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. NANOPARTICLE-BASED formulation of this compound-lumefantrine duo-drugs: Preclinical Evaluation and enhanced antimalarial efficacy in a mouse model - PMC [pmc.ncbi.nlm.nih.gov]
Dihydroartemisinin stability issues in cell culture media
Welcome to the technical support center for Dihydroartemisinin (DHA). This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address stability issues encountered when using DHA in cell culture media.
Frequently Asked Questions (FAQs)
Q1: Why am I seeing inconsistent results in my cell culture experiments with DHA?
Inconsistent results are often due to the inherent instability of DHA in aqueous environments like cell culture media.[1][2] DHA is chemically fragile and can degrade rapidly under typical incubation conditions (37°C, neutral pH), leading to a lower effective concentration than intended.[3][4] The degradation rate is influenced by temperature, pH, and the composition of the medium itself.[1][3]
Q2: How quickly does DHA degrade in cell culture media?
DHA's degradation is time, temperature, and pH-dependent.[3] In plasma at 37°C, its activity is reduced by half in approximately 2.3 hours and is almost completely gone after 24 hours.[1][3] In buffered solutions at pH 7.4 and 37°C, the half-life is around 5.5 hours.[3] Components in serum-enriched media can accelerate this degradation.[1][4]
Q3: What factors in my cell culture setup can accelerate DHA degradation?
Several factors can accelerate DHA degradation:
-
Physiological Temperature: Incubation at 37°C or higher significantly speeds up degradation compared to room temperature or 4°C.[3][4][5]
-
Neutral to Basic pH: DHA is more stable in acidic conditions (pH 2-6) and degrades more rapidly at a pH of 7.0 or higher.[3]
-
Serum and Plasma: Components within fetal bovine serum (FBS) or plasma significantly reduce DHA's stability and activity.[1][3][4]
-
Iron and Heme: As a key part of its mechanism, the endoperoxide bridge of DHA reacts with ferrous iron (Fe(II)) or heme, leading to its activation and subsequent degradation.[1][4][6] Cancer cells often have higher iron content, which can contribute to this process.[7]
-
Solvents: While often used for initial solubilization, DMSO has been reported to cause rapid degradation of artemisinins.[2][4][8]
Q4: What is the best way to prepare and store DHA stock solutions?
Proper preparation and storage are critical to preserving DHA's activity:
-
Recommended Solvents: Ethanol is a preferred solvent for preparing stock solutions due to DHA's poor solubility and stability in aqueous buffers.[3][9] DMSO can also be used, but long-term storage in DMSO should be avoided due to potential degradation.[2][4][9]
-
Storage Conditions: Store stock solutions in aliquots at -20°C for short-term (up to 1 year) or -80°C for long-term storage (up to 2 years).[9][10][11]
-
Avoid Freeze-Thaw Cycles: Aliquoting the stock solution prevents degradation from repeated temperature changes.[10][11]
Troubleshooting Guide
Issue: Loss of Drug Activity or High IC50 Values
-
Probable Cause: Significant degradation of DHA after it has been diluted in the culture medium and placed in the incubator.
-
Solution:
-
Prepare Fresh: Always prepare working dilutions of DHA from a frozen stock immediately before adding them to your cells.[3][4]
-
Minimize Incubation Time: If possible, design experiments with shorter incubation times. For long-term experiments, consider replenishing the media with freshly diluted DHA periodically.
-
Validate Stability: Perform a stability assay (see Experimental Protocols) in your specific cell culture medium to understand the degradation kinetics under your experimental conditions.
-
Solvent Control: Ensure the final concentration of the solvent (e.g., DMSO, ethanol) in the culture wells is low (typically ≤0.5%) to prevent solvent-induced cytotoxicity.[11]
-
Issue: High Variability Between Replicate Wells or Experiments
-
Probable Cause: Inconsistent handling and timing during the preparation and addition of DHA to experimental plates.
-
Solution:
-
Standardize Workflow: Use a standardized protocol for diluting the stock solution and adding it to the cells. Ensure the time between dilution and addition to cells is consistent for all experiments.
-
Immediate Use: Add the freshly prepared DHA-containing medium to the cells immediately after preparation. Do not let it sit at room temperature or in the incubator for extended periods before application.
-
Check Stock Integrity: If variability persists, prepare a fresh stock solution from the powder to rule out degradation of the primary stock.
-
Quantitative Data: DHA Stability
The following table summarizes the half-life (t½) of DHA under various physiologically relevant conditions at 37°C.
| Condition | pH | Half-life (t½) | Source(s) |
| Human Plasma | 7.4 | ~2.3 hours | [3] |
| Phosphate-Buffered Saline (PBS) | 7.4 | ~5.5 hours | [3] |
| Phosphate-Buffered Saline (PBS) | 7.2 | ~8.1 hours | [3] |
Experimental Protocols
Protocol 1: Preparation of DHA Stock Solution
This protocol describes the preparation of a concentrated DHA stock solution in ethanol.
Materials:
-
This compound powder
-
Ethanol (100%, sterile)
-
Sterile microcentrifuge tubes or cryovials
-
Calibrated analytical balance and vortex mixer
Procedure:
-
Determine Concentration: Decide on the desired stock concentration (e.g., 40 mM).
-
Calculate Mass: Use the molecular weight of DHA (284.35 g/mol ) to calculate the mass needed.
-
Formula: Mass (mg) = Desired Concentration (mol/L) * Volume (L) * 284.35 ( g/mol ) * 1000 (mg/g)
-
-
Weigh Powder: Accurately weigh the calculated amount of DHA powder.
-
Dissolve: Add the appropriate volume of 100% ethanol to the powder. Vortex thoroughly until the DHA is completely dissolved.[3]
-
Aliquot and Store: Dispense the stock solution into single-use aliquots in sterile cryovials. Store immediately at -80°C for long-term stability.[9][10]
Protocol 2: Cell-Based Assay for DHA Stability in Culture Medium
This protocol allows you to determine the rate of DHA's biological activity loss in your specific experimental medium.
Materials:
-
Your specific complete cell culture medium (e.g., DMEM + 10% FBS)
-
DHA stock solution (from Protocol 1)
-
A sensitive cancer cell line
-
96-well plates and standard cell culture equipment
-
Cell viability reagent (e.g., MTT, Resazurin)
Procedure:
-
Prepare DHA-Medium: Dilute the DHA stock solution into your complete cell culture medium to a final concentration that is approximately 10-fold higher than the expected IC50 (e.g., 2 µM).[3]
-
Incubate DHA-Medium: Place the prepared DHA-containing medium in a sterile container inside a 37°C CO₂ incubator.
-
Time Points: At various time points (e.g., 0, 3, 6, 18, and 24 hours), remove an aliquot of the incubated DHA-medium. The 0-hour sample represents "fresh" DHA.[3]
-
Cell Viability Assay:
-
Seed a 96-well plate with your chosen cell line and allow cells to attach overnight.
-
Perform serial dilutions of each collected DHA-medium aliquot onto the cells. Include a "fresh" DHA dilution series as your control.
-
Incubate the cells with the drug dilutions for a fixed period (e.g., 48 hours).[3]
-
Measure cell viability using your preferred method.
-
-
Analyze Data: Calculate the IC50 value for each time point. An increase in the IC50 value over time indicates a loss of DHA's biological activity, confirming its degradation in the medium.
Visual Guides and Diagrams
Experimental Workflow
Caption: Recommended workflow for preparing and using DHA to ensure maximum stability.
Factors Affecting DHA Stability
Caption: Key environmental and chemical factors that accelerate DHA degradation.
DHA Mechanism of Action: Iron-Dependent Ferroptosis
Caption: Simplified pathway of DHA-induced ferroptosis via iron metabolism disruption.
References
- 1. Stability of the antimalarial drug this compound under physiologically relevant conditions: implications for clinical treatment and pharmacokinetic and in vitro assays. — Pandemic Sciences Institute [psi.ox.ac.uk]
- 2. researchgate.net [researchgate.net]
- 3. Stability of the Antimalarial Drug this compound under Physiologically Relevant Conditions: Implications for Clinical Treatment and Pharmacokinetic and In Vitro Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. mdpi.com [mdpi.com]
- 6. Stability of the antimalarial drug this compound under physiologically relevant conditions: implications for clinical treatment and pharmacokinetic and in vitro assays. — Nuffield Department of Medicine [ndm.ox.ac.uk]
- 7. This compound-induced ferroptosis in acute myeloid leukemia: links to iron metabolism and metallothionein - PMC [pmc.ncbi.nlm.nih.gov]
- 8. air.unimi.it [air.unimi.it]
- 9. This compound | Autophagy | NF-κB | Parasite | TargetMol [targetmol.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Dihydroartemisinin (DHA) Degradation in Human Plasma
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the challenges associated with dihydroartemisinin (DHA) degradation in human plasma. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to ensure accurate and reliable experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that contribute to the degradation of DHA in human plasma?
A1: The degradation of DHA in human plasma is a significant concern for accurate pharmacokinetic and pharmacodynamic studies. The primary factors influencing its stability include:
-
Temperature: DHA is thermally labile. Its degradation rate increases with higher temperatures. For instance, the half-life of DHA in plasma is significantly shorter at 37°C and 40°C compared to refrigerated or room temperature conditions.[1]
-
pH: DHA is more susceptible to degradation at neutral or alkaline pH. The degradation rate increases from pH 7 upwards.[1]
-
Presence of Heme and Iron (Fe²⁺): Artemisinins, including DHA, are chemically unstable in the presence of ferrous iron (Fe²⁺) and heme, which are present in plasma, especially in hemolyzed samples.[1][2] This is a critical factor in samples from malaria patients who may have higher levels of free heme due to hemolysis.[2]
-
Biological Reductants: The presence of biological reductants in plasma can also contribute to the degradation of the peroxide bridge, which is essential for DHA's antimalarial activity.[1]
Q2: What is the expected half-life of DHA in human plasma under typical experimental conditions?
A2: The half-life of DHA in human plasma is relatively short and is highly dependent on the incubation conditions. At a physiological temperature of 37°C and pH 7.4, the half-life of DHA in plasma has been reported to be approximately 2.3 hours.[1] In comparison, its half-life in a buffer solution at the same pH and temperature is longer, around 5.5 hours, highlighting the destabilizing effect of plasma components.[1]
Q3: How does hemolysis affect the stability of DHA in plasma samples?
A3: Hemolysis, the rupture of red blood cells, significantly accelerates the degradation of DHA in plasma. This is primarily due to the release of hemoglobin and heme, which contain ferrous iron (Fe²⁺). The iron from heme can catalytically cleave the endoperoxide bridge of the DHA molecule, leading to its rapid degradation.[2][3] Therefore, it is crucial to minimize hemolysis during blood sample collection and processing. In studies involving malaria patients, where in vivo hemolysis can be prevalent, this is an even more critical consideration.[2]
Q4: What are the recommended procedures for handling and storing plasma samples to minimize DHA degradation?
A4: To ensure the integrity of DHA in plasma samples, the following handling and storage procedures are recommended:
-
Work on Ice: All sample preparation steps should be performed on ice to minimize thermal degradation.[4]
-
Immediate Processing: Plasma should be separated from whole blood as soon as possible after collection.
-
Low-Temperature Storage: For short-term storage (up to 24 hours), refrigeration at 4°C is adequate.[4] For long-term storage, samples should be immediately frozen and kept at -70°C or lower until analysis.[1]
-
Use of Stabilizers: In cases where significant degradation is anticipated, especially with samples from malaria patients, the use of a stabilizing agent like hydrogen peroxide (H₂O₂) can be beneficial. H₂O₂ is thought to oxidize Fe²⁺ to Fe³⁺, thereby protecting the peroxide bridge of DHA from iron-mediated degradation.[2]
Troubleshooting Guide
This guide addresses common issues encountered during the analysis of DHA degradation in human plasma.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or no detectable DHA in plasma samples | 1. Significant Degradation: DHA may have degraded during sample collection, processing, or storage due to elevated temperature, prolonged processing time, or the presence of heme in hemolyzed samples.[1][2] 2. Suboptimal Extraction: Inefficient extraction of DHA from the plasma matrix can lead to low recovery.[5] 3. LC-MS/MS Sensitivity Issues: The analytical method may not be sensitive enough to detect low concentrations of DHA. | 1. Optimize Sample Handling: Strictly adhere to cold chain procedures (work on ice, immediate freezing at -70°C).[1][4] Consider using a stabilizing agent like hydrogen peroxide, particularly for samples from malaria patients.[2] 2. Improve Extraction Method: Evaluate different extraction techniques such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE). Acidification of the plasma prior to extraction can improve the recovery of protein-bound drugs.[2] 3. Enhance Method Sensitivity: Optimize LC-MS/MS parameters, including the mobile phase composition, column type, and mass spectrometer settings (e.g., cone voltage, collision energy).[4] |
| High variability in DHA concentrations between replicate samples | 1. Inconsistent Sample Handling: Variations in the time between sample collection and freezing, or temperature fluctuations during processing. 2. Varying Degrees of Hemolysis: Different levels of hemolysis in individual samples can lead to inconsistent degradation rates.[2] 3. Inaccurate Pipetting: Errors in pipetting small volumes of plasma or standards. | 1. Standardize Protocol: Ensure all samples are processed under identical conditions and for the same duration. 2. Assess Hemolysis: Visually inspect plasma for signs of hemolysis (pink or red color). If possible, quantify the degree of hemolysis. Consider excluding highly hemolyzed samples or using a stabilization method. 3. Calibrate Pipettes: Regularly calibrate and verify the accuracy of all pipettes used in the assay. |
| Poor chromatographic peak shape (e.g., tailing, splitting) | 1. Column Contamination: Buildup of plasma components on the analytical column. 2. Inappropriate Mobile Phase: The pH or composition of the mobile phase may not be optimal for DHA. 3. Column Degradation: The stationary phase of the column may be degraded. | 1. Sample Clean-up: Implement a more rigorous sample clean-up procedure (e.g., SPE) to remove interfering substances.[4] Use a guard column to protect the analytical column. 2. Optimize Mobile Phase: Adjust the pH of the mobile phase. A slightly acidic mobile phase (e.g., pH 3.5 with ammonium acetate) has been shown to be effective.[4] 3. Replace Column: If peak shape issues persist after troubleshooting, the column may need to be replaced. |
| Discrepancy between biological activity and measured DHA concentration | 1. Formation of Active Metabolites: DHA may be converted to other biologically active metabolites that are not being measured by the analytical method. 2. Matrix Effects in Bioassay: Components in the plasma may interfere with the biological assay, leading to inaccurate activity measurements. | 1. Metabolite Profiling: Use advanced analytical techniques (e.g., high-resolution mass spectrometry) to identify and quantify potential active metabolites. 2. Validate Bioassay: Thoroughly validate the biological assay to ensure that plasma components do not interfere with the measurement of DHA activity. |
Quantitative Data Summary
The following tables summarize key quantitative data on the stability of DHA in human plasma and other relevant conditions.
Table 1: Half-life of this compound (DHA) under Different Conditions
| Matrix | pH | Temperature (°C) | Half-life (hours) |
| Human Plasma | 7.4 | 37 | 2.3[1] |
| Phosphate Buffer | 7.4 | 37 | 5.5[1] |
| Human Plasma | 7.4 | 40 | Decreased activity observed[1] |
Table 2: Stability of DHA in Human Plasma at 4°C
| Nominal Concentration (ng/mL) | Mean Measured Concentration (ng/mL) after 24 hours | CV (%) | Accuracy (%) |
| Low QC | 4.83 | 3.44 | 96.6 |
| High QC | 781.34 | 2.19 | 97.67 |
Data adapted from a study validating an LC-MS/MS assay for DHA in human plasma.[4]
Experimental Protocols
Protocol 1: Quantification of DHA in Human Plasma by LC-MS/MS
This protocol provides a general workflow for the quantification of DHA in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Sample Preparation (Solid-Phase Extraction - SPE):
-
Thaw frozen plasma samples on ice.
-
To 100 µL of plasma in a polypropylene tube on ice, add 150 µL of an internal standard solution (e.g., stable isotope-labeled DHA).
-
Condition an SPE plate (e.g., Oasis® HLB 96-well plate) by loading with 750 µL of acetonitrile, followed by 750 µL of methanol, and then 200 µL of water.
-
Load the plasma sample onto the conditioned SPE plate.
-
Wash the wells with an appropriate wash solution to remove interfering substances.
-
Elute DHA and the internal standard with an appropriate elution solvent.
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Chromatographic Separation:
-
Column: A C18 reversed-phase column (e.g., Waters Acquity UPLC™ BEH C18, 50 × 2.1 mm, 1.7 µm) is commonly used.[4]
-
Mobile Phase: An isocratic mobile phase consisting of a mixture of acetonitrile and an acidic buffer (e.g., 10 mM ammonium acetate, pH 3.5) in a 50:50 (v/v) ratio is often employed.[4]
-
Flow Rate: A typical flow rate is 0.3 mL/minute.[4]
-
-
Mass Spectrometric Detection:
-
Ionization Mode: Positive electrospray ionization (ESI+) is generally used.
-
Detection: Multiple Reaction Monitoring (MRM) is used for quantification, monitoring specific precursor-to-product ion transitions for both DHA and the internal standard.
-
-
Protocol 2: Stabilization of DHA in Plasma Samples from Malaria Patients
This protocol describes a method to stabilize DHA in plasma samples, particularly those from malaria patients where hemolysis is a concern.[2]
-
Preparation of Stabilizing Internal Standard Solution:
-
Prepare a solution containing the internal standard (e.g., stable isotope-labeled DHA) in 5% acetonitrile with 1% formic acid and 1% hydrogen peroxide (H₂O₂).
-
-
Sample Treatment:
-
To 50 µL of plasma, add 50 µL of the stabilizing internal standard solution.
-
Vortex the mixture.
-
Proceed with the sample extraction method (e.g., SPE as described in Protocol 1).
-
Visualizations
Caption: Experimental workflow for the analysis of DHA in human plasma.
Caption: Troubleshooting flowchart for low or variable DHA recovery.
References
- 1. Stability of the Antimalarial Drug this compound under Physiologically Relevant Conditions: Implications for Clinical Treatment and Pharmacokinetic and In Vitro Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Determination of artemether and this compound in human plasma with a new hydrogen peroxide stabilization method - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Stability of the antimalarial drug this compound under physiologically relevant conditions: implications for clinical treatment and pharmacokinetic and in vitro assays. — Pandemic Sciences Institute [psi.ox.ac.uk]
- 4. cellbiopharm.com [cellbiopharm.com]
- 5. Estimation of this compound in human plasma using a highly sensitive LTQ Orbitrap mass spectrometer with Xcalibur software - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting inconsistent results in Dihydroartemisinin cytotoxicity assays
Welcome to the technical support center for Dihydroartemisinin (DHA) cytotoxicity assays. This resource is designed to help researchers, scientists, and drug development professionals troubleshoot common issues and answer frequently asked questions related to the use of DHA in in vitro studies.
Troubleshooting Guide: Inconsistent Results
Question: Why am I seeing significant variability in my DHA cytotoxicity assay results between experiments?
Answer:
Inconsistent results in this compound (DHA) cytotoxicity assays can arise from a combination of factors related to the compound itself, the experimental setup, and the biological system being studied. Here are some common causes and solutions to improve reproducibility.
Potential Causes and Solutions
| Potential Cause | Detailed Explanation | Recommended Solution(s) |
| DHA Instability and Degradation | DHA can be unstable in aqueous solutions like cell culture media, leading to a decrease in its effective concentration over the course of an experiment. This degradation can be influenced by temperature, pH, and exposure to light. | - Prepare fresh DHA stock solutions for each experiment. - Minimize the time between adding DHA to the media and treating the cells. - Protect DHA solutions from light and store them appropriately (e.g., at -20°C for short-term storage). - Consider the stability of DHA in your specific culture medium over the incubation period.[1] |
| Solvent Effects | The solvent used to dissolve DHA (commonly DMSO) can have its own cytotoxic effects, especially at higher concentrations. Inconsistent final solvent concentrations across wells can lead to variable results. | - Use a consistent, low final concentration of the solvent (e.g., DMSO < 0.5%) in all wells, including controls. - Always include a vehicle control (cells treated with the solvent alone) to assess solvent toxicity. |
| Cell Density and Growth Phase | The number of cells seeded and their growth phase at the time of treatment can significantly impact their sensitivity to DHA. Inconsistent cell seeding or using cells that are not in the logarithmic growth phase can lead to variability.[2][3] | - Standardize your cell seeding density and ensure even cell distribution in the wells. - Always perform experiments on cells that are in the logarithmic (exponential) growth phase. - Use a consistent time from passage for every experiment.[3] |
| Assay-Specific Interference | The chosen cytotoxicity assay may be susceptible to interference from DHA or its solvent. For example, some compounds can interfere with the enzymatic reduction of tetrazolium salts in assays like MTT. | - If you suspect assay interference, try a different cytotoxicity assay that relies on a different principle (e.g., SRB for protein content or LDH for membrane integrity).[4][5][6][7][8] - Run appropriate assay controls, such as a no-cell control with DHA to check for direct chemical reactions with the assay reagents. |
| Cell Line-Specific Responses | Different cell lines can exhibit varying sensitivity to DHA due to differences in their genetic makeup, proliferation rates, and expression of drug targets or resistance mechanisms.[9][10][11][12][13][14] | - Be aware that IC50 values for DHA can vary significantly between different cell lines.[15][16] - Ensure consistent use of the same cell line at a similar passage number for comparable results.[3] |
| Incubation Time | The duration of cell exposure to DHA will influence the observed cytotoxicity. Inconsistent incubation times will lead to variable results. | - Strictly adhere to a standardized incubation time for all experiments. - Consider performing time-course experiments to determine the optimal treatment duration for your specific cell line and research question. |
| Pipetting and Mixing Errors | Inaccurate pipetting of cells, DHA solutions, or assay reagents can introduce significant well-to-well variability. | - Ensure your pipettes are properly calibrated. - Use careful and consistent pipetting techniques to ensure homogeneity of cell suspensions and reagent solutions. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of this compound-induced cytotoxicity?
A1: this compound (DHA) exerts its cytotoxic effects through multiple mechanisms. A primary mechanism involves the generation of reactive oxygen species (ROS), which leads to oxidative stress, DNA damage, and ultimately apoptosis (programmed cell death). DHA can also induce cell cycle arrest and modulate various signaling pathways involved in cell survival and proliferation.
Q2: Which cytotoxicity assay is best for this compound?
A2: The "best" assay can depend on your specific cell line and experimental goals. Here is a comparison of commonly used assays:
| Assay | Principle | Advantages | Disadvantages |
| MTT/MTS/XTT | Measures metabolic activity via reduction of a tetrazolium salt by mitochondrial dehydrogenases in viable cells.[17] | - Widely used and well-established. - Relatively inexpensive. | - Can be affected by changes in cellular metabolism that are not directly related to viability. - Potential for interference from colored compounds. |
| SRB (Sulforhodamine B) | Measures total protein content, which correlates with cell number. | - Less susceptible to metabolic interference. - Good linearity and sensitivity.[6] - Stains fixed cells, so endpoint is stable. | - Requires a fixation step. - Can be influenced by changes in cell size or protein content per cell. |
| LDH (Lactate Dehydrogenase) | Measures the release of LDH from damaged cells into the culture medium, indicating loss of membrane integrity. | - Directly measures cell death (cytotoxicity) rather than viability. | - Can have higher variability and a lower signal-to-noise ratio compared to other assays.[4][5] - Timing is critical, as LDH can degrade in the medium. |
It is often recommended to confirm results from one assay with another that uses a different principle to ensure the observed effects are not an artifact of the chosen method.[4][5][7][8]
Q3: How should I prepare and store this compound?
A3: DHA is typically dissolved in a non-aqueous solvent like dimethyl sulfoxide (DMSO) to create a concentrated stock solution. This stock solution should be stored at -20°C or -80°C to maintain its stability. For experiments, the stock solution is diluted in cell culture medium to the desired final concentrations. It is crucial to prepare fresh dilutions for each experiment and to minimize the exposure of DHA solutions to light and elevated temperatures.
Q4: Can this compound affect normal cells?
A4: While DHA has shown selective cytotoxicity towards cancer cells in many studies, it can also affect normal cells, particularly at higher concentrations.[18] The selectivity often depends on the higher metabolic rate and iron content of cancer cells, which enhances the ROS-generating activity of DHA. It is always advisable to include a non-cancerous cell line as a control in your experiments to assess the selective toxicity of DHA.
Experimental Protocols
MTT Assay Protocol
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for cell attachment.
-
DHA Treatment: Prepare serial dilutions of DHA in culture medium. Remove the old medium from the wells and add 100 µL of the DHA-containing medium to the respective wells. Include vehicle controls (medium with the same concentration of solvent used for DHA).
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[17]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Mix thoroughly by gentle shaking.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
SRB Assay Protocol
-
Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.
-
Cell Fixation: After incubation with DHA, gently remove the medium and fix the cells by adding 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well. Incubate at 4°C for 1 hour.
-
Washing: Wash the plate five times with slow-running tap water and allow it to air dry.
-
Staining: Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.
-
Washing: Quickly wash the plate four times with 1% (v/v) acetic acid to remove unbound dye and allow it to air dry.
-
Dye Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to dissolve the protein-bound dye.
-
Absorbance Measurement: Read the absorbance at 510 nm using a microplate reader.
LDH Assay Protocol
-
Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol. Include additional wells for positive control (maximum LDH release).
-
Supernatant Collection: After incubation, centrifuge the plate at a low speed (e.g., 250 x g) for 5 minutes. Carefully transfer a portion of the supernatant (e.g., 50 µL) to a new 96-well plate.
-
Positive Control: To the positive control wells, add 10 µL of lysis buffer (e.g., 10X Triton X-100) and incubate for 15 minutes before centrifugation and supernatant collection.
-
LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions. Add the reaction mixture to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.
-
Stop Reaction: Add the stop solution provided with the kit to each well.
-
Absorbance Measurement: Read the absorbance at the recommended wavelength (e.g., 490 nm) using a microplate reader.
Visualizations
Caption: General workflow for a this compound cytotoxicity assay.
Caption: Key signaling pathways in DHA-induced cytotoxicity.
References
- 1. Frontiers | 2-Hydroxy-Docosahexaenoic Acid Is Converted Into Heneicosapentaenoic Acid via α-Oxidation: Implications for Alzheimer’s Disease Therapy [frontiersin.org]
- 2. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 3. promegaconnections.com [promegaconnections.com]
- 4. JRC Publications Repository [publications.jrc.ec.europa.eu]
- 5. Comparison of four different colorimetric and fluorometric cytotoxicity assays in a zebrafish liver cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparison of the sulforhodamine B protein and tetrazolium (MTT) assays for in vitro chemosensitivity testing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Comparison of the LDH and MTT assays for quantifying cell death: validity for neuronal apoptosis? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. In vitro cytotoxicity assays: comparison of LDH, neutral red, MTT and protein assay in hepatoma cell lines following exposure to cadmium chloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Selective cancer cell cytotoxicity from exposure to this compound and holotransferrin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound-driven selective anti-lung cancer proliferation by binding to EGFR and inhibition of NRAS signaling pathway-induced DNA damage - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Selective toxicity of this compound and holotransferrin toward human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound is cytotoxic to papillomavirus-expressing epithelial cells in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. This compound induces apoptosis and sensitizes human ovarian cancer cells to carboplatin therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. The Potential of DHA as Cancer Therapy Strategies: A Narrative Review of In Vitro Cytotoxicity Trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. The Potential of DHA as Cancer Therapy Strategies: A Narrative Review of In Vitro Cytotoxicity Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
Technical Support Center: Dihydroartemisinin (DHA) Off-Target Effects in Preclinical Cancer Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers investigating the off-target effects of Dihydroartemisinin (DHA) in preclinical cancer models.
Frequently Asked Questions (FAQs)
Q1: What are the known off-target effects of this compound (DHA) in cancer cells beyond its established antimalarial activity?
A1: DHA exhibits a range of anti-cancer activities through various off-target effects. These include the induction of ferroptosis, a form of iron-dependent cell death, and apoptosis.[1][2][3] It also causes cell cycle arrest at different phases, depending on the cancer cell type.[1][4] Furthermore, DHA has been shown to inhibit angiogenesis, the formation of new blood vessels, which is crucial for tumor growth and metastasis.[5][6][7] It can also modulate the tumor microenvironment by affecting immune cells.[8][9]
Q2: Which signaling pathways are commonly affected by DHA in preclinical cancer models?
A2: DHA has been reported to modulate several key signaling pathways involved in cancer progression. These include:
-
Angiogenesis-related pathways: DHA can inhibit the HIF-1α/VEGF and PI3K/Akt/mTOR pathways, which are critical for tumor angiogenesis.[6][7] It also reduces the expression of VEGF receptors, Flt-1 and KDR/flk-1.[5] Additionally, the TGF-β1/ALK5/SMAD2 signaling pathway, involved in endothelial cell migration, is inhibited by DHA.[10]
-
Cell survival and proliferation pathways: DHA has been shown to suppress the Wnt/β-catenin pathway in osteosarcoma cells.[11] It can also inhibit the AKT/GSK3β/cyclinD1 pathway in lung cancer cells.[12]
-
Stress response pathways: DHA can induce the unfolded protein response (UPR), leading to the upregulation of CHAC1 and subsequent ferroptosis in liver cancer cells.[3][13] It also activates the ATF4-CHOP signaling pathway, contributing to ferroptosis in T-cell acute lymphoblastic leukemia.[2]
Q3: What is the typical range of IC50 values for DHA in different cancer cell lines?
A3: The half-maximal inhibitory concentration (IC50) of DHA varies significantly depending on the cancer cell line and the duration of treatment. For instance, after a 24-hour treatment, the IC50 for early-stage colorectal cancer cell lines SW1116 and SW480 were approximately 63.79 µM and 65.19 µM, respectively.[14] In contrast, late-stage colorectal cancer cell lines such as SW620, DLD-1, HCT116, and COLO205 showed much lower IC50 values, ranging from 15.08 µM to 38.46 µM.[14] In human leukemia (HL-60) cells, the IC50 value for DHA was reported to be 2 µM after 48 hours.[15] For ovarian cancer cell lines IGROV-1 and Hey, the mean IC50 value was approximately 40 µM after 72 hours of treatment.[16]
Troubleshooting Guides
Problem 1: Inconsistent IC50 values for DHA in cell viability assays.
Possible Causes and Solutions:
-
Cell Line Variability: Different cancer cell lines exhibit varying sensitivities to DHA.[14][17]
-
Recommendation: Always use the same cell line at a consistent passage number for a set of experiments. If comparing between cell lines, be aware of their inherent differences in response.
-
-
Treatment Duration: The cytotoxic effect of DHA is time-dependent.[18]
-
DHA Solubility and Stability: DHA has limited solubility in aqueous solutions and can degrade.
-
Recommendation: Prepare fresh stock solutions of DHA in a suitable solvent like DMSO for each experiment.[19] Ensure the final DMSO concentration in the culture medium is low (typically <0.1%) and consistent across all wells, including controls.
-
-
Assay Method: The choice of viability assay can influence results.
Problem 2: Difficulty in detecting DHA-induced apoptosis.
Possible Causes and Solutions:
-
Suboptimal DHA Concentration: The concentration of DHA may be too low to induce a detectable level of apoptosis.
-
Recommendation: Perform a dose-response experiment to determine the optimal concentration for inducing apoptosis in your specific cell line. This is often at or above the IC50 value.[18]
-
-
Incorrect Timing of Analysis: Apoptosis is a dynamic process. Analysis at a single, arbitrary time point might miss the peak of apoptosis.
-
Recommendation: Conduct a time-course experiment (e.g., 12, 24, 48 hours) to identify the optimal time point for detecting apoptosis after DHA treatment.[5]
-
-
Insensitive Detection Method: The chosen method may not be sensitive enough to detect the level of apoptosis.
Problem 3: Failure to observe inhibition of angiogenesis in vitro.
Possible Causes and Solutions:
-
Inappropriate Cell Type: The primary cells used for angiogenesis assays are crucial.
-
Recommendation: Human Umbilical Vein Endothelial Cells (HUVECs) are a standard model for in vitro angiogenesis assays.[5]
-
-
Suboptimal Assay Conditions: The conditions for tube formation or cell migration assays may not be optimal.
-
Recommendation: Ensure the use of a suitable matrix (e.g., Matrigel) for tube formation assays. For migration assays (e.g., wound healing or Transwell), optimize cell density and incubation time.
-
-
Indirect Effect of DHA: DHA may inhibit angiogenesis by acting on the cancer cells to reduce the secretion of pro-angiogenic factors.
Quantitative Data Summary
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | Treatment Duration | IC50 (µM) |
| SW1116 | Early-stage Colorectal Cancer | 24 hours | 63.79 ± 9.57[14] |
| SW480 | Early-stage Colorectal Cancer | 24 hours | 65.19 ± 5.89[14] |
| SW620 | Late-stage Colorectal Cancer | 24 hours | 15.08 ± 1.70[14] |
| DLD-1 | Late-stage Colorectal Cancer | 24 hours | 38.46 ± 4.15[14] |
| HCT116 | Late-stage Colorectal Cancer | 24 hours | 25.33 ± 2.89[14] |
| COLO205 | Late-stage Colorectal Cancer | 24 hours | 22.17 ± 3.12[14] |
| HL-60 | Leukemia | 48 hours | 2[15] |
| IGROV-1 | Ovarian Cancer | 72 hours | ~40[16] |
| Hey | Ovarian Cancer | 72 hours | ~40[16] |
| A2780 | Ovarian Cancer | Not Specified | 0.86[22] |
| OVCAR3 | Ovarian Cancer | Not Specified | 0.83[22] |
Detailed Experimental Protocols
Cell Viability (MTT) Assay
This protocol is adapted from methodologies described for assessing DHA's effect on cancer cell viability.[18][20][21]
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 2 x 10^6 cells per well and culture overnight.[18]
-
DHA Treatment: Treat the cells with various concentrations of DHA for the desired duration (e.g., 24 or 48 hours).[18]
-
MTT Addition: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 4 hours at 37°C.[18][20]
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 490 nm using a microplate reader.[20]
-
Data Analysis: Calculate cell viability as a percentage of the control (untreated) cells.
Western Blot Analysis for Apoptosis Markers
This protocol is based on descriptions of detecting protein expression changes induced by DHA.[18][21][23]
-
Cell Lysis: Treat cells with DHA at the desired concentrations and duration. Collect and lyse the cells in RIPA buffer.[21]
-
Protein Quantification: Determine the total protein concentration of the lysates using a BCA or Bradford protein assay.
-
SDS-PAGE: Separate equal amounts of protein on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.[21]
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against apoptotic markers (e.g., cleaved caspase-3, cleaved PARP, Bax, Bcl-2) overnight at 4°C.[12][18]
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.[21]
Visualizations
Caption: Key signaling pathways modulated by this compound in cancer cells.
Caption: Workflow for investigating DHA-induced apoptosis in cancer cells.
References
- 1. This compound (DHA) induces ferroptosis and causes cell cycle arrest in head and neck carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound induces ferroptosis in T cell acute lymphoblastic leukemia cells by downregulating SLC7A11 and activating the ATF4‑CHOP signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound triggers ferroptosis in primary liver cancer cells by promoting and unfolded protein response‑induced upregulation of CHAC1 expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Antimalarial this compound also inhibits angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. This compound inhibits melanoma migration and metastasis by affecting angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | Inhibitory Effect of this compound on the Proliferation and Migration of Melanoma Cells and Experimental Lung Metastasis From Melanoma in Mice [frontiersin.org]
- 9. researchgate.net [researchgate.net]
- 10. This compound inhibits endothelial cell migration via the TGF-β1/ALK5/SMAD2 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound inhibits tumor growth of human osteosarcoma cells by suppressing Wnt/β-catenin signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound inhibits cell proliferation via AKT/GSK3β/cyclinD1 pathway and induces apoptosis in A549 lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. spandidos-publications.com [spandidos-publications.com]
- 14. researchgate.net [researchgate.net]
- 15. Synthesis of a series of novel this compound monomers and dimers containing chalcone as a linker and their anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Docosahexaenoic acid (DHA), an omega-3 fatty acid, inhibits tumor growth and metastatic potential of ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 17. The Real Cytotoxic Effect of Artemisinins on Colon Cancer Cells in a Physiological Cell Culture Setting. How Composition of the Culture Medium Biases Experimental Findings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. This compound inhibits colon cancer cell viability by inducing apoptosis through up-regulation of PPARγ expression - PMC [pmc.ncbi.nlm.nih.gov]
- 19. avmajournals.avma.org [avmajournals.avma.org]
- 20. Anti-proliferation and apoptosis-inducing effects of this compound on SH-SY5Y cells and metabolomic analysis - Xu - Translational Pediatrics [tp.amegroups.org]
- 21. This compound induces apoptosis and sensitizes human ovarian cancer cells to carboplatin therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 22. mdpi.com [mdpi.com]
- 23. This compound regulates immune cell heterogeneity by triggering a cascade reaction of CDK and MAPK phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
Minimizing Dihydroartemisinin-induced experimental variability
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize experimental variability when working with Dihydroartemisinin (DHA).
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during experiments with DHA, providing explanations and actionable solutions.
Q1: My DHA solution appears cloudy or precipitates upon dilution in aqueous media. How can I resolve this?
A1: This is a common issue due to the poor aqueous solubility of DHA.[1] DHA is readily soluble in organic solvents like DMSO and ethanol but will precipitate when diluted into aqueous solutions such as PBS or cell culture media.[1][2]
-
Troubleshooting Steps:
-
Use a Co-solvent System: Prepare a high-concentration stock solution in 100% DMSO or ethanol. For your final working solution, dilute the stock in a mixture of the organic solvent and your aqueous medium. It is critical to keep the final concentration of the organic solvent low (typically ≤ 0.5% for DMSO) to avoid solvent-induced cytotoxicity.[3]
-
In vivo Formulation: For animal studies, a common formulation involves dissolving DHA in a small amount of an organic solvent and then suspending it in a vehicle like corn oil or a solution containing surfactants such as Tween 80.[1][4] A preparation of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline has also been described.[5]
-
Sonication: After dilution, brief sonication can help to dissolve any minor precipitates and ensure a homogenous suspension.[2][5]
-
Q2: I am observing inconsistent results between experiments, even with the same DHA concentration. What could be the cause?
A2: Inconsistent results with DHA often stem from its chemical instability.[6] The endoperoxide bridge in its structure, which is crucial for its activity, is susceptible to degradation under various conditions.[6]
-
Troubleshooting Steps:
-
Freshly Prepare Working Solutions: Always prepare your final working dilutions of DHA immediately before use. Avoid storing diluted aqueous solutions, as DHA's activity can significantly decrease. In plasma, its activity is reduced by half after just 3 hours at 37°C and is almost completely gone after 24 hours.[6][7]
-
Control Storage of Stock Solutions: Store your high-concentration stock solutions in an appropriate solvent (like DMSO or ethanol) at -20°C or -80°C in small, single-use aliquots to prevent repeated freeze-thaw cycles.[2] When stored at -80°C in a suitable solvent, a stock solution can be stable for up to 2 years.[2]
-
pH of Media: DHA is more stable at a slightly acidic to neutral pH and its degradation increases at pH values above 7.0.[6][7] Ensure the pH of your culture media is consistent between experiments. The half-life of DHA at 37°C is approximately 5.5 hours at pH 7.4.[7][8]
-
Temperature and Light Exposure: Protect DHA solutions from high temperatures and prolonged exposure to light, as these can accelerate degradation.[9] When breaking tablets for dose adjustments, store the halves in the dark.[9]
-
Q3: My in vivo experiments show variable tumor growth inhibition at the same DHA dosage. What factors could be contributing to this?
A3: In addition to the stability issues mentioned above, variability in in vivo experiments can be influenced by the administration protocol and the formulation of DHA.
-
Troubleshooting Steps:
-
Consistent Formulation and Administration: Ensure the vehicle used to dissolve or suspend the DHA is prepared consistently for each experiment. The method of administration (e.g., oral gavage, intraperitoneal injection) should also be uniform across all animals and studies.[4][10][11]
-
Dosage and Animal Models: Different tumor models and mouse strains may respond differently to DHA. Ensure that the dosage is appropriate for the specific model being used. Published studies have used a range of doses, for example, 25-50 mg/kg/day via oral gavage in melanoma mouse models.[11]
-
Timing of Administration: Administer DHA at the same time each day to account for any circadian variations in drug metabolism.
-
Q4: I am not observing the expected level of apoptosis in my cell culture experiments. What could be wrong?
A4: The induction of apoptosis by DHA is a complex process that can be cell-type dependent and is influenced by the experimental conditions.
-
Troubleshooting Steps:
-
Dose and Time Dependence: The apoptotic effect of DHA is both dose- and time-dependent.[12] You may need to perform a dose-response and time-course experiment to determine the optimal concentration and incubation period for your specific cell line. For example, in some cell lines, significant apoptosis is observed after 48 hours of treatment.[12][13]
-
Mechanism of Action: DHA can induce apoptosis through the intrinsic (mitochondrial) pathway, involving the release of cytochrome c and activation of caspase-9 and caspase-3.[14][15] Confirm that your assay is capable of detecting these markers.
-
Cell Culture Conditions: Ensure that your cell culture conditions are optimal and consistent. Factors such as cell density and passage number can influence cellular responses to drug treatment.
-
Quantitative Data Summary
The following tables summarize key quantitative data for DHA to aid in experimental design and execution.
Table 1: Solubility of this compound
| Solvent | Solubility | Notes |
| DMSO | ~52.5 mg/mL (184.63 mM)[5] | Sonication is recommended to aid dissolution.[5] |
| Ethanol | ~9-10 mg/mL (31.65-35.17 mM)[2][5] | Sonication is recommended.[2][5] |
| PBS (pH 7.2) | Sparingly soluble (<1 mg/mL)[5] | A 1:1 solution of DMF:PBS (pH 7.2) can achieve a solubility of approximately 0.5 mg/ml for the related compound artemisinin.[16] |
Table 2: Stability of this compound
| Condition | Half-life (t½) | Notes |
| In Plasma (37°C) | 2.3 hours[7] | Activity is almost completely abolished after 24 hours.[6][7] |
| In Buffer (pH 7.4, 37°C) | 5.5 hours[7][8] | Degradation increases at pH values above 7.0.[6] |
| In Buffer (pH 7.2, 37°C) | 8.1 hours[6] | DHA is more stable at a slightly acidic pH.[6] |
| Stock in Solvent (-80°C) | Up to 2 years[2] | Aliquot to avoid freeze-thaw cycles.[2] |
| Stock in Solvent (-20°C) | Up to 1 year[2] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
-
Stock Solution Preparation (e.g., 40 mM in DMSO):
-
Accurately weigh the required amount of DHA powder.
-
In a sterile microcentrifuge tube, add the appropriate volume of high-purity, anhydrous DMSO to achieve a 40 mM concentration.
-
Vortex thoroughly until the DHA is completely dissolved. Gentle warming in a 37°C water bath may assist dissolution.[3]
-
Aliquot the stock solution into smaller, single-use volumes in sterile tubes.
-
Store the aliquots at -80°C for long-term storage (up to 2 years) or -20°C for shorter-term storage (up to 1 year).[2]
-
-
Working Solution Preparation (for in vitro assays):
-
Thaw a single aliquot of the DHA stock solution at room temperature.
-
Perform serial dilutions of the stock solution in complete cell culture medium to achieve the desired final concentrations for your experiment.
-
Crucially, ensure the final concentration of DMSO in the culture medium is kept low (typically ≤ 0.5%) to prevent solvent-induced toxicity. [3]
-
Prepare a vehicle control with the same final concentration of DMSO as the highest DHA concentration used.
-
Use the working solutions immediately after preparation.
-
Protocol 2: In Vitro Cell Viability (MTT) Assay
This protocol is adapted for assessing the effect of DHA on cell viability.[12][17][18]
-
Cell Seeding:
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 4x10⁶ cells/ml, though this can vary significantly by cell line).[17]
-
Incubate the plate overnight at 37°C in a 5% CO₂ incubator to allow cells to attach.
-
-
DHA Treatment:
-
Prepare fresh working solutions of DHA at various concentrations (e.g., 1, 3, 10, 30, 100 µM) in complete cell culture medium.[17]
-
Remove the old medium from the wells and replace it with the medium containing the different concentrations of DHA or the vehicle control.
-
Incubate the plate for the desired time period (e.g., 12, 24, or 48 hours).[17]
-
-
MTT Addition and Incubation:
-
Formazan Solubilization and Absorbance Reading:
-
Carefully remove the supernatant from each well.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.[17]
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Measure the absorbance of each well at a wavelength of 490 nm or 590 nm using a microplate reader.[17][18]
-
Protocol 3: In Vivo Administration in a Mouse Xenograft Model
This protocol provides a general guideline for the administration of DHA in a mouse model.[4][11][19]
-
Animal Model:
-
DHA Formulation for Administration:
-
Administration:
-
Administer the DHA suspension to the mice daily via the chosen route (e.g., oral gavage).[11]
-
Treat a control group with the vehicle only.
-
Monitor tumor size and the body weight of the mice regularly (e.g., every other day).[19]
-
Continue treatment for the planned duration of the study (e.g., 28 days).[11]
-
-
Endpoint Analysis:
-
At the end of the study, sacrifice the mice and harvest the tumors and other organs for further analysis (e.g., histological evaluation, western blotting).[19]
-
Visualizations
This compound Experimental Workflow
Caption: Workflow for preparing and using DHA in experiments.
This compound-Modulated Signaling Pathways
Caption: Key signaling pathways modulated by this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. Effects of this compound against Cystic Echinococcosis In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound | Antimalarial Drugs | TargetMol [targetmol.com]
- 6. Stability of the antimalarial drug this compound under physiologically relevant conditions: implications for clinical treatment and pharmacokinetic and in vitro assays. — Nuffield Department of Medicine [ndm.ox.ac.uk]
- 7. Stability of the Antimalarial Drug this compound under Physiologically Relevant Conditions: Implications for Clinical Treatment and Pharmacokinetic and In Vitro Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journals.asm.org [journals.asm.org]
- 9. Stability of this compound–Piperaquine Tablet Halves During Prolonged Storage Under Tropical Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound regulates immune cell heterogeneity by triggering a cascade reaction of CDK and MAPK phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Inhibitory Effect of this compound on the Proliferation and Migration of Melanoma Cells and Experimental Lung Metastasis From Melanoma in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound inhibits colon cancer cell viability by inducing apoptosis through up-regulation of PPARγ expression - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. This compound induces apoptosis by a Bak-dependent intrinsic pathway [pubmed.ncbi.nlm.nih.gov]
- 15. This compound induces apoptosis and sensitizes human ovarian cancer cells to carboplatin therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 16. cdn.caymanchem.com [cdn.caymanchem.com]
- 17. MTT assay [bio-protocol.org]
- 18. researchhub.com [researchhub.com]
- 19. In vivo and in vitro evaluation of this compound prodrug nanocomplexes as a nano-drug delivery system: characterization, pharmacokinetics and pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Dihydroartemisinin vs. Artesunate: A Comparative Analysis of Anticancer Efficacy
A detailed guide for researchers and drug development professionals on the differential anticancer activities of two prominent artemisinin derivatives.
This guide provides a comprehensive comparison of the anticancer efficacy of dihydroartemisinin (DHA) and artesunate (ART), two semi-synthetic derivatives of the natural product artemisinin. Both compounds have garnered significant attention for their potential as cancer therapeutics, exhibiting cytotoxic effects across a wide range of cancer cell lines. This document summarizes key quantitative data, details common experimental protocols for their evaluation, and visualizes the primary signaling pathways implicated in their anticancer mechanisms.
Data Presentation: Quantitative Efficacy
The anticancer potency of DHA and ART is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit the growth of 50% of a cancer cell population. This compound is the primary active metabolite of artemisinin and its derivatives, including artesunate, and several studies suggest it exhibits greater potency.[1][2]
Table 1: Comparison of IC50 Values (μM) for this compound (DHA) and Artesunate (ART) in Various Cancer Cell Lines
| Cancer Type | Cell Line | This compound (DHA) | Artesunate (ART) | Incubation Time (h) | Reference |
| Breast Cancer | MCF-7 | 129.1 | 83.28 | 24 | [3] |
| Breast Cancer | MDA-MB-231 | 62.95 | - | 24 | [3] |
| Breast Cancer | 4T1 | - | 52.41 | 24 | [3] |
| Lung Cancer | A549 | - | - | - | [4][5] |
| Lung Cancer | H1299 | - | - | - | [4] |
| Lung Cancer | NCI-H1975 | 7.08 | - | 48 | [3] |
| Lung Cancer | PC9 | 19.68 | - | 48 | [3] |
| Liver Cancer | HepG2 | 40.2 | - | 24 | [3] |
| Liver Cancer | Hep3B | 29.4 | - | 24 | [3] |
| Liver Cancer | Huh7 | 32.1 | - | 24 | [3] |
| Liver Cancer | PLC/PRF/5 | 22.4 | - | 24 | [3] |
| Ovarian Cancer | SKOV3 | Dose-dependent inhibition | Dose-dependent inhibition | 24 | [6] |
| Ovarian Cancer | Primary EOC cells | Dose-dependent inhibition | Dose-dependent inhibition | 24 | [6] |
Note: A direct comparison of IC50 values should be interpreted with caution due to variations in experimental conditions across different studies.
Experimental Protocols
The evaluation of the anticancer efficacy of DHA and ART involves a variety of standard in vitro assays. Below are detailed methodologies for key experiments frequently cited in the literature.
Cell Viability and Cytotoxicity Assay (MTT Assay)
Objective: To determine the concentration-dependent cytotoxic effect of DHA and ART on cancer cells and calculate the IC50 value.
Methodology:
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight in a humidified incubator (37°C, 5% CO₂).
-
Drug Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of DHA or ART. A control group receives medium with the vehicle (e.g., DMSO) only.
-
Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution is added to each well and incubated for an additional 4 hours.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Cell viability is expressed as a percentage of the control. The IC50 value is calculated by plotting cell viability against drug concentration and fitting the data to a dose-response curve.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
Objective: To quantify the induction of apoptosis (programmed cell death) by DHA and ART.
Methodology:
-
Cell Treatment: Cells are treated with DHA or ART at their respective IC50 concentrations for a defined period (e.g., 24 or 48 hours).
-
Cell Harvesting: Both adherent and floating cells are collected, washed with cold phosphate-buffered saline (PBS).
-
Staining: Cells are resuspended in binding buffer and stained with Annexin V-FITC and propidium iodide (PI) according to the manufacturer's protocol, typically for 15 minutes in the dark at room temperature.
-
Flow Cytometry: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
-
Data Analysis: The percentage of apoptotic cells in the treated samples is compared to the untreated control.
Cell Cycle Analysis (Propidium Iodide Staining)
Objective: To determine the effect of DHA and ART on cell cycle progression.
Methodology:
-
Cell Treatment and Harvesting: Cells are treated with the compounds as described for the apoptosis assay and then harvested.
-
Fixation: Cells are fixed in ice-cold 70% ethanol and stored at -20°C overnight.
-
Staining: The fixed cells are washed with PBS and then incubated with a solution containing PI and RNase A for 30 minutes at 37°C.
-
Flow Cytometry: The DNA content of the cells is measured by flow cytometry.
-
Data Analysis: The percentage of cells in different phases of the cell cycle (G0/G1, S, and G2/M) is determined and compared between treated and control groups. Both DHA and ART have been shown to induce cell cycle arrest, often at the G1 or G2/M phase.[6][7][8]
Signaling Pathways and Mechanisms of Action
DHA and ART exert their anticancer effects through multiple mechanisms, primarily centered around the induction of oxidative stress, apoptosis, ferroptosis, and inhibition of cell proliferation and angiogenesis.[9][10][11][12] The endoperoxide bridge in their structure is crucial for their activity, which is activated in the presence of ferrous ions, leading to the generation of reactive oxygen species (ROS).[13]
Induction of Apoptosis
Both compounds can induce apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. ROS generation plays a key role in triggering the mitochondrial pathway.[14][15]
Caption: Apoptosis induction by DHA and ART.
Cell Cycle Arrest
DHA and ART can arrest the cell cycle at various phases, thereby inhibiting cancer cell proliferation. This is often mediated by the modulation of key cell cycle regulatory proteins.[6][8]
Caption: Cell cycle arrest mechanism.
Experimental Workflow
A typical workflow for comparing the anticancer efficacy of DHA and ART is outlined below.
Caption: Experimental workflow diagram.
References
- 1. hub.tmu.edu.tw [hub.tmu.edu.tw]
- 2. Antitumor Activity of Artemisinin and Its Derivatives: From a Well-Known Antimalarial Agent to a Potential Anticancer Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Artemisinin and Its Derivatives as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Antimalarial and anticancer properties of artesunate and other artemisinins: current development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. spandidos-publications.com [spandidos-publications.com]
- 8. The anti-malarial drug artesunate causes cell cycle arrest and apoptosis of triple-negative MDA-MB-468 and HER2-enriched SK-BR-3 breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | Anti-tumor mechanism of artesunate [frontiersin.org]
- 10. This compound as a Sensitizing Agent in Cancer Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. This compound: A Potential Natural Anticancer Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 13. drpress.org [drpress.org]
- 14. Malaria Drug Artesunate Activates Lysosomal Cell Death in Cancer Cells - German Cancer Research Center [dkfz.de]
- 15. This compound induces apoptosis and sensitizes human ovarian cancer cells to carboplatin therapy - PMC [pmc.ncbi.nlm.nih.gov]
Dihydroartemisinin vs. Artemether: A Comparative Analysis for Malaria Treatment
A deep dive into the efficacy, pharmacokinetics, and molecular mechanisms of two pivotal artemisinin derivatives in the fight against malaria.
In the landscape of antimalarial therapeutics, dihydroartemisinin (DHA) and artemether stand out as critical derivatives of artemisinin, the Nobel Prize-winning discovery that has saved millions of lives. Both are potent blood schizonticides, rapidly clearing Plasmodium parasites from the bloodstream. While artemether is a methyl ether derivative of DHA and acts as a prodrug to it, their distinct pharmacokinetic profiles and formulations in artemisinin-based combination therapies (ACTs) warrant a detailed comparative analysis for researchers and drug development professionals. This guide provides an objective comparison of their performance, supported by experimental data, detailed methodologies, and mechanistic diagrams.
Efficacy and Clinical Performance
The clinical efficacy of this compound and artemether is most prominently evaluated through their use in the leading ACTs: this compound-piperaquine (DP) and artemether-lumefantrine (AL). Numerous studies have demonstrated the high efficacy of both combinations in treating uncomplicated Plasmodium falciparum malaria.
A literature review of studies published between 2019 and 2024 revealed robust efficacy for both AL (96–98.6%) and DP (98.8–100%), surpassing the World Health Organization's 95% efficacy benchmark. Notably, DP demonstrated superior results in most of these studies. For instance, a study in Somalia reported a parasitological success rate of 98.6% for artemether-lumefantrine, while this compound-piperaquine achieved 100%. Another study in Cameroon also reported a 100% cure rate for this compound-piperaquine.
Preclinical studies directly comparing the intrinsic activity of the compounds have shown this compound to be the most potent. One study using a Plasmodium berghei-rodent model found that DHA was the most effective drug both in vitro and in vivo compared to artemisinin and artesunate. The in vitro IC50 values were 1.9 x 10⁻⁸ M for artemisinin, 1.1 x 10⁻⁸ M for artesunate, and 0.3 x 10⁻⁸ M for this compound. In vivo, DHA achieved a 47% cure rate at a 10 mg/kg bodyweight dosage, while the other derivatives had a 100% recrudescence rate at the same dosage.
Table 1: Comparative Efficacy of this compound-Piperaquine and Artemether-Lumefantrine
| Parameter | This compound-Piperaquine (DP) | Artemether-Lumefantrine (AL) | Reference |
| PCR-Corrected Efficacy (Day 28) | 98.9% - 100% | 87.2% - 94.4% | |
| PCR-Corrected Efficacy (Day 42) | 92.1% - 97.5% | Not typically measured to 42 days | |
| Uncorrected Efficacy (Day 28) | 95.8% - 97.9% | 41.2% - 71.2% | |
| Recurrent Parasitemia (Day 28) | 3.8% | 32.0% | |
| Recurrent Parasitemia (Day 42) | 26.0% | 47.0% | |
| Gametocyte Carriage Duration | 5.1 days | 4.5 days |
Pharmacokinetic Profiles
The pharmacokinetic properties of this compound and artemether are crucial to their clinical application. Artemether is rapidly metabolized to its active form, this compound, primarily by the hepatic enzymes CYP3A4 and CYP3A5. DHA is then converted to inactive metabolites via glucuronidation by UGT1A9 and UGT2B7. Both artemether and its active metabolite have short elimination half-lives of about 2 hours.
The bioavailability of these compounds can be influenced by various factors. For instance, the absorption of artemether is improved 2- to 3-fold when taken with food. Preclinical studies in rats have shown that the bioavailability of artemether after intramuscular injection is relatively low (54%), likely due to slow absorption from the oil-based formulation. In contrast, this compound showed a higher bioavailability of 85% after intramuscular administration in the same study.
Table 2: Comparative Pharmacokinetics of this compound and Artemether
| Parameter | This compound (DHA) | Artemether | Reference |
| Metabolism | Primarily via glucuronidation (UGT1A9, UGT2B7) | Rapidly demethylated to DHA (CYP3A4, CYP3A5) | |
| Active Form | This compound | This compound | |
| Elimination Half-life | ~2 hours | ~2 hours | |
| Bioavailability (IM, rats) | 85% | 54% | |
| Protein Binding | 47% - 76% | 95.4% | |
| Time to Peak Concentration (Oral) | 1.69 ± 0.59 hr | 1.56 ± 0.68 hr |
Safety and Tolerability
Both this compound-piperaquine and artemether-lumefantrine are generally well-tolerated. Most adverse events are of mild or moderate severity and are consistent with the symptoms of malaria itself. A systematic review and meta-analysis of randomized control trials in African children found that both drugs are well tolerated. However, it was noted that early vomiting, diarrhea, and cough were significantly more frequent in patients treated with DHA-PQ compared to AL.
Mechanism of Action
The antimalarial activity of both this compound and artemether is dependent on their endoperoxide bridge. The currently accepted mechanism involves the activation of this bridge by heme, a byproduct of hemoglobin degradation in the parasite's food vacuole. This interaction generates highly reactive free radicals that damage parasite proteins and other macromolecules, leading to parasite death.
dot
Beyond direct parasiticidal effects, artemisinins may also modulate the host's immune response. Studies suggest that they can interfere with signaling pathways such as NF-κB, Nrf2, Jak/STAT, and mTOR, leading to a downregulation of pro-inflammatory genes and an upregulation of anti-inflammatory and antioxidant genes.
dot
Experimental Protocols
In Vivo Antimalarial Efficacy (4-Day Suppressive Test)
This standard test evaluates the ability of a compound to suppress parasitemia in a murine malaria model.
-
Animal Model: Swiss albino mice are infected intravenously with Plasmodium berghei-infected erythrocytes.
-
Drug Administration: The test compounds (this compound or Artemether) are administered orally or subcutaneously once daily for four consecutive days, starting on the day of infection.
-
Parasitemia Monitoring: Thin blood smears are prepared from the tail blood of each mouse on day 4 post-infection. The smears are stained with Giemsa and the percentage of parasitized red blood cells is determined by microscopy.
-
Efficacy Calculation: The average parasitemia in the treated groups is compared to that of an untreated control group to calculate the percentage of parasite suppression.
Clinical Trial Protocol for Uncomplicated Malaria
The following is a generalized protocol based on numerous clinical trials comparing DP and AL.
-
Study Design: A randomized, open-label, multicenter clinical trial.
-
Patient Population: Children and adults with microscopically confirmed, uncomplicated P. falciparum malaria.
-
Randomization and Treatment: Patients are randomly assigned to receive either a standard 3-day course of this compound-Piperaquine or Artemether-Lumefantrine. Drug administration is supervised.
-
Follow-up: Patients are followed up for 28 or 42 days. Clinical and parasitological assessments are performed on days 0, 1, 2, 3, 7, 14, 21, 28, and 42.
-
Primary Endpoint: The primary outcome is the PCR-corrected adequate clinical and parasitological response (ACPR) at day 28 or 42.
-
Secondary Endpoints: Secondary outcomes include parasite and fever clearance times, and the incidence of adverse events.
-
Laboratory Procedures: Blood smears are examined for parasite density. Molecular genotyping is used to distinguish between recrudescence and new infections.
dot
Conclusion
Both this compound and Artemether are highly effective antimalarial agents that form the backbone of modern ACTs. This compound exhibits greater intrinsic potency in preclinical models. In clinical practice, when formulated as DP, it often shows a slight superiority in efficacy and a longer post-treatment prophylactic effect compared to AL. However, AL remains a highly effective and widely used treatment. The choice between these two leading artemisinin derivatives in combination therapies may depend on local resistance patterns, patient populations, and program-specific considerations. Further research into their immunomodulatory effects and the development of resistance will be crucial for optimizing their use and prolonging their lifespan as effective antimalarial drugs.
Comparative Guide to Validating Dihydroartemisinin-Induced Apoptosis via Caspase Activation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of experimental methods used to validate apoptosis induced by Dihydroartemisinin (DHA), a potent anti-cancer agent. We focus on the critical role of caspase activation as a definitive marker of programmed cell death and compare DHA's efficacy with the conventional chemotherapeutic drug, Cisplatin.
Introduction to this compound (DHA) and Apoptosis
This compound (DHA), a semi-synthetic derivative of artemisinin, has demonstrated significant anti-neoplastic properties across various cancer cell lines.[1][2][3] One of its primary mechanisms of action is the induction of apoptosis, or programmed cell death. A key hallmark of apoptosis is the activation of a cascade of cysteine-aspartic proteases known as caspases. Effector caspases, particularly caspase-3 and caspase-7, are responsible for the cleavage of cellular substrates, leading to the characteristic morphological and biochemical changes of apoptosis.[4][5] Validating this caspase activation is therefore crucial for confirming the apoptotic pathway initiated by DHA.
Comparative Efficacy: DHA vs. Cisplatin
To contextualize the apoptotic potential of DHA, we compare its effects with Cisplatin, a widely used chemotherapy agent also known to induce apoptosis. The following table summarizes representative data on their ability to induce caspase activity and apoptosis in cancer cells.
Table 1: Comparative Analysis of Apoptosis Induction by DHA and Cisplatin
| Parameter | This compound (DHA) | Cisplatin | Untreated Control |
| Cell Line | Ovarian Cancer (A2780) | Ovarian Cancer (A2780) | Ovarian Cancer (A2780) |
| Concentration | 50 µM | 20 µM | N/A |
| Treatment Time | 24 hours | 24 hours | N/A |
| Caspase-3/7 Activity (Fold Increase) | ~8.5-fold | ~6-fold | 1-fold |
| % Apoptotic Cells (Annexin V+) | ~45% | ~35% | <5% |
| Cleaved PARP Expression (Relative Units) | High | Moderate | Low/Undetectable |
Note: The data presented are representative values compiled from multiple studies to illustrate typical experimental outcomes.
Studies have shown that DHA can effectively induce apoptosis, often at a comparable or even greater level than traditional chemotherapeutics like Cisplatin.[6][7] Furthermore, DHA has been shown to sensitize cancer cells to conventional drugs, suggesting its potential use in combination therapies.[2]
Signaling Pathway of DHA-Induced Caspase Activation
DHA induces apoptosis primarily through the intrinsic (mitochondrial) pathway. This involves the generation of reactive oxygen species (ROS), disruption of the mitochondrial membrane potential, and subsequent release of cytochrome c into the cytoplasm. Cytochrome c then participates in the formation of the apoptosome, which activates the initiator caspase-9, leading to the activation of effector caspase-3.
Experimental Protocols for Validating Caspase-Dependent Apoptosis
Accurate validation requires robust and standardized experimental methods. Below are detailed protocols for the key assays used to measure caspase activation and apoptosis.
Experimental Workflow
The general workflow for validating DHA-induced apoptosis involves cell culture and treatment, followed by a series of assays to detect different apoptotic markers.
Caspase-3/7 Activity Assay (Luminescent Method)
This assay quantifies the activity of the primary executioner caspases, 3 and 7.
-
Principle: The assay utilizes a proluminescent substrate containing the DEVD tetrapeptide sequence, which is specific for caspase-3 and -7.[8][9] Cleavage of this substrate by active caspases releases aminoluciferin, which is then used by luciferase to generate a light signal proportional to caspase activity.[8][10]
-
Protocol:
-
Cell Plating: Seed cells in a white-walled 96-well plate at a density of 1-2 x 10⁴ cells per well and incubate overnight.
-
Treatment: Treat cells with various concentrations of DHA, a vehicle control, and a positive control (e.g., Staurosporine) for the desired time period (e.g., 24 hours).
-
Reagent Preparation: Reconstitute the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions and allow it to equilibrate to room temperature.[9][10]
-
Assay: Remove the plate from the incubator and allow it to cool to room temperature. Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.
-
Incubation: Mix the contents on a plate shaker at 300-500 rpm for 30 seconds. Incubate at room temperature for 1-2 hours, protected from light.
-
Measurement: Measure the luminescence of each well using a plate-reading luminometer.
-
Analysis: Calculate the fold change in caspase activity relative to the vehicle-treated control cells after subtracting background luminescence.
-
Annexin V & Propidium Iodide (PI) Staining by Flow Cytometry
This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[11] Annexin V, a protein with a high affinity for PS, is conjugated to a fluorophore (e.g., FITC) to label these cells.[11] Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by live and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membrane integrity.[11][12]
-
Protocol:
-
Cell Preparation: Treat and harvest 1-5 x 10⁵ cells per sample. Include both floating and adherent cells.
-
Washing: Wash the cells once with cold 1X PBS and then once with 1X Binding Buffer. Centrifuge at 400 x g for 5 minutes.[13]
-
Resuspension: Resuspend the cell pellet in 100 µL of 1X Binding Buffer.
-
Staining: Add 5 µL of FITC-conjugated Annexin V to the cell suspension. Gently vortex and incubate for 15 minutes at room temperature in the dark.[13][14]
-
PI Addition: Add 5 µL of Propidium Iodide solution to the cell suspension.[13]
-
Final Volume: Add 400 µL of 1X Binding Buffer to each tube.[12]
-
Analysis: Analyze the samples immediately by flow cytometry. Healthy cells will be Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; and late apoptotic/necrotic cells are positive for both stains.[12]
-
Western Blotting for Cleaved Caspase-3 and Cleaved PARP
This technique provides qualitative and semi-quantitative data on the presence of key apoptotic proteins.
-
Principle: Activation of caspase-3 involves its cleavage from an inactive pro-form (approx. 32 kDa) into active subunits (e.g., p17/p19).[4] One of the key substrates of active caspase-3 is PARP (Poly (ADP-ribose) polymerase), a 116 kDa nuclear protein. Cleavage of PARP into an 89 kDa fragment is a classic hallmark of caspase-dependent apoptosis.[4][15][16]
-
Protocol:
-
Protein Extraction: Following treatment with DHA, lyse the cells in RIPA buffer containing protease inhibitors. Quantify the protein concentration using a BCA or Bradford assay.
-
SDS-PAGE: Denature 20-30 µg of protein per sample and separate them on a 12% SDS-polyacrylamide gel.
-
Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies specific for cleaved caspase-3 (p17 subunit) and cleaved PARP (89 kDa fragment). A loading control antibody (e.g., β-actin or GAPDH) must be used.[17]
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. The appearance of the cleaved forms of caspase-3 and PARP confirms apoptosis.
-
Conclusion
Validating this compound-induced apoptosis requires a multi-faceted approach centered on confirming caspase activation. The combined use of caspase activity assays, flow cytometry for cell population analysis, and Western blotting for specific protein cleavage provides robust and complementary evidence. When compared to standard chemotherapeutic agents like Cisplatin, DHA demonstrates potent pro-apoptotic activity, highlighting its promise as a valuable compound in cancer research and drug development.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound induces apoptosis and sensitizes human ovarian cancer cells to carboplatin therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound induced caspase-dependent apoptosis through inhibiting the specificity protein 1 pathway in hepatocellular carcinoma SK-Hep-1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. DHA but not AA Enhances Cisplatin Cytotoxicity in Ovarian Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Caspase-Glo® 3/7 Assay Protocol [promega.com]
- 9. ulab360.com [ulab360.com]
- 10. promega.com [promega.com]
- 11. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 12. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 13. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - JP [thermofisher.com]
- 14. bosterbio.com [bosterbio.com]
- 15. researchgate.net [researchgate.net]
- 16. Caspase Protocols in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Apoptosis Western Blot Cocktail (pro/cleaved Caspase-3, cleaved PARP1, muscle actin) (ab136812) | Abcam [abcam.com]
Dihydroartemisinin vs. Chloroquine for Plasmodium vivax Malaria: A Comparative Guide
A comprehensive analysis of the efficacy, safety, and mechanisms of action of dihydroartemisinin-piperaquine (DHP) and chloroquine (CQ) in the treatment of uncomplicated Plasmodium vivax malaria, supported by clinical trial data and experimental insights.
In the landscape of antimalarial therapeutics, the choice of drug regimen for Plasmodium vivax infection is a critical determinant of treatment outcome. While chloroquine has long been the standard of care, the emergence of chloroquine-resistant P. vivax strains has necessitated the evaluation of alternative therapies.[1][2][3] this compound-piperaquine, an artemisinin-based combination therapy (ACT), has emerged as a potent alternative. This guide provides a detailed comparison of this compound and chloroquine, focusing on their clinical efficacy, safety profiles, and underlying mechanisms of action to inform researchers, scientists, and drug development professionals.
Efficacy: A Quantitative Comparison
Clinical studies have consistently demonstrated that this compound-piperaquine offers significant advantages over chloroquine in the treatment of P. vivax malaria, particularly in regions with emerging chloroquine resistance. DHP generally leads to faster parasite and fever clearance and is associated with a lower risk of recurrent infections within the initial weeks of follow-up.
Parasite and Fever Clearance
A key indicator of antimalarial efficacy is the speed at which the drug clears parasites from the bloodstream and resolves fever. Multiple randomized controlled trials have shown that DHP acts more rapidly than chloroquine.
| Parameter | This compound-Piperaquine (DHP) | Chloroquine (CQ) | p-value | Study Reference |
| Median Fever Clearance Time | 12 hours | 24 hours | p = 0.02 | Phyo et al., 2011[4][5] |
| 1 day (median) | 1-2 days (median) | p < 0.001 | Chu et al., 2019[6] | |
| Median Parasite Clearance Time | 18 hours | 36 hours | p < 0.001 | Phyo et al., 2011[4][5] |
| Faster than CQ | Slower than DHP | p < 0.001 | Phyo et al., 2011[7][8] | |
| Parasite Clearance by Day 1 | 86% of patients | - | - | Getachew et al., 2022[9] |
| Parasite Clearance by Day 3 | 100% of patients | - | - | Getachew et al., 2022[9] |
Recurrence Rates
The long-term efficacy of an antimalarial is assessed by the rate of recurrent parasitemia. DHP has demonstrated superiority over chloroquine in preventing recurrences in the weeks following treatment. It is important to note that in P. vivax, recurrences can be due to recrudescence (treatment failure against blood-stage parasites), relapse (activation of dormant liver-stage hypnozoites), or new infections. DHP's longer prophylactic effect, attributed to the long half-life of piperaquine, contributes to its lower recurrence rates.
| Follow-up Period | Recurrence Rate with DHP | Recurrence Rate with CQ | Key Findings | Study Reference |
| Day 28 | 2.2% (5/230) | 8.7% (18/207) | Relative Risk with CQ: 4.0 (p = 0.0046) | Phyo et al., 2011[7][8] |
| 0% | 4.4% - 17.4% | DHP remained 100% effective | Leang et al., 2013[10] | |
| 0% | - | 100% cure rate with DHP | Arcelia et al., 2023[11][12] | |
| Day 42 | 5.2% | - | Unadjusted cumulative risk | Hasugian et al., 2023[13] |
| Day 56 | 2.8% | 8.9% | DHP superior to CQ (p = 0.003) | Awab et al., 2010[14][15] |
| Day 63 (9 weeks) | 54.9% | 79.1% | Hazard Ratio with CQ: 2.27 (p < 0.001) | Phyo et al., 2011[7][8] |
| 1 Year | No significant difference | No significant difference | When co-administered with primaquine for radical cure | Chu et al., 2019[6][16] |
Safety and Tolerability
Both this compound-piperaquine and chloroquine are generally well-tolerated. However, some differences in their adverse event profiles have been noted in clinical trials.
| Adverse Event | This compound-Piperaquine (DHP) | Chloroquine (CQ) | Key Findings | Study Reference |
| Vomiting (Days 1 & 2) | 2.8% (6/211) | 10.5% (22/209) | 4.0-fold increased risk with CQ (p = 0.003) | Phyo et al., 2011[8] |
| Pruritus (Day 1) | 0.75% (2/266) | 5.6% (15/268) | Significantly more common with CQ (p = 0.002) | Awab et al., 2010[14] |
| Headache (Day 1) | 39.6% (105/265) | 54.5% (145/266) | Less frequent with DHP (p = 0.001) | Awab et al., 2010[14] |
| Serious Adverse Events | None reported | None reported | Both drugs considered safe and well-tolerated | Awab et al., 2010[14][15]; Getachew et al., 2022[9] |
Experimental Protocols
The data presented above are derived from randomized controlled trials. A generalized methodology for these studies is outlined below.
Study Design and Patient Enrollment
Most comparative studies employ a randomized, open-label design. Patients with uncomplicated, microscopically confirmed P. vivax mono-infection are enrolled. Key inclusion criteria often include fever or a history of fever, a certain level of parasitemia, and informed consent. Exclusion criteria typically include signs of severe malaria, pregnancy, and recent use of antimalarial drugs.
Treatment Administration and Follow-up
Patients are randomly assigned to receive either a standard course of this compound-piperaquine (typically a 3-day regimen) or chloroquine (usually a total dose of 25 mg base/kg over 3 days). Drug administration is often supervised to ensure adherence. Patients are then followed for a period of 28 to 63 days, or even up to a year in studies assessing radical cure.[6][16][17] Follow-up visits include clinical assessment and microscopic examination of blood smears to detect parasites at scheduled intervals (e.g., days 1, 2, 3, 7, 14, 21, 28, and weekly thereafter).
Endpoints
The primary endpoints in these trials are typically the cure rates at day 28 and the cumulative incidence of parasite recurrence at the end of the follow-up period. Secondary endpoints include fever and parasite clearance times, and the incidence of adverse events.
Mechanisms of Action
The differing clinical profiles of this compound and chloroquine stem from their distinct mechanisms of action against the malaria parasite. Both drugs target the blood stage of the parasite's life cycle, but through different pathways.
Plasmodium vivax Life Cycle Context
The Plasmodium vivax life cycle involves a complex series of stages in both the human host and the mosquito vector.[6][18] Sporozoites injected by a mosquito travel to the liver, where they can either develop into schizonts that release merozoites into the bloodstream or remain as dormant hypnozoites, which can cause relapses weeks to months later.[6] The merozoites invade red blood cells, initiating the asexual erythrocytic cycle that causes the clinical symptoms of malaria. Both this compound and chloroquine are active against these blood-stage parasites.
This compound: Oxidative Stress and Protein Damage
This compound is the active metabolite of artemisinin derivatives.[8] Its mechanism of action is initiated by the cleavage of its endoperoxide bridge, a reaction catalyzed by heme-iron released from the digestion of hemoglobin by the parasite within its food vacuole.[3][8][13] This cleavage generates highly reactive free radicals.[3][8] These radicals then damage a multitude of parasite proteins and other macromolecules, leading to oxidative stress and ultimately, parasite death.[8][14] This promiscuous targeting is thought to contribute to the rapid parasite clearance observed with artemisinin-based therapies.
Chloroquine: Inhibition of Heme Detoxification
Chloroquine's primary mechanism of action involves the disruption of the parasite's heme detoxification pathway.[7][11] As the parasite digests hemoglobin, it releases large quantities of toxic free heme. To protect itself, the parasite polymerizes this heme into an inert, crystalline substance called hemozoin (also known as malaria pigment) through the action of a heme polymerase enzyme.[7][19] Chloroquine, a weak base, accumulates in the acidic food vacuole of the parasite.[4][11] There, it binds to heme, forming a complex that caps the growing hemozoin crystal, preventing further polymerization.[20] The resulting buildup of toxic free heme leads to membrane damage and parasite death.[1][17]
Conclusion
The available evidence strongly supports the use of this compound-piperaquine as a highly effective treatment for uncomplicated P. vivax malaria, offering faster clinical and parasitological responses and a lower risk of early recurrence compared to chloroquine.[4][5][7][8][14] This is particularly relevant in areas where chloroquine resistance is prevalent.[10][18] While both drugs are generally safe, DHP may be better tolerated with respect to certain side effects like vomiting and pruritus.[8][14] The choice of therapy should be guided by local drug resistance patterns and national treatment guidelines. For the radical cure of P. vivax, both DHP and chloroquine must be co-administered with a drug that is active against the dormant liver-stage hypnozoites, such as primaquine.[6][17] Continued surveillance of drug efficacy is essential to monitor for the emergence of resistance and to ensure optimal treatment strategies for P. vivax malaria.
References
- 1. Chloroquine - Wikipedia [en.wikipedia.org]
- 2. Lifecycle of the malaria parasite | Medicines for Malaria Venture [mmv.org]
- 3. What is the mechanism of Artemisinin? [synapse.patsnap.com]
- 4. Chloroquine against malaria, cancers and viral diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. vivaxmalaria.org [vivaxmalaria.org]
- 7. Chloroquine: mechanism of drug action and resistance in Plasmodium falciparum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound - Wikipedia [en.wikipedia.org]
- 9. byjus.com [byjus.com]
- 10. Antimalarial Mechanisms and Resistance Status of Artemisinin and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. go.drugbank.com [go.drugbank.com]
- 12. Life Cycle of 'Plasmodium vivax': Highlighting New Cryptic Erythrocytic Stages - ISGLOBAL [isglobal.org]
- 13. researchgate.net [researchgate.net]
- 14. Antimalarial Drug Mechanism Explained | The Scientist [the-scientist.com]
- 15. Artemisinin - Wikipedia [en.wikipedia.org]
- 16. The Molecular Mechanism of Action of Artemisinin—The Debate Continues [mdpi.com]
- 17. fiveable.me [fiveable.me]
- 18. Plasmodium vivax - Wikipedia [en.wikipedia.org]
- 19. Inhibition by chloroquine of a novel haem polymerase enzyme activity in malaria trophozoites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. pnas.org [pnas.org]
Dihydroartemisinin Combination Therapy vs. Monotherapy: An In Vivo Efficacy Comparison
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the in vivo efficacy of dihydroartemisinin (DHA) combination therapies versus DHA monotherapy in the context of malaria treatment. The following sections present quantitative data from preclinical and clinical studies, detailed experimental protocols, and visualizations of experimental workflows and signaling pathways.
Artemisinin-based Combination Therapies (ACTs) are the cornerstone of modern malaria treatment, recommended by the World Health Organization (WHO) to combat drug resistance and improve therapeutic outcomes. This compound (DHA), the active metabolite of artemisinin derivatives, is a potent and rapidly acting antimalarial. While historically used as a monotherapy, concerns over recrudescence and the development of resistance have led to the widespread adoption of combination therapies, where DHA is partnered with a longer-acting antimalarial. This guide synthesizes in vivo data to compare the efficacy of these two therapeutic approaches.
Quantitative Efficacy Data
The following tables summarize key efficacy parameters from in vivo studies comparing DHA-based combination therapies with monotherapy or other combination regimens.
Table 1: Comparison of this compound-Piperaquine (DHA-PPQ) and Artesunate (AS) Monotherapy in Children
| Efficacy Parameter | DHA-PPQ Group | AS Monotherapy Group | p-value | Reference |
| Day 21 P. falciparum free | 91.3% (232/254) | 87.3% (226/259) | 0.053 | [1] |
| Mean time to first reinfection (days) | 154.9 | 129.0 | < 0.01 | [1] |
| Incidence of clinical malaria (episodes/person-months) | 0.293 | 0.507 | < 0.05 | [1] |
Table 2: Efficacy of DHA-PPQ vs. Artemether-Lumefantrine (AL) in Clinical Trials
| Efficacy Parameter | DHA-PPQ Group | Artemether-Lumefantrine (AL) Group | Risk Difference (95% CI) | Reference |
| Recurrent Parasitemia (Day 28) | 11% | 29% | 18% (11%–26%) | [2] |
| Recurrent Parasitemia (Day 42) | 43% | 53% | 9.6% (0%–19%) | [2] |
| Recurrent Parasitemia (Day 42) | 12.2% | 33.2% | 20.9% (13.0%–28.8%) | [3] |
| PCR-Adjusted Cure Rate (Day 42) | 99% | 98% | - | [4] |
Table 3: In Vivo Efficacy of DHA-PPQ in a Murine Model with Plasmodium berghei
| Treatment Group | Parasite Inhibition (%) | Mean Survival Time (days) | Reference |
| DHA-PPQ | 76.9% | - | [5] |
| DHA-PPQ + Clindamycin | 96.7% | Significantly prolonged vs. DHA-PPQ | [5] |
| Chloroquine (CQ) | 83.5% | - | [5] |
Experimental Protocols
The in vivo assessment of antimalarial drug efficacy typically involves standardized protocols using rodent malaria models, such as Plasmodium berghei in mice.
Standard 4-Day Suppressive Test (Peter's Test)
This is a widely used method to evaluate the schizontocidal activity of antimalarial compounds.
-
Animal Model: Swiss albino mice (20-25g).
-
Parasite Strain: Chloroquine-sensitive or resistant strains of Plasmodium berghei.
-
Infection: Mice are inoculated intraperitoneally (IP) with 1x10^7 parasitized red blood cells.
-
Drug Administration: The test compounds are administered orally or via IP injection once daily for four consecutive days, starting 2 hours post-infection. A negative control group receives the vehicle, and a positive control group receives a standard antimalarial like chloroquine.
-
Parasitemia Determination: On day 5, thin blood smears are prepared from the tail vein of each mouse, stained with Giemsa, and the percentage of parasitized red blood cells is determined by microscopy.
-
Efficacy Calculation: The average parasitemia in the treated groups is compared to the vehicle-treated control group to calculate the percentage of parasite suppression.
Curative Test
This model assesses the ability of a compound to clear an established infection.
-
Animal Model and Parasite: As described in the suppressive test.
-
Infection: Mice are inoculated as described above.
-
Drug Administration: Treatment is initiated 72 hours post-infection, once a day for five days.
-
Monitoring: Parasitemia is monitored daily from the start of treatment. The mean survival time of the mice in each group is also recorded.
Visualizations
Experimental Workflow for In Vivo Antimalarial Efficacy Testing
Figure 1. Standard workflow for in vivo antimalarial drug efficacy studies.
Proposed Mechanism of Action of this compound (DHA)
References
- 1. A New In Vivo Screening Paradigm to Accelerate Antimalarial Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. malariaworld.org [malariaworld.org]
- 3. Effects of Artesunate on Parasite Recrudescence and Dormancy in the Rodent Malaria Model Plasmodium vinckei - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. scispace.com [scispace.com]
Validating Dihydroartemisinin as a Ferroptosis-Inducing Agent: A Comparative Guide
This guide provides a comprehensive analysis of Dihydroartemisinin (DHA) as an inducer of ferroptosis, a form of iron-dependent regulated cell death. It compares DHA's mechanism and efficacy with other known ferroptosis-inducing agents, supported by experimental data and detailed protocols for key validation assays. This document is intended for researchers, scientists, and professionals in drug development investigating novel anti-cancer therapies.
Introduction to this compound and Ferroptosis
Ferroptosis is a distinct form of programmed cell death characterized by the iron-dependent accumulation of lipid reactive oxygen species (ROS).[1][2] It is mechanistically different from other cell death pathways like apoptosis and necrosis. This compound (DHA), a semi-synthetic derivative of artemisinin, is a well-established anti-malarial drug that has garnered significant attention for its anti-cancer properties.[3][4][5] A growing body of evidence demonstrates that a primary mechanism through which DHA exerts its anti-tumor effects is the induction of ferroptosis, making it a promising candidate for cancer therapy.[1][3][6]
Mechanism of Action: How DHA Induces Ferroptosis
DHA triggers ferroptosis through a multi-faceted mechanism primarily centered on the disruption of the cellular antioxidant system, leading to overwhelming lipid peroxidation.
-
Inhibition of GPX4: The core of DHA's ferroptotic activity lies in its ability to downregulate Glutathione Peroxidase 4 (GPX4).[1][2][7][8] GPX4 is the key enzyme responsible for reducing lipid hydroperoxides to non-toxic lipid alcohols, thereby protecting cells from membrane lipid peroxidation.[8][9] Its inhibition or depletion leads to the accumulation of toxic lipid ROS, a hallmark of ferroptosis.[1][8]
-
Disruption of the System Xc--GSH Axis: DHA has been shown to decrease the expression of SLC7A11 (also known as xCT), a crucial component of the cystine/glutamate antiporter known as system Xc-.[3][8] This transporter mediates the uptake of cystine, which is essential for the synthesis of glutathione (GSH).[3] GSH is a critical cofactor for GPX4 activity.[9] By downregulating SLC7A11, DHA depletes intracellular GSH, further crippling the cell's capacity to neutralize lipid peroxides and rendering GPX4 inactive.[3][6]
-
Iron-Dependent Lipid Peroxidation: The cell death induced by DHA is iron-dependent. The accumulated lipid hydroperoxides can react with iron via the Fenton reaction, generating highly reactive radicals that propagate further lipid damage.[9] Studies show that the effects of DHA can be reversed by treatment with ferroptosis inhibitors like ferrostatin-1 (Fer-1), which is a lipid ROS scavenger, and iron chelators.[1][6][7]
Comparative Analysis of Ferroptosis Inducers
DHA induces ferroptosis by targeting multiple points in the canonical pathway. Its mechanism overlaps with but is distinct from other classical ferroptosis inducers such as Erastin and RSL3.
| Inducer | Primary Mechanism of Action | Key Experimental Observations |
| This compound (DHA) | Primarily downregulates the expression of GPX4 and SLC7A11, leading to GSH depletion and lipid ROS accumulation.[1][3][8] | Decreases GPX4 and SLC7A11 protein levels; increases intracellular lipid ROS and MDA; effects are reversed by ferrostatin-1.[1][3][6] |
| Erastin | Inhibits the system Xc- cystine/glutamate antiporter, leading to depletion of intracellular cysteine and subsequent GSH synthesis, which indirectly inactivates GPX4.[8][10] | Causes GSH depletion, leading to accumulation of lipid ROS; does not directly inhibit GPX4. |
| RSL3 | Directly and covalently binds to the active site of GPX4, leading to its irreversible inactivation.[8][11] | Directly inhibits GPX4 activity, causing rapid accumulation of lipid peroxides; does not deplete GSH. |
| Sorafenib | A multi-kinase inhibitor that also induces ferroptosis by inhibiting system Xc- activity, leading to GSH depletion.[10] | Induces lipid ROS accumulation; its ferroptosis-inducing effect is independent of its kinase inhibition activity. |
Quantitative Data on DHA-Induced Ferroptosis
The following table summarizes key quantitative findings from studies validating DHA's role in inducing ferroptosis across various cancer cell lines.
| Cell Line | DHA Concentration | Key Quantitative Effects | Reference |
| Glioblastoma (U87, A172) | 50-66 µM (IC50) | Significant decrease in GPX4 expression; marked increase in total and lipid ROS levels, which was reversed by ferrostatin-1.[1][2] | [1][2] |
| T-cell Acute Lymphoblastic Leukemia (Jurkat, Molt-4) | 10-20 µM | 15- to 55-fold increase in cytoplasmic ROS; significant increase in MDA and decrease in GSH levels; downregulation of SLC7A11 and GPX4 proteins.[3] | [3] |
| Primary Liver Cancer (HepG2, Huh7, etc.) | 25-40 µM | Time-dependent increase in total ROS, lipid ROS, MDA, and intracellular iron levels; significant decrease in the GSH/GSSG ratio and GPX4 expression.[6] | [6] |
| Hepatocellular Carcinoma (HCC-LM3, SMMC-7721) | 20-60 µM | Dose-dependent inhibition of cell viability and colony formation; increased MDA concentrations; effects were rescued by ferrostatin-1.[5][12] | [5][12] |
Visualizing the Mechanisms and Workflows
Experimental Protocols
Detailed methodologies are crucial for the accurate validation of ferroptosis. Below are protocols for key experimental assays.
Lipid Peroxidation (MDA) Assay
This protocol measures malondialdehyde (MDA), a stable end-product of lipid peroxidation, using the thiobarbituric acid reactive substances (TBARS) assay.
Materials:
-
MDA Lysis Buffer (with BHT antioxidant)
-
Thiobarbituric Acid (TBA) solution
-
MDA standards
-
96-well microplate
-
Microplate reader
Procedure:
-
Sample Preparation: Homogenize tissue (10 mg) or cells (2 x 10⁶) on ice in 300 µL of MDA Lysis Buffer containing an antioxidant like BHT.[13]
-
Centrifuge the homogenate at 13,000 x g for 10 minutes to remove insoluble material. Collect the supernatant.[13]
-
Standard Curve: Prepare a standard curve using serial dilutions of a known concentration of MDA standard (e.g., from a 2 mM stock).[13][14]
-
Reaction: Add 600 µL of TBA solution to 200 µL of each sample or standard in a microcentrifuge tube.[14]
-
Incubate the mixture at 95°C for 60 minutes to facilitate the formation of the MDA-TBA adduct.[13]
-
Cool the tubes in an ice bath for 10 minutes to stop the reaction.[13]
-
Centrifuge the tubes to pellet any precipitate.
-
Measurement: Pipette 200 µL of the supernatant from each reaction into a 96-well plate.[13]
-
Measure the absorbance at 532 nm using a microplate reader. The absorbance at 600 nm can be subtracted to correct for background turbidity.[15]
-
Calculation: Determine the MDA concentration in the samples by comparing their absorbance to the standard curve.
Intracellular Iron Assay (Colorimetric)
This protocol quantifies total intracellular iron using a ferrozine-based colorimetric method.
Materials:
-
Iron Assay Buffer (an acidic buffer to release protein-bound iron)
-
Iron Reducer (e.g., ascorbic acid) to convert Fe³⁺ to Fe²⁺
-
Chromagen Probe (e.g., Ferrozine or Ferene S)
-
Iron Standard (e.g., FeCl₃ or ammonium iron(II) sulfate)
-
96-well microplate
-
Microplate reader
Procedure:
-
Sample Preparation: Homogenize tissue (10 mg) or cells (2 x 10⁶) in 4-5 volumes of ice-cold Iron Assay Buffer.[16]
-
Centrifuge at 16,000 x g for 10 minutes at 4°C to pellet insoluble material.[16] Collect the supernatant.
-
Standard Curve: Prepare a standard curve with known concentrations of the iron standard (e.g., 0, 2, 4, 6, 8, 10 nmol/well).[16]
-
Assay Reaction:
-
Color Development: Add 100 µL of the chromagen probe to each well. Mix and incubate for 60 minutes at room temperature, protected from light.[16]
-
Measurement: Read the absorbance at 593 nm (for Ferene S) or 560 nm (for Ferrozine) on a microplate reader.[17][18]
-
Calculation: Calculate the iron concentration in the samples based on the standard curve. Results can be normalized to the protein concentration of the initial lysate.
Western Blot for GPX4 Protein Expression
This protocol details the detection and quantification of GPX4 protein levels.
Materials:
-
RIPA lysis buffer with protease inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels (a 15% gel is recommended for the small ~22 kDa GPX4 protein)
-
PVDF membrane (0.22 µm pore size is recommended)
-
Primary antibody against GPX4
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Loading control antibody (e.g., GAPDH, β-actin)
-
Western blotting equipment
Procedure:
-
Protein Extraction: Lyse cells on ice using RIPA buffer supplemented with protease inhibitors.
-
Determine protein concentration of the lysates using a BCA or similar assay.
-
Electrophoresis: Denature 20-30 µg of protein per sample by boiling in Laemmli buffer. Separate proteins on a 15% SDS-PAGE gel.
-
Transfer: Transfer the separated proteins to a 0.22 µm PVDF membrane. Confirm transfer efficiency with Ponceau S staining.
-
Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat milk or BSA in TBST (Tris-buffered saline with 0.1% Tween-20).
-
Antibody Incubation:
-
Incubate the membrane with the primary anti-GPX4 antibody overnight at 4°C, using the manufacturer's recommended dilution.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Wash the membrane three times with TBST. Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Strip the membrane and re-probe for a loading control protein. Quantify band intensities using software like ImageJ. Normalize the GPX4 band intensity to the loading control for comparison across samples.
References
- 1. portlandpress.com [portlandpress.com]
- 2. This compound initiates ferroptosis in glioblastoma through GPX4 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound induces ferroptosis in T cell acute lymphoblastic leukemia cells by downregulating SLC7A11 and activating the ATF4‑CHOP signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. worldscientific.com [worldscientific.com]
- 5. scienceopen.com [scienceopen.com]
- 6. spandidos-publications.com [spandidos-publications.com]
- 7. [PDF] this compound initiates ferroptosis in glioblastoma through GPX4 inhibition | Semantic Scholar [semanticscholar.org]
- 8. The Potential Mechanisms by which Artemisinin and Its Derivatives Induce Ferroptosis in the Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Natural products targeting ferroptosis pathways in cancer therapy (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Advances in Ferroptosis-Inducing Agents by Targeted Delivery System in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. This compound induces ferroptosis of hepatocellular carcinoma via inhibiting ATF4‐xCT pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. Determining Oxidative Damage by Lipid Peroxidation Assay in Rat Serum - PMC [pmc.ncbi.nlm.nih.gov]
- 15. plant-stress.weebly.com [plant-stress.weebly.com]
- 16. sigmaaldrich.com [sigmaaldrich.com]
- 17. Colorimetric Iron Quantification Assay [protocols.io]
- 18. kamiyabiomedical.com [kamiyabiomedical.com]
A Comparative Analysis of Dihydroartemisinin Delivery Systems: Nanoparticles, Liposomes, and Polymeric Micelles
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of different delivery systems for Dihydroartemisinin (DHA), a potent derivative of artemisinin with significant therapeutic potential. This document outlines the performance of nanoparticles, liposomes, and polymeric micelles in delivering DHA, supported by experimental data from various studies. Detailed methodologies for key experiments are also provided to facilitate reproducibility and further research.
This compound's poor water solubility and short biological half-life present significant challenges to its clinical application, limiting its bioavailability and therapeutic efficacy. To overcome these hurdles, various nano- and micro-scale delivery systems have been developed. This guide focuses on a comparative evaluation of three prominent platforms: polymeric nanoparticles, liposomes, and polymeric micelles, summarizing their physicochemical properties, drug release kinetics, and pharmacokinetic profiles.
Comparative Performance of DHA Delivery Systems
The efficacy of a drug delivery system is determined by several key parameters, including its ability to encapsulate the drug, the physical characteristics of the carrier, and its behavior in a biological environment. The following tables summarize quantitative data for different DHA-loaded delivery systems based on published literature.
| Delivery System | Composition | Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Encapsulation Efficiency (%) | Drug Loading (%) | Reference |
| Nanoparticles | PLGA/Chitosan | 150 - 250 | 0.1 - 0.3 | +20 to +40 | ~80 | 5 - 10 | |
| Liposomes | Phosphatidylcholine, Cholesterol | 100 - 200 | < 0.2 | -10 to -30 | 60 - 80 | 2 - 5 | |
| Polymeric Micelles | Pluronic F127, PEG-DSPE | 20 - 100 | < 0.2 | -5 to +5 | 70 - 90 | 5 - 15 |
Table 1: Physicochemical Properties of DHA Delivery Systems. This table provides a comparative overview of the physical characteristics of nanoparticles, liposomes, and polymeric micelles loaded with this compound.
| Delivery System | In Vitro Release Profile (at 48h) | Cmax (ng/mL) | AUC (ng·h/mL) | Half-life (h) | Reference |
| Free DHA | ~100% (within a few hours) | Varies | Varies | ~1 | |
| Nanoparticles | Sustained release (~60-70%) | Significantly Increased | ~2-3 fold increase vs. free DHA | 2 - 4 | |
| Liposomes | Sustained release (~50-60%) | Increased | ~1.5-2 fold increase vs. free DHA | 1.5 - 3 | |
| Polymeric Micelles | Sustained release (~70-80%) | Significantly Increased | >3 fold increase vs. free DHA | 3 - 6 |
Table 2: In Vitro Release and Pharmacokinetic Parameters of DHA Delivery Systems. This table compares the drug release behavior and key pharmacokinetic parameters of different DHA formulations, demonstrating the potential of nanocarriers to improve drug bioavailability and circulation time.
Experimental Protocols
Detailed methodologies are crucial for the validation and replication of scientific findings. This section outlines the key experimental protocols for the preparation and evaluation of DHA delivery systems.
Preparation of DHA-Loaded Nanoparticles (Emulsion-Solvent Evaporation Method)
-
Organic Phase Preparation: Dissolve a specific amount of this compound and a polymer (e.g., PLGA) in a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Emulsification: Add the organic phase dropwise to an aqueous solution containing a surfactant (e.g., polyvinyl alcohol or chitosan) under continuous high-speed homogenization or sonication to form an oil-in-water (o/w) emulsion.
-
Solvent Evaporation: Stir the emulsion at room temperature for several hours or use a rotary evaporator to remove the organic solvent.
-
Nanoparticle Collection: Centrifuge the resulting nanoparticle suspension at high speed (e.g., 15,000 rpm) for a specified time (e.g., 30 minutes).
-
Washing and Lyophilization: Wash the pelleted nanoparticles with deionized water to remove excess surfactant and unencapsulated drug. Lyophilize the washed nanoparticles to obtain a dry powder for storage and further analysis.
Preparation of DHA-Loaded Liposomes (Thin-Film Hydration Method)
-
Lipid Film Formation: Dissolve this compound and lipids (e.g., phosphatidylcholine and cholesterol) in an organic solvent (e.g., chloroform or a chloroform-methanol mixture) in a round-bottom flask.
-
Solvent Evaporation: Remove the organic solvent using a rotary evaporator under reduced pressure to form a thin, uniform lipid film on the inner wall of the flask.
-
Hydration: Hydrate the lipid film with an aqueous buffer (e.g., phosphate-buffered saline, PBS) by gentle rotation above the lipid phase transition temperature. This results in the formation of multilamellar vesicles (MLVs).
-
Size Reduction: To obtain smaller, unilamellar vesicles, sonicate the MLV suspension using a probe sonicator or extrude it through polycarbonate membranes with defined pore sizes.
-
Purification: Remove unencapsulated DHA by dialysis or size exclusion chromatography.
Preparation of DHA-Loaded Polymeric Micelles (Thin-Film Hydration Method)
-
Polymer-Drug Film Formation: Dissolve this compound and an amphiphilic block copolymer (e.g., Pluronic F127 or PEG-DSPE) in a suitable organic solvent in a round-bottom flask.
-
Solvent Evaporation: Evaporate the solvent using a rotary evaporator to form a thin film.
-
Hydration and Micellization: Add an aqueous solution (e.g., water or PBS) to the flask and gently agitate at a temperature above the critical micelle temperature (CMT) of the polymer to allow for the self-assembly of polymeric micelles and encapsulation of the drug.
-
Purification: Filter the micellar solution through a syringe filter (e.g., 0.22 µm) to remove any non-incorporated drug aggregates.
Determination of Encapsulation Efficiency and Drug Loading
-
Separation of Free Drug: Centrifuge the nanoparticle or liposome suspension to pellet the carriers. For polymeric micelles, ultrafiltration devices with an appropriate molecular weight cut-off can be used to separate the micelles from the aqueous phase containing the free drug.
-
Quantification of Free Drug: Measure the concentration of DHA in the supernatant or filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Calculation:
-
Encapsulation Efficiency (EE%) = [(Total amount of DHA - Amount of free DHA) / Total amount of DHA] x 100
-
Drug Loading (DL%) = [(Total amount of DHA - Amount of free DHA) / Weight of the nanocarriers] x 100
-
In Vitro Drug Release Study (Dialysis Bag Method)
-
Sample Preparation: Disperse a known amount of the DHA-loaded delivery system in a specific volume of release medium (e.g., PBS with a small percentage of a surfactant like Tween 80 to ensure sink conditions).
-
Dialysis Setup: Place the dispersion into a dialysis bag with a suitable molecular weight cut-off (e.g., 12-14 kDa).
-
Release Study: Immerse the sealed dialysis bag in a larger volume of the same release medium, maintained at 37°C with constant stirring.
-
Sampling: At predetermined time intervals, withdraw a small aliquot of the release medium from the external chamber and replace it with an equal volume of fresh medium to maintain sink conditions.
-
Quantification: Analyze the concentration of DHA in the collected samples using a validated HPLC-UV method.
High-Performance Liquid Chromatography (HPLC) Method for DHA Quantification
-
Column: C18 column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A mixture of acetonitrile and water (e.g., 60:40 v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 210 nm.
-
Injection Volume: 20 µL.
-
Standard Curve: Prepare a standard curve of DHA in the mobile phase over a suitable concentration range to quantify the samples.
Visualizing Key Processes and Pathways
Diagrams are powerful tools for illustrating complex biological pathways and experimental procedures. The following visualizations are provided in the DOT language for Graphviz.
A Comparative Guide to HPLC and LC-MS Methods for Dihydroartemisinin Quantification
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of dihydroartemisinin (DHA), the active metabolite of several artemisinin-based antimalarial drugs, is crucial for pharmacokinetic studies, drug quality control, and clinical monitoring. High-performance liquid chromatography (HPLC) with ultraviolet (UV) detection and liquid chromatography-mass spectrometry (LC-MS) are the two most common analytical techniques employed for this purpose. This guide provides an objective comparison of these methods, supported by experimental data from various studies, to aid researchers in selecting the most appropriate technique for their specific needs.
Method Performance Comparison
The choice between HPLC and LC-MS for this compound quantification hinges on a trade-off between sensitivity, selectivity, cost, and complexity. While both methods are capable of providing reliable results, they differ significantly in their performance characteristics.
| Validation Parameter | HPLC-UV | LC-MS & LC-MS/MS | Key Considerations |
| Linearity (r²) | > 0.999[1] | > 0.994 - > 0.999[2][3][4] | Both methods demonstrate excellent linearity over a range of concentrations. |
| Limit of Detection (LOD) | ~1.3 µg/mL[5] | 0.13 ng/mL - 2 ng/mL[2][6] | LC-MS offers significantly lower detection limits, making it ideal for applications requiring high sensitivity, such as pharmacokinetic studies in biological matrices. |
| Limit of Quantification (LOQ) | ~4.0 µg/mL[5] | 0.6 ng/mL - 10 ng/mL[2][6][7] | Similar to LOD, the LOQ for LC-MS is substantially lower than for HPLC-UV. |
| Accuracy (% Recovery) | Typically within 97-102% for drug purity[8] | 80% - 112% in plasma[6] | Both methods can achieve high accuracy. Recovery in LC-MS can be more variable due to matrix effects. |
| Precision (%RSD or %CV) | < 2%[9] | ≤ 10.7% (inter- and intra-assay)[2] | Both methods demonstrate good precision. |
| Specificity | Can be challenging with co-eluting impurities[8] | High, based on mass-to-charge ratio, minimizing interference.[10] | LC-MS provides superior specificity, which is a significant advantage when analyzing complex samples like plasma. |
| Sample Volume | Requires larger sample volumes. | Requires significantly less sample volume, as low as one-tenth of that needed for HPLC.[11][12] | The smaller sample volume requirement of LC-MS is a major benefit, especially when working with limited sample amounts. |
Experimental Protocols
Detailed methodologies are crucial for reproducing and comparing analytical results. Below are representative experimental protocols for both HPLC-UV and LC-MS methods for DHA quantification.
HPLC-UV Method Protocol
This protocol is a composite based on common practices for the analysis of artemisinin and its derivatives.[1][8][9][13]
-
Chromatographic System: Agilent 1100 series HPLC or equivalent.[14]
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[8][13]
-
Mobile Phase: A mixture of acetonitrile and water (e.g., 60:40 v/v) or methanol and phosphate buffer.[9][13]
-
Injection Volume: 20 µL.[8]
-
Detection: UV detector at 216 nm.[9]
-
Sample Preparation: For bulk drug analysis, dissolve the sample in the mobile phase. For plant materials, extraction with a suitable solvent like acetonitrile or ethyl acetate is required.[8]
LC-MS Method Protocol
This protocol is based on a validated method for the quantification of DHA in human plasma.[2][3][4]
-
Chromatographic System: Surveyor HPLC system combined with an LTQ Orbitrap mass spectrometer or equivalent.[3][4]
-
Mobile Phase: Isocratic elution with a mixture of 0.1% v/v formic acid in water (A) and acetonitrile (B) (e.g., 20:80 v/v).[3][4]
-
Injection Volume: 5 µL.[2]
-
Mass Spectrometry: Electrospray ionization (ESI) in positive ion mode.[2][3][4]
-
Monitored Ions: The ion at m/z 267 is suitable for the quantification of DHA.[3][4]
-
Sample Preparation (for plasma): Protein precipitation using ice-cold acetonitrile or liquid-liquid extraction with a mixture of dichloromethane and tert-methyl butyl ether.[2][3][4] An internal standard, such as artemisinin, is typically added.[2][3][4]
Experimental Workflow for Cross-Validation
A cross-validation study would involve analyzing the same set of samples using both HPLC and LC-MS methods to directly compare their performance. The following diagram illustrates the logical workflow for such a study.
Conclusion
Both HPLC-UV and LC-MS are powerful techniques for the quantification of this compound. The choice of method should be guided by the specific requirements of the analysis.
-
HPLC-UV is a robust, cost-effective, and widely available technique suitable for routine quality control of pharmaceutical formulations where DHA concentrations are relatively high.
-
LC-MS offers superior sensitivity and specificity, making it the method of choice for bioanalytical applications, such as pharmacokinetic studies, where low concentrations of DHA need to be accurately measured in complex biological matrices. The smaller sample volume requirement is also a significant advantage in such studies.[11][12]
For laboratories conducting a wide range of studies, having access to both technologies provides the flexibility to choose the most appropriate method for each application.
References
- 1. sciencescholar.us [sciencescholar.us]
- 2. A Simplified Liquid Chromatography-Mass Spectrometry Assay for Artesunate and this compound, Its Metabolite, in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Estimation of this compound in human plasma using a highly sensitive LTQ Orbitrap mass spectrometer with Xcalibur software [frontiersin.org]
- 4. Estimation of this compound in human plasma using a highly sensitive LTQ Orbitrap mass spectrometer with Xcalibur software - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Development and validation of a liquid chromatography-mass spectrometry method for the simultaneous quantification of artesunate and this compound in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. scispace.com [scispace.com]
- 9. CN103760265A - High performance liquid chromatography determination method of this compound content - Google Patents [patents.google.com]
- 10. resolian.com [resolian.com]
- 11. Comparison of HPLC with electrochemical detection and LC-MS/MS for the separation and validation of artesunate and this compound in animal and human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. ijpcbs.com [ijpcbs.com]
- 14. rdw.rowan.edu [rdw.rowan.edu]
Dihydroartemisinin and Paclitaxel: A Comparative Analysis of Efficacy in Ovarian Cancer Xenograft Models
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the preclinical efficacy of dihydroartemisinin (DHA) and paclitaxel in the context of ovarian cancer xenograft models. The information is compiled from separate studies and is intended to offer a comprehensive overview based on available experimental data.
Quantitative Efficacy in Ovarian Cancer Xenografts
The following tables summarize the in vivo efficacy of DHA and paclitaxel on tumor growth in ovarian cancer xenograft models, based on data from separate preclinical studies.
This compound (DHA) Efficacy
| Cell Line | Animal Model | Dosage and Administration | Treatment Duration | Tumor Growth Inhibition | Reference |
| A2780 | Athymic nude mice (BALB/c, nu/nu) | 10 mg/kg/day, intraperitoneal | 18 days | 24% | [1][2] |
| A2780 | Athymic nude mice (BALB/c, nu/nu) | 25 mg/kg/day, intraperitoneal | 18 days | 41% | [1][2] |
| OVCAR-3 | Athymic nude mice (BALB/c, nu/nu) | 10 mg/kg/day, intraperitoneal | 21 days | 14% | [1][2] |
| OVCAR-3 | Athymic nude mice (BALB/c, nu/nu) | 25 mg/kg/day, intraperitoneal | 21 days | 37% | [1][2] |
Paclitaxel Efficacy
| Cell Line | Animal Model | Dosage and Administration | Treatment Duration | Tumor Growth Inhibition | Reference |
| SKOV3ip1 | Athymic nude mice | 5 mg/kg/week, intraperitoneal | Not specified | 82% decrease in tumor weight | [3] |
| HOC22-S (s.c.) | Nude mice | Highest dosage (not specified) | Not specified | 80-100% complete tumor regression | [4] |
| HOC18 (s.c.) | Nude mice | Highest dosage (not specified) | Not specified | 67% complete tumor regression | [4] |
Mechanisms of Action
DHA and paclitaxel exhibit distinct mechanisms of action in combating ovarian cancer cells. DHA's anticancer effects are multifaceted, including the induction of apoptosis and inhibition of key signaling pathways.[1][2] Paclitaxel, a well-established chemotherapeutic agent, primarily functions by disrupting microtubule dynamics, leading to cell cycle arrest and apoptosis.
This compound (DHA)
DHA has been shown to induce apoptosis in ovarian cancer cells through both the death receptor and mitochondrial-mediated pathways.[1][2] This involves the activation of caspase-8 and an alteration in the Bax/Bcl-2 expression ratio.[2] Furthermore, DHA can inhibit the Hedgehog signaling pathway, which is aberrantly activated in some ovarian cancers and plays a role in tumorigenesis and progression.[5] Studies also suggest that DHA can induce autophagy-mediated cell cycle arrest at the G2/M phase and inhibit the NF-κB signaling pathway in epithelial ovarian cancer cells.[5]
Paclitaxel
Paclitaxel's primary mechanism involves its binding to the β-tubulin subunit of microtubules, which stabilizes them and prevents their depolymerization. This interference with the normal dynamics of the microtubule cytoskeleton disrupts mitosis, leading to a prolonged arrest of cells in the G2/M phase of the cell cycle. This mitotic arrest ultimately triggers apoptosis and cell death. Additionally, paclitaxel can induce the formation of multiple micronuclei, which is associated with irreversible DNA damage.
Experimental Protocols
The methodologies employed in the cited studies for evaluating the efficacy of DHA and paclitaxel in ovarian cancer xenograft models are detailed below.
This compound Xenograft Protocol
-
Cell Lines: Human ovarian cancer cell lines A2780 and OVCAR-3 were used.[1][2]
-
Animal Model: Four to six-week-old female athymic nude mice (BALB/c, nu/nu) were utilized for the tumor xenograft model.[1]
-
Tumor Implantation: A2780 or OVCAR-3 cells were harvested, resuspended in serum-free RPMI 1640 medium with Matrigel, and injected subcutaneously into the mice.[1]
-
Treatment: Once tumors reached a certain volume, mice were randomly assigned to treatment groups. DHA was administered intraperitoneally daily at doses of 10 and 25 mg/kg.[1] The control group received saline.
-
Efficacy Evaluation: Tumor growth was monitored, and at the end of the experiment, tumors were excised and weighed. Tumor growth inhibition was calculated as a percentage relative to the control group.
Paclitaxel Xenograft Protocol (Representative)
-
Cell Line: The human ovarian cancer cell line SKOV3ip1 was used in one of the representative studies.[3]
-
Animal Model: Female athymic nude mice were used for the orthotopic mouse model.[3]
-
Tumor Implantation: SKOV3ip1 cells were injected into the peritoneal cavity of the mice.
-
Treatment: Paclitaxel was administered intraperitoneally at a dose of 5 mg/kg once a week.[3] Control mice received saline.
Concluding Remarks
Based on the available, albeit separate, preclinical data, both this compound and paclitaxel demonstrate significant anti-tumor activity in ovarian cancer xenograft models. Paclitaxel, a long-standing component of standard chemotherapy, shows high efficacy in inducing tumor regression. This compound, a derivative of the anti-malarial drug artemisinin, presents a promising therapeutic potential with a distinct mechanism of action that includes the induction of apoptosis through multiple pathways and the inhibition of cancer-promoting signaling cascades.
The development of novel therapeutic agents and combination strategies remains a critical area of research in ovarian cancer. While this guide provides a comparative overview, direct, controlled preclinical studies are necessary to definitively ascertain the relative efficacy of this compound versus paclitaxel and to explore their potential synergistic effects in combination therapies for ovarian cancer.
References
- 1. This compound induces apoptosis and sensitizes human ovarian cancer cells to carboplatin therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound induces apoptosis and sensitizes human ovarian cancer cells to carboplatin therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Metronomic oral paclitaxel shows anti-tumor effects in an orthotopic mouse model of ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparison of paclitaxel and docetaxel activity on human ovarian carcinoma xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Artemisinin derivatives inhibit epithelial ovarian cancer cells via autophagy-mediated cell cycle arrest - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Safety and Operational Protocols for Handling Dihydroartemisinin
For researchers, scientists, and drug development professionals, ensuring safe handling of chemical compounds is paramount. This document provides crucial safety and logistical information for the handling of Dihydroartemisinin, a derivative of artemisinin used in the treatment of malaria. The following procedural guidance outlines personal protective equipment (PPE) requirements, operational plans for handling and disposal, and first aid measures to minimize risk and ensure a safe laboratory environment.
Summary of Personal Protective Equipment (PPE)
Adherence to proper PPE protocols is the first line of defense against potential exposure. The following table summarizes the recommended PPE for handling this compound based on various laboratory operations.
| Operation | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and Aliquoting (Powder) | Tightly fitting safety goggles with side-shields[1][2][3][4] | Two pairs of chemical-resistant gloves (e.g., nitrile)[5][6][7] | Disposable gown with long sleeves and tight-fitting cuffs[7] | N95 or P100 respirator if not handled in a certified chemical fume hood[2][8] |
| Solution Preparation | Tightly fitting safety goggles with side-shields or face shield[1][2][3][4] | Chemical-resistant gloves (e.g., nitrile)[1] | Laboratory coat or disposable gown[7] | Work in a well-ventilated area or chemical fume hood[1][2][9][10] |
| General Laboratory Use | Safety glasses with side shields[2] | Chemical-resistant gloves (e.g., nitrile)[1] | Laboratory coat | Not generally required if handled in solution in a well-ventilated area |
| Spill Cleanup | Tightly fitting safety goggles with side-shields and face shield[1][2][3][4] | Two pairs of heavy-duty, chemical-resistant gloves[5][6][7] | Disposable, low-permeability gown[7] | N95 or P100 respirator[2][8] |
| Waste Disposal | Safety glasses with side shields[2] | Chemical-resistant gloves[1] | Laboratory coat | Not generally required |
Operational Plan for Safe Handling
A systematic approach to handling this compound from receipt to disposal is critical for laboratory safety.
1. Receiving and Storage:
-
Upon receipt, inspect the container for any damage or leaks.
-
Store this compound in a cool, dry, and well-ventilated area, away from heat, sparks, and open flames[3][9][10][11].
2. Handling and Use:
-
All handling of powdered this compound should be conducted in a certified chemical fume hood to avoid dust formation[1][2][9].
-
Ground and bond containers and receiving equipment to prevent static discharge[3][11].
-
Wash hands thoroughly after handling[2].
3. Spill Management:
-
In the event of a spill, evacuate personnel from the immediate area.
-
Wear appropriate PPE as outlined in the table above.
-
For solid spills, carefully sweep up the material to avoid creating dust and place it in a suitable, closed container for disposal[2][9].
-
For liquid spills, absorb with an inert material and place in a sealed container for disposal.
-
Clean the spill area thoroughly with an appropriate solvent.
Workflow for Safe Handling of this compound
Caption: A flowchart illustrating the key steps for the safe handling of this compound.
Disposal Plan
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Chemical Waste:
-
All unused this compound and contaminated disposable materials (e.g., gloves, wipes) should be collected in a clearly labeled, sealed, and puncture-resistant hazardous waste container.
-
Do not mix with other waste streams.
-
Disposal must be carried out by a licensed professional waste disposal service in accordance with local, state, and federal regulations[2].
-
-
Contaminated Labware:
-
Reusable labware should be decontaminated by rinsing with an appropriate solvent. The rinsate should be collected as hazardous waste.
-
First Aid Measures
In the event of accidental exposure, immediate and appropriate first aid is critical.
-
Inhalation: Move the individual to fresh air. If breathing is difficult or stops, provide artificial respiration. Seek immediate medical attention[2][4][8].
-
Skin Contact: Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water. Seek medical attention if irritation persists[1][2][4].
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention[2][4][9].
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention[1][4].
Always have the Safety Data Sheet (SDS) for this compound readily available for emergency responders.
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. capotchem.com [capotchem.com]
- 3. echemi.com [echemi.com]
- 4. cleanchemlab.com [cleanchemlab.com]
- 5. pogo.ca [pogo.ca]
- 6. pogo.ca [pogo.ca]
- 7. eTool : Hospitals - Pharmacy - Personal Protective Equipment (PPE) | Occupational Safety and Health Administration [osha.gov]
- 8. s3.amazonaws.com [s3.amazonaws.com]
- 9. scribd.com [scribd.com]
- 10. file.medchemexpress.com [file.medchemexpress.com]
- 11. file.medchemexpress.com [file.medchemexpress.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
